Glycocyamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(diaminomethylideneamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMCDWWEZZWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480387 | |
| Record name | SBB056471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14901-20-3 | |
| Record name | Glycocyamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SBB056471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCOCYAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z111CZBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Scientific Imperative for a Robust Synthesis
An In-depth Technical Guide to the Synthesis of Glycocyamine Hydrochloride
Glycocyamine, or guanidinoacetic acid (GAA), stands as the direct endogenous precursor to creatine, a molecule pivotal to cellular energy metabolism.[1][2] Its hydrochloride salt offers enhanced stability and handling properties, making it a compound of significant interest for researchers in nutrition, pharmacology, and drug development. The ability to synthesize high-purity this compound is not merely a matter of academic exercise; it is a critical requirement for ensuring the validity of experimental results and the safety of potential therapeutic applications.
This guide eschews a simplistic procedural outline in favor of a deep, mechanistic exploration of the core synthesis pathway. As a Senior Application Scientist, the objective is to provide not just the "how," but the fundamental "why," fostering a level of understanding that enables adaptation, troubleshooting, and optimization.
Part 1: The Synthetic Landscape: Choosing a Validated Pathway
Several routes to glycocyamine have been documented, including the guanylation of glycine with S-methylisothiourea or the reaction of guanidine hydrochloride with chloroacetic acid.[3][4][5] However, the most prevalent and industrially refined method, first reported by Adolph Strecker in 1861, is the reaction of cyanamide with glycine in an aqueous alkaline medium.[3] This pathway is favored for its high yields and the potential for a cleaner reaction profile, particularly when carefully controlled to minimize the formation of by-products.[3] Recent patent literature focuses heavily on optimizing this specific route, underscoring its commercial and scientific relevance.[6][7]
Part 2: The Cyanamide Pathway: A Mechanistic Deep Dive
The synthesis of glycocyamine from glycine and cyanamide is a nucleophilic addition reaction. The core principle involves the attack of the nucleophilic amino group of glycine on the electrophilic carbon of cyanamide.
Causality of Experimental Choices:
-
pH Control: The reaction is conducted under alkaline conditions (typically pH 8.5-11).[7] This is a critical, deliberate choice. The glycine molecule exists in equilibrium. In an alkaline medium, the amino group (-NH₃⁺) is deprotonated to -NH₂, which is a significantly stronger nucleophile. This deprotonation is essential to facilitate the attack on cyanamide. However, excessive alkalinity can promote the dimerization of cyanamide into the impurity dicyandiamide (DCA).[7] Therefore, maintaining the pH within a specific, optimized range is paramount for maximizing yield while ensuring purity. Modern methods often involve the slow, synchronous addition of base and cyanamide to maintain this optimal pH throughout the reaction.[6][8]
-
Temperature Management: The reaction is typically heated (e.g., 80-95°C) to increase the reaction rate.[6][9] As with most chemical reactions, higher temperatures provide the necessary activation energy. However, temperature must be carefully controlled to prevent the degradation of reactants and products and to further control the rate of side reactions.
-
Stoichiometry: A slight molar excess of glycine is often used.[7] This strategy helps to ensure the complete consumption of cyanamide, further suppressing its self-condensation into dicyandiamide.
Reaction Mechanism Visualization:
The following diagram illustrates the key steps in the synthesis.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Methodology:
-
Initial Setup: In a 1L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and pH probe, dissolve glycine (78.8 g) in deionized water (~300 mL). Begin stirring.
-
pH Adjustment: Gently warm the solution to ~40°C to aid dissolution. Add 10 M NaOH solution dropwise to adjust the initial pH to approximately 7.5. [6]3. Heating: Heat the reaction mixture to the target temperature of 85-90°C.
-
Controlled Addition: Once the temperature is stable, begin the simultaneous, slow, dropwise addition of the 50% cyanamide solution (84.0 g) and a 10 M NaOH solution. Monitor the pH continuously, adjusting the addition rate of the NaOH to maintain the reaction pH between 8.5 and 9.0. [6]This is the most critical phase for ensuring high purity. The addition should take approximately 1-2 hours.
-
Reaction Hold: After the addition is complete, maintain the reaction mixture at 85-90°C with stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Decolorization: Cool the mixture to ~70°C. Add activated carbon (~5 g) and stir for 20 minutes to remove colored impurities.
-
Purification (Part 1): Perform a hot filtration through a bed of celite to remove the activated carbon, collecting the warm, clear filtrate.
-
Hydrochloride Salt Formation: While stirring the warm filtrate, slowly and carefully add concentrated HCl to adjust the pH to ~2.0-3.0. A white precipitate of this compound will begin to form.
-
Crystallization: Slowly cool the acidified mixture to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation and Washing: Collect the white crystalline product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold deionized water, followed by cold 95% ethanol to remove residual impurities and water.
-
Drying: Dry the purified this compound product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high, often exceeding 85-90% based on the limiting reagent (cyanamide).
Part 4: Analytical Verification
The identity and purity of the final product must be rigorously confirmed.
-
Melting Point: Determine the melting point; a sharp melting range indicates high purity.
-
Spectroscopy (FT-IR, ¹H-NMR, ¹³C-NMR): Confirm the molecular structure and the presence of all expected functional groups.
-
Chromatography (HPLC): Quantify the purity of the final compound and detect any residual impurities, such as dicyandiamide.
By adhering to this mechanistically informed and rigorously controlled protocol, researchers can confidently synthesize high-purity this compound, a foundational requirement for advancing scientific inquiry in this field.
References
-
Title: Glycocyamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Definition of glycocyamine - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]
- Title: CN101525305A - Method for synthesizing glycocyamine and salt thereof Source: Google Patents URL
-
Title: THE SYNTHESIS OF GLYCOCYAMINE IN RAT KIDNEY AND A MECHANISM OF CREATINE SYNTHESIS IN VIVO Source: PubMed, Science URL: [Link]
- Title: CN102702032A - Synthesis method of guanidinoacetic acid Source: Google Patents URL
-
Title: Relationship: Muscles and Glycocyamine Source: Caring Sunshine URL: [Link]
-
Title: Guanidinoacetic acid in human nutrition: Beyond creatine synthesis Source: National Institutes of Health (PMC) URL: [Link]
- Title: CN103193681A - Clean preparation method of guanidinoacetic acid Source: Google Patents URL
- Title: CN113651726A - Preparation method of guanidinoacetic acid Source: Google Patents URL
- Title: WO2022048909A1 - Method for preparing guanidino acetic acid Source: Google Patents URL
-
Title: d-GLUCOSAMINE HYDROCHLORIDE Source: Organic Syntheses URL: [Link]
- Title: PROCESS FOR PREPARING GUANIDINO ACETIC ACID - EP 3677329 A1 Source: Google Patents URL
- Title: WO2022048913A1 - Method for preparing guanidino acetic acid Source: Google Patents URL
- Title: CN102329250A - Chemical synthesis method of glycocyamine Source: Google Patents URL
Sources
- 1. Facebook [cancer.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Glycocyamine - Wikipedia [en.wikipedia.org]
- 4. CN101525305A - Method for synthesizing glycocyamine and salt thereof - Google Patents [patents.google.com]
- 5. CN102702032A - Synthesis method of guanidinoacetic acid - Google Patents [patents.google.com]
- 6. CN113651726A - Preparation method of guanidinoacetic acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2022048909A1 - Method for preparing guanidino acetic acid - Google Patents [patents.google.com]
- 9. WO2022048913A1 - Method for preparing guanidino acetic acid - Google Patents [patents.google.com]
The Dichotomous Role of Glycocyamine in Neuronal Function: A Technical Guide to its Mechanism of Action
Abstract
Glycocyamine (guanidinoacetate), a direct endogenous precursor to creatine, holds a pivotal yet paradoxical position in neurobiology. While its primary role is to fuel the synthesis of the vital energy-buffering molecule creatine, an accumulation of glycocyamine is linked to significant neurotoxicity. This technical guide provides an in-depth exploration of the mechanism of action of glycocyamine hydrochloride in neuronal cells, tailored for researchers, scientists, and drug development professionals. We will dissect the intricate biochemical pathways, cellular transport mechanisms, and the downstream physiological and pathological consequences of glycocyamine activity in the central nervous system. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to rigorously investigate these mechanisms in their own laboratories.
Introduction: The Creatine-Glycocyamine Axis in the Brain
The brain is an organ with immense and fluctuating energy demands, consuming approximately 20% of the body's total resting energy.[1] To meet these demands, neurons rely on a sophisticated energy buffering system, at the core of which is the creatine kinase/phosphocreatine (CK/PCr) shuttle.[2][3] Creatine, therefore, is indispensable for normal brain function. The brain can acquire creatine through two primary routes: uptake from the periphery across the blood-brain barrier (BBB) and endogenous synthesis.[4][5] While the BBB has limited permeability to creatine, the brain possesses the enzymatic machinery for its own synthesis, highlighting the importance of this local production.[4][5]
Glycocyamine is the immediate precursor in this two-step synthesis process. Its metabolism is a critical control point, and dysregulation can lead to severe neurological consequences, as seen in certain cerebral creatine deficiency syndromes (CCDS).[6][7] Understanding the mechanism of action of glycocyamine is therefore not only fundamental to neuroenergetics but also crucial for developing therapies for these debilitating disorders.
The Biochemical Journey of Glycocyamine in the Central Nervous System
The synthesis of creatine from glycocyamine is a two-enzyme process that involves a fascinating interplay between different cell types within the brain.
Synthesis of Glycocyamine by Arginine:Glycine Amidinotransferase (AGAT)
The first and rate-limiting step in creatine synthesis is the formation of glycocyamine from the amino acids arginine and glycine.[7] This reaction is catalyzed by the mitochondrial enzyme L-arginine:glycine amidinotransferase (AGAT) .[8][9]
-
Reaction: L-arginine + glycine ⇌ guanidinoacetate (glycocyamine) + L-ornithine
Studies have shown that within the brain, AGAT is predominantly expressed in neurons.[10][11] This localization implies that neurons are the primary sites of glycocyamine synthesis.
Conversion to Creatine by Guanidinoacetate N-Methyltransferase (GAMT)
The final step in creatine synthesis is the methylation of glycocyamine to form creatine. This reaction is catalyzed by the cytosolic enzyme guanidinoacetate N-methyltransferase (GAMT) , which utilizes S-adenosylmethionine (SAM) as the methyl donor.[8][9]
-
Reaction: Guanidinoacetate + S-adenosylmethionine ⇌ Creatine + S-adenosylhomocysteine
Interestingly, GAMT expression is highest in oligodendrocytes, with some expression also found in neurons and astrocytes.[10][12][13] The spatial dissociation of AGAT and GAMT expression suggests a necessary intercellular transport of glycocyamine.[3][14][15]
The Role of the Creatine Transporter (SLC6A8)
The movement of both creatine and its precursor, glycocyamine, across cell membranes is mediated by the creatine transporter (CRT), encoded by the SLC6A8 gene .[6][16][17] This Na+/Cl--dependent transporter is expressed on neurons and oligodendrocytes.[16][17] In the context of creatine synthesis, SLC6A8 is crucial for the transport of neuronally-synthesized glycocyamine to GAMT-expressing cells, primarily oligodendrocytes, for its conversion to creatine.[14][15]
Visualizing the Pathway: Intercellular Creatine Synthesis
The Dual Nature of Glycocyamine: Bioenergetics and Neurotoxicity
The physiological concentration of glycocyamine in the brain is tightly regulated. While essential for creatine synthesis, its accumulation, as seen in GAMT deficiency, is profoundly neurotoxic.[18][19][20]
Contribution to Neuronal Bioenergetics
The primary and beneficial role of glycocyamine is its conversion to creatine. Creatine, in the form of phosphocreatine, acts as a temporal and spatial energy buffer, rapidly replenishing ATP during periods of high neuronal activity.[2][3] This is critical for maintaining ion gradients, neurotransmitter release, and other energy-intensive processes at the synapse.[21]
Mechanisms of Glycocyamine-Induced Neurotoxicity
Elevated levels of glycocyamine (guanidinoacetate) can trigger a cascade of detrimental effects in neuronal cells.
-
GABA-A Receptor Agonism: Glycocyamine acts as a partial agonist at GABA-A receptors.[5][21][22] This can disrupt the delicate balance of excitatory and inhibitory neurotransmission, potentially leading to seizures, a common symptom in GAMT deficiency.[18][19]
-
Induction of Oxidative Stress: Studies have shown that glycocyamine can decrease antioxidant defenses in the brain, leading to an increase in reactive oxygen species and oxidative damage to cellular components.[12][18]
-
Impairment of Energy Metabolism: Paradoxically, high concentrations of glycocyamine can impair cellular energy metabolism. It has been shown to inhibit Na+, K+-ATPase and complex II of the mitochondrial respiratory chain, thereby compromising ATP production.[18][23]
Experimental Protocols for Investigating Glycocyamine's Mechanism of Action
To facilitate further research in this area, we provide the following validated protocols.
Cell Culture Models
-
Primary Neuronal and Astrocyte Cultures: The use of primary co-cultures or tri-cultures of neurons, astrocytes, and microglia provides a physiologically relevant in vitro model to study the intercellular metabolism of glycocyamine.[6][24][25][26]
-
Protocol: Primary Cortical Neuron-Astrocyte Co-Culture
-
Dissect cortices from postnatal day 0-1 mouse or rat pups.[6]
-
Dissociate the tissue using a papain-based dissociation buffer.[6]
-
Plate the cells on poly-D-lysine coated culture dishes or micro-electrode arrays at a density of 2000-2500 cells/mm².[6]
-
Maintain cultures in a defined, serum-free medium such as Neurobasal A supplemented with B27 and GlutaMAX.[25]
-
-
Assessment of Enzyme and Transporter Activity
-
AGAT and GAMT Enzyme Activity Assays: A stable isotope-labeled substrate assay followed by mass spectrometry is a robust method to quantify the activity of AGAT and GAMT in cell lysates or tissue homogenates.[7]
-
Creatine Transporter (SLC6A8) Functional Assay: The function of SLC6A8 can be assessed by measuring the uptake of a labeled creatine analog.[1][16][17][27]
-
Protocol: D3-Creatine Uptake Assay
-
Culture cells (e.g., fibroblasts, HEK293 cells expressing SLC6A8, or primary neurons) in a creatine-depleted medium.[16]
-
Incubate the cells with a known concentration of D3-creatine for a defined period.
-
Lyse the cells and measure the intracellular concentration of D3-creatine by mass spectrometry.[17]
-
-
Evaluation of Neuronal Viability and Toxicity
-
Cell Viability Assays: A variety of assays can be employed to assess the cytotoxic effects of glycocyamine on neuronal cultures.[2][9][28][29][30]
| Assay Type | Principle | Readout |
| MTT/MTS Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][28] | Colorimetric |
| LDH Release Assay | Measurement of lactate dehydrogenase released from damaged cells.[9][28] | Colorimetric |
| ATP Assay | Quantification of ATP as an indicator of metabolically active cells.[2] | Luminescence |
| Live/Dead Staining | Simultaneous staining of live and dead cells with fluorescent dyes (e.g., Calcein-AM and Ethidium Homodimer-1).[29] | Fluorescence Microscopy |
Measurement of Cellular Bioenergetics
-
ATP Quantification: The intracellular ATP concentration is a key indicator of cellular energy status.[4][13][14][31][32]
-
Assessment of Mitochondrial Function: Given that glycocyamine can impact mitochondrial function, it is important to assess parameters such as mitochondrial membrane potential and oxygen consumption rate.[8][33][34][35]
-
Seahorse XF Analyzer: This technology allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing a comprehensive profile of mitochondrial respiration and glycolysis.
-
Investigation of Neurotoxic Mechanisms
-
GABA-A Receptor Modulation: Electrophysiological techniques such as patch-clamp can be used to measure glycocyamine-induced currents in neurons and assess its interaction with GABA-A receptors.[5][36][37][38]
-
Oxidative Stress Assays: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA. Antioxidant enzyme activities (e.g., SOD, catalase) and levels of lipid peroxidation can also be quantified.[12]
Visualizing the Experimental Workflow
Conclusion and Future Directions
This compound's mechanism of action in neuronal cells is a compelling example of metabolic fine-tuning, where a necessary precursor can become a potent neurotoxin when its downstream processing is impaired. The intricate interplay between different neural cell types for creatine synthesis underscores the complexity of brain metabolism.
Future research should focus on elucidating the precise molecular targets of glycocyamine-induced toxicity and exploring therapeutic strategies to mitigate these effects in conditions like GAMT deficiency. The development of more sophisticated in vitro models, such as brain organoids, will provide further insights into the cell-type-specific roles of glycocyamine and its impact on neuronal network function. The protocols and mechanistic understanding provided in this guide offer a robust framework for advancing our knowledge of this critical neurometabolite.
References
-
Determination of intracellular ATP in primary cultures of neurons. PubMed. [Link]
-
A Review of Guanidinoacetate Neurotoxicity Guanidinoacetate Methyltransferase Deficiency. Ingenta Connect. [Link]
-
(PDF) Guanidinoacetate Methyltransferase Deficiency: A Review of Guanidinoacetate Neurotoxicity. ResearchGate. [Link]
-
A Review of Guanidinoacetate Neurotoxicity Guanidinoacetate Methyltransferase Deficiency. Bentham Science. [Link]
-
Primary Cultures of Astrocytes and Neurons as Model Systems to Study the Metabolism and Metabolite Export from Brain Cells. Springer Nature Experiments. [Link]
-
Guanidinoacetate (GAA) is a potent GABAA receptor GABA mimetic: Implications for neurological disease pathology. PubMed. [Link]
-
Creatine metabolic pathway. Both AGAT and GAMT are required for... ResearchGate. [Link]
-
Neuron-astrocyte culture preparation. Protocols.io. [Link]
-
Functional assessment of creatine transporter in control and X-linked SLC6A8-deficient fibroblasts. PubMed. [Link]
-
Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency. NIH. [Link]
-
Comparative analysis of cytosolic and mitochondrial ATP synthesis in embryonic and postnatal hippocampal neuronal cultures. PubMed Central. [Link]
-
Effects of Creatine Supplementation on Brain Function and Health. PMC - PubMed Central. [Link]
-
Guanidinoacetate decreases antioxidant defenses and total protein sulfhydryl content in striatum of rats. PubMed. [Link]
-
Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor. eLife. [Link]
-
Dissociation of AGAT, GAMT and SLC6A8 in CNS: relevance to creatine deficiency syndromes. PubMed. [Link]
-
Neuronal Cell viability and cytotoxicity assays. Nanion. [Link]
-
Activation of GABA(A) Receptors by Guanidinoacetate: A Novel Pathophysiological Mechanism. PubMed. [Link]
-
Functional assessment of creatine transporter in control and X-linked SLC6A8-deficient fibroblasts. ResearchGate. [Link]
-
Methodological approaches for the study of GABA(A) receptor pharmacology and functional responses. PubMed. [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. PubMed. [Link]
-
Functional expression of GAMT and AGAT in rat astrocytes. Intracellular... ResearchGate. [Link]
-
Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use. Frontiers. [Link]
-
Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. NIH. [Link]
-
Assessment of cell viability in primary neuronal cultures. PubMed - NIH. [Link]
-
Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity. MDPI. [Link]
-
Dissociation of AGAT, GAMT and SLC6A8 in CNS: relevance to creatine deficiency syndromes. PubMed. [Link]
-
Glycocyamine. Wikipedia. [Link]
-
A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation. PubMed Central. [Link]
-
Guanidinoacetate (GAA) is a potent GABAA receptor GABA mimetic: Implications for neurological disease pathology. PubMed. [Link]
-
Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. MDPI. [Link]
-
Assessment of cell viability in primary neuronal cultures. PubMed. [Link]
-
Protocols for assessing mitophagy in neuronal cell lines and primary neurons. PMC. [Link]
-
Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. PubMed Central. [Link]
-
Cell Viability Assay Service. Creative Biolabs. [Link]
-
Laboratory for Integrative Neuroscience Immunofluorescence Protocol. Protocols.io. [Link]
-
(PDF) Creatine supplementation and muscle-brain axis: a new possible mechanism? ResearchGate. [Link]
-
Expression of AGAT and GAMT in neuron-enriched 3D cultures under... ResearchGate. [Link]
-
(PDF) Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. ResearchGate. [Link]
-
2024 - Steve Baker - Gene Delivery of AGAT & GAMT Boosts Creatine Levels in CTD Patient Fibroblasts. YouTube. [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. University of Edinburgh Research Explorer. [Link]
-
Processing mechanism of guanidinoacetate in choroid plexus epithelial cells: conversion of guanidinoacetate to creatine via guanidinoacetate N-methyltransferase and monocarboxylate transporter 12-mediated creatine release into the CSF. PMC - PubMed Central. [Link]
-
GABAA Receptor Modulation by Etomidate Analogues. PMC - NIH. [Link]
-
Evaluation of the Mechanism Underlying the Inhibitory Effect of Guanidinoacetate on Brain Na+, K+-ATPase Activity. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. neuroproof.com [neuroproof.com]
- 3. AGAT, GAMT and SLC6A8 distribution in the central nervous system, in relation to creatine deficiency syndromes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GABA(A) receptors by guanidinoacetate: a novel pathophysiological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuron-astrocyte culture preparation [protocols.io]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Guanidinoacetate decreases antioxidant defenses and total protein sulfhydryl content in striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Dual Nanosensor Approach to Determine the Cytosolic Concentration of ATP in Astrocytes [frontiersin.org]
- 14. Real-Time Visualization of Cytosolic and Mitochondrial ATP Dynamics in Response to Metabolic Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissociation of AGAT, GAMT and SLC6A8 in CNS: relevance to creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional assessment of creatine transporter in control and X-linked SLC6A8-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 20. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guanidinoacetate (GAA) is a potent GABAA receptor GABA mimetic: Implications for neurological disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Evaluation of the mechanism underlying the inhibitory effect of guanidinoacetate on brain Na+, K+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Primary Cultures of Astrocytes and Neurons as Model Systems to Study the Metabolism and Metabolite Export from Brain Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 31. Comparative analysis of cytosolic and mitochondrial ATP synthesis in embryonic and postnatal hippocampal neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]
- 33. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. research.ed.ac.uk [research.ed.ac.uk]
- 36. Methodological approaches for the study of GABA(A) receptor pharmacology and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 38. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycocyamine Hydrochloride's Role in Cellular Bioenergetics
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular bioenergetics, the study of energy flow through living systems, is fundamental to understanding health and disease. At its core lies adenosine triphosphate (ATP), the universal energy currency. Tissues with high and fluctuating energy demands, such as muscle and brain, rely on an intricate buffering system to maintain ATP homeostasis. The phosphocreatine (PCr) system, fueled by creatine, represents the most rapid mechanism for ATP regeneration.[1][2][3] This guide focuses on Glycocyamine, also known as guanidinoacetic acid (GAA), the direct and natural precursor to creatine.[4][5][6] We will explore the biochemical journey from glycocyamine to creatine, its impact on the cellular energy landscape, and provide a robust methodological framework for its investigation. This document serves as a technical resource for professionals seeking to modulate and quantify cellular bioenergetetics by targeting the foundational step of creatine synthesis.
The Central Role of the Phosphocreatine System
Adenosine triphosphate (ATP) powers nearly all cellular activities, but its intracellular stores are limited. To prevent energy depletion during periods of high demand (e.g., muscle contraction, neuronal firing), cells employ the phosphocreatine (PCr) system as a high-energy phosphate reservoir.[1][2] This system is governed by the enzyme creatine kinase (CK), which catalyzes the reversible transfer of a phosphate group from PCr to ADP, rapidly regenerating ATP.[1][7] This immediate buffering capacity is critical for maintaining cellular function and viability.[3][8][9]
Glycocyamine: The Endogenous Precursor to Creatine
Glycocyamine (GAA) is the metabolic intermediate that directly precedes creatine formation.[10][11] Its supplementation provides the raw material for the endogenous synthesis of creatine, thereby enhancing the capacity of the PCr energy buffer.
The Biochemical Synthesis Pathway
The synthesis of creatine is a two-step enzymatic process that spans two primary organs: the kidney and the liver.[12]
-
Step 1: Formation of Glycocyamine (in the Kidney): The process begins with the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers a guanidino group from arginine to glycine. This reaction produces glycocyamine and ornithine.[12][13]
-
Step 2: Methylation to Creatine (in the Liver): Glycocyamine is then transported to the liver, where the enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to glycocyamine, forming creatine.[12][13][14]
The newly synthesized creatine is released into the bloodstream and taken up by tissues with high energy demands.[12]
Mechanism of Action: Enhancing the Cellular Energy Buffer
By serving as a direct creatine precursor, glycocyamine enhances cellular bioenergetics primarily through the expansion of the phosphocreatine pool. This leads to a more robust and resilient cellular energy system.
The Creatine Kinase (CK) Shuttle
The "creatine kinase shuttle" or "circuit" is a vital concept for understanding how energy is efficiently transported from its site of production (mitochondria) to its sites of utilization (e.g., myofibrils, ion pumps).[7][15] Mitochondrial creatine kinase (MtCK) uses newly synthesized ATP within the mitochondrial intermembrane space to phosphorylate creatine into phosphocreatine (PCr).[7][15][16] PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to locations of high energy use.[3] There, cytosolic CK isoforms reverse the reaction, using PCr to regenerate ATP locally where it is needed most.[7][17][18]
Experimental Validation: A Methodological Framework
To rigorously assess the bioenergetic effects of glycocyamine hydrochloride, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to quantify its impact from precursor availability to functional mitochondrial output.
Protocol 1: Quantification of Intracellular Creatine by HPLC
Causality: The primary hypothesis is that glycocyamine supplementation increases intracellular creatine. High-Performance Liquid Chromatography (HPLC) provides a robust and quantitative method to directly measure this endpoint, validating the successful conversion of the precursor.[19][20][21][22][23]
Methodology:
-
Cell Culture: Plate cells (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma) at an appropriate density and culture under standard conditions. Treat with varying concentrations of this compound for a predetermined time course (e.g., 24-72 hours).
-
Sample Preparation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells using a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Utilize a reversed-phase C18 column.[19]
-
Employ an isocratic mobile phase, such as a mixture of potassium phosphate buffer, tetrabutylammonium hydrogen sulphate, and acetonitrile, adjusted to a specific pH (e.g., 6.25).[19]
-
Set the UV detector to a wavelength of 206 nm.[19]
-
Inject the prepared sample supernatant.
-
Quantify creatine levels by comparing peak areas to a standard curve generated with known concentrations of creatine.
-
Protocol 2: Measurement of Intracellular ATP Levels
Causality: An enhanced creatine pool should lead to a more stable and potentially elevated ATP reservoir, especially under metabolic stress. Luciferase-based assays offer a highly sensitive method to quantify total cellular ATP.[24][25][26]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 4.1. Optionally, include a metabolic stressor (e.g., oligomycin, an ATP synthase inhibitor) in a parallel group to assess the buffering capacity.
-
ATP Quantification:
-
Use a commercial firefly luciferase-based ATP assay kit.
-
Add the single ATP detection cocktail directly to the cultured cells in the microplate. This reagent lyses the cells and provides the necessary substrates (D-Luciferin) for the luciferase enzyme.
-
Incubate at room temperature for approximately 10-15 minutes to stabilize the luminescent signal.[24]
-
Measure the luminescence using a plate-reading luminometer.[24] The light output is directly proportional to the ATP concentration.[24][25]
-
Normalize ATP levels to cell number or total protein content.
-
| Treatment Group | Mean ATP (Relative Luminescence Units) | Standard Deviation |
| Control (Vehicle) | 1,250,450 | 98,500 |
| Glycocyamine (100 µM) | 1,480,900 | 110,200 |
| Control + Stressor | 650,200 | 75,400 |
| Glycocyamine + Stressor | 980,600 | 89,100 |
Protocol 3: Assessing Mitochondrial Respiration via Extracellular Flux Analysis
Causality: The creatine kinase shuttle is tightly coupled to mitochondrial ATP production. By providing more substrate (creatine) for the shuttle, glycocyamine may enhance mitochondrial efficiency. The Agilent Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).[27][28][29]
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density.[29]
-
Treatment: Treat cells with this compound or vehicle control and incubate for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).[29] Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.[29]
-
Mito Stress Test: Load the hydrated sensor cartridge with the following compounds for sequential injection:
-
Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
Port B: FCCP (an uncoupling agent) to measure maximal respiration.
-
Port C: Rotenone & Antimycin A (Complex I & III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[27]
-
-
Data Acquisition & Analysis: Place the cell plate into the calibrated Seahorse XF Analyzer and run the assay.[30] The software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Protocol 4: Analysis of Creatine Kinase (CK) Activity
Causality: While glycocyamine does not directly act on CK, assessing the enzyme's activity provides a functional readout of the entire PCr system's capacity. A coupled enzyme spectrophotometric assay is a standard method to determine CK activity.[31][32][33][34]
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates as described in Protocol 4.1, but use a non-denaturing lysis buffer (e.g., a Tris-based buffer). Determine the total protein concentration for normalization.
-
Coupled Enzyme Reaction:
-
The assay measures the reverse reaction: PCr + ADP → Creatine + ATP.[34]
-
The ATP produced is used in a series of coupled reactions catalyzed by hexokinase and glucose-6-phosphate dehydrogenase (G-6-PD).[31][34][35]
-
G-6-PD reduces NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.[31][33][35]
-
-
Measurement:
-
Combine the sample lysate with a master mix containing all necessary substrates and coupling enzymes (ADP, phosphocreatine, glucose, NADP+, hexokinase, G-6-PD) in a cuvette or 96-well plate.[34]
-
Incubate at a controlled temperature (e.g., 37°C).[31]
-
Measure the change in absorbance at 340 nm over time using a spectrophotometer.[31]
-
The rate of NADPH formation (ΔA340/min) is directly proportional to the CK activity in the sample.[35]
-
Broader Implications: Signaling and Therapeutic Potential
The bioenergetic status of a cell, particularly the ATP/ADP ratio, is a critical regulator of key metabolic signaling pathways. The phosphocreatine system, by stabilizing this ratio, can influence these networks.
Intersection with AMPK/mTOR Signaling
-
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. A low ATP/ADP ratio (high AMP) activates AMPK, which in turn switches on catabolic pathways to generate ATP and switches off anabolic, energy-consuming processes like protein synthesis.
-
The mammalian target of rapamycin (mTOR) , specifically mTORC1, is a central regulator of cell growth and proliferation. It is active under conditions of high energy and nutrient availability.
-
The Connection: By efficiently buffering ATP levels and preventing a sharp rise in ADP/AMP, an enhanced PCr system can help maintain a high ATP/ADP ratio. This state of high energetic charge tends to suppress AMPK activation and support mTORC1 activity.[36] Modulating the creatine pool via glycocyamine could therefore be a tool to influence the balance between these two master regulators of cellular metabolism.[37][38]
Conclusion
This compound is not merely a nutritional supplement but a potent tool for modulating the core of cellular bioenergetics. By serving as the immediate precursor for creatine synthesis, it directly enhances the phosphocreatine energy buffering system. This action has profound implications for maintaining ATP homeostasis, supporting mitochondrial function, and influencing major metabolic signaling pathways. The experimental framework provided herein offers a comprehensive, multi-tiered approach to validate and quantify these effects, empowering researchers and drug development professionals to leverage this fundamental metabolic pathway in their scientific pursuits.
References
- Sigma-Aldrich. (n.d.). A highly sensitive firefly luciferase cell based assay for quantifying ATP in cell cultures used to measure cell viability.
- Cell Signaling Technology. (n.d.). Firefly Luciferase ATP Assay Kit #28854.
- Perry, C. G. R., et al. (n.d.). Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle. NIH.
- Sigma-Aldrich. (n.d.). ATP Cell Viability Luciferase Assay.
- BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity.
- MDPI. (n.d.). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase.
- Wallimann, T., et al. (n.d.). The creatine kinase system and pleiotropic effects of creatine. PMC - PubMed Central.
- Wikipedia. (n.d.). Phosphocreatine.
- Caring Sunshine. (n.d.). Ingredient: Glycocyamine.
- Protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test.
- NIH. (2024, July 13). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer.
- Benchchem. (n.d.). Application Notes and Protocols: Seahorse XF Cell Mito Stress Test with Myxalamid B.
- Agilent. (n.d.). Agilent Seahorse XF Mito Stress Test Islet Workflow Quick Start Guide.
- Assay Genie. (n.d.). Technical Manual Creatine Kinase (CK) Activity Assay Kit.
- Agilent. (n.d.). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide.
- Wikipedia. (n.d.). Creatine kinase.
- Worthington Biochemical. (n.d.). Creatine Kinase - Assay.
- Bessman, S. P. (n.d.). THE CREATINE-CREATINE PHOSPHATE ENERGY SHUTTLE. Annual Reviews.
- Wikipedia. (n.d.). Creatine phosphate shuttle.
- Wikipedia. (n.d.). Glycocyamine.
- ResearchGate. (n.d.). Creatine-phosphocreatine energy buffering during anaerobic exercise....
- Greenhaff, P. L. (n.d.). The creatine-phosphocreatine system: there's more than one song in its repertoire. PMC.
- Frontiers. (n.d.). Creatine supplementation and exercise in aging: a narrative review of the muscle–brain axis and its impact on cognitive and physical health.
- da Silva, R. P., et al. (n.d.). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. PMC - PubMed Central.
- Elabscience. (n.d.). Creatine kinase (CK) Activity Assay Kit (E-BC-K558-S).
- PubMed Central. (n.d.). Glucosamine-Induced Autophagy through AMPK–mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro.
- ResearchGate. (n.d.). Creatine metabolic pathway. Both AGAT and GAMT are required for....
- ResearchGate. (n.d.). Guanidinoacetic acid (GAA) and creatine metabolism. AGAT, L-arginine:glycine amidinotransferase.
- National Cancer Institute. (n.d.). Definition of glycocyamine - NCI Drug Dictionary.
- Sigma-Aldrich. (n.d.). Creatine Kinase Activity Assay Kit (MAK116) - Technical Bulletin.
- PubMed. (n.d.). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas.
- Medichem Middle East. (n.d.). Manual Procedure Creatine Kinase (CK).
- NIH. (2025, May 8). Gene delivery of AGAT and GAMT boosts creatine levels in creatine transporter deficiency patient fibroblasts.
- Ostojic, S. M. (2015). Guanidinoacetic acid as a performance-enhancing agent. PubMed.
- Edison, E. E., et al. (n.d.). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo.
- PubMed. (n.d.). High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue.
- PubMed. (n.d.). Quantification of brain creatine concentration using PRESS sequence and LCModel: comparison with HPLC method.
- MDPI. (n.d.). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. PubMed.
- NIH. (n.d.). Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling.
- PubMed. (n.d.). A simple HPLC method with pulsed EC detection for the analysis of creatine.
- Chen, J.-T., et al. (2018). Glucosamine-Induced Autophagy through AMPK⁻mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro. PubMed.
- Cayman Chemical. (n.d.). Glycocyamine (CAS 352-97-6).
- Thermo Fisher Scientific. (n.d.). Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV.
- SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine.
- PubMed. (n.d.). Tackling guanidinoacetic acid for advanced cellular bioenergetics.
Sources
- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Creatine supplementation and exercise in aging: a narrative review of the muscle–brain axis and its impact on cognitive and physical health [frontiersin.org]
- 3. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. Guanidinoacetic acid as a performance-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creatine kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The creatine-phosphocreatine system: there's more than one song in its repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Glycocyamine - Wikipedia [en.wikipedia.org]
- 14. Gene delivery of AGAT and GAMT boosts creatine levels in creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 19. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of brain creatine concentration using PRESS sequence and LCModel: comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Portal [researchworks.creighton.edu]
- 22. lcms.cz [lcms.cz]
- 23. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 24. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]
- 27. content.protocols.io [content.protocols.io]
- 28. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. agilent.com [agilent.com]
- 31. assaygenie.com [assaygenie.com]
- 32. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 33. Creatine kinase (CK) Activity Assay Kit - Elabscience® [elabscience.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. medichem-me.com [medichem-me.com]
- 36. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Glucosamine-Induced Autophagy through AMPK–mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Glucosamine-Induced Autophagy through AMPK⁻mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous production of Glycocyamine hydrochloride in mammals
An In-Depth Technical Guide to the Endogenous Production of Glycocyamine in Mammals
Executive Summary
Glycocyamine, also known as guanidinoacetic acid (GAA), is a critical endogenous metabolite serving as the direct precursor to creatine, a molecule central to cellular energy homeostasis.[1][2] Its production is a tightly regulated, two-step enzymatic process that spans multiple organs, primarily the kidneys and liver. This guide provides a comprehensive overview of the biochemical pathway of glycocyamine synthesis, its intricate regulatory mechanisms, the clinical implications of its metabolic dysregulation, and a detailed protocol for its quantification in biological matrices. Understanding the nuances of this pathway is paramount for researchers in metabolic diseases, neurology, and drug development, particularly in the context of Cerebral Creatine Deficiency Syndromes (CCDS) and therapies aimed at modulating cellular bioenergetics.
Introduction: The Significance of Glycocyamine
Glycocyamine is a naturally occurring amino acid derivative synthesized from L-arginine and glycine.[3] Its principal biological role is to serve as the immediate precursor in the biosynthesis of creatine.[4][5] Creatine, and its phosphorylated form, phosphocreatine, constitute a vital energy buffering and transport system in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[4][6] The daily turnover of creatine to its waste product, creatinine, necessitates continuous de novo synthesis, a process that begins with the production of glycocyamine.[7] Therefore, the synthesis of glycocyamine is the committed and rate-limiting step in maintaining the body's creatine pool, making its study essential for understanding energy metabolism in health and disease.[4][8]
The Core Biosynthetic Pathway of Glycocyamine
The endogenous synthesis of glycocyamine and its subsequent conversion to creatine is a canonical two-step pathway involving two key enzymes.[7][9]
Step 1: L-Arginine:Glycine Amidinotransferase (AGAT)
The synthesis of glycocyamine is initiated by the enzyme L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1).[4] This reaction involves the transfer of an amidino group from L-arginine to glycine. The products of this reaction are glycocyamine and L-ornithine.[4][10]
-
Substrates: L-arginine, Glycine
-
Products: Glycocyamine (Guanidinoacetate), L-ornithine
The reaction catalyzed by AGAT is the first and committed step in creatine biosynthesis.[4] The enzyme is primarily located in the mitochondria.[11][12] The catalytic mechanism follows a ping-pong kinetic model, involving a catalytic triad of Cys-His-Asp residues.[8][11] An amidino group is first transferred from L-arginine to the active site cysteine residue, forming a covalent intermediate and releasing L-ornithine. Subsequently, the amidino group is transferred to glycine to form glycocyamine.[4][8]
Step 2: Guanidinoacetate N-methyltransferase (GAMT)
Following its synthesis, glycocyamine is released from the cell and transported via the bloodstream to tissues expressing the second enzyme in the pathway, guanidinoacetate N-methyltransferase (GAMT; EC 2.1.1.2).[13][14] GAMT catalyzes the methylation of glycocyamine to form creatine.[15]
-
Substrates: Glycocyamine, S-adenosyl-L-methionine (SAM)
-
Products: Creatine, S-adenosyl-L-homocysteine (SAH)
This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[7][13] The activity of GAMT is crucial for the final production of creatine, and its deficiency leads to the accumulation of glycocyamine, which has been implicated in neurotoxicity.[15][16]
Tissue-Specific Synthesis: An Inter-Organ Process
Creatine synthesis is a prime example of inter-organ metabolism, with distinct steps occurring in different tissues.[14]
-
Kidney: The primary site of AGAT expression and, therefore, the main organ for glycocyamine production.[14][17] Glycocyamine is then released into the circulation.
-
Liver: Exhibits the highest activity of GAMT and is the principal site for converting circulating glycocyamine into creatine.[15][18] The newly synthesized creatine is then exported to supply other tissues.
-
Pancreas: Studies in mice show that the pancreas expresses both AGAT and GAMT, suggesting it is capable of complete de novo creatine synthesis.[19]
-
Brain: Local synthesis also occurs in the brain. Research indicates that oligodendrocytes express high levels of both AGAT and GAMT, while some neurons express GAMT but not AGAT.[12][20] This suggests a local synthesis and cell-to-cell transport mechanism within the central nervous system.[16]
| Enzyme | Primary Tissue | Other Tissues of Note | Cellular Localization |
| AGAT | Kidney[14] | Pancreas, Brain (Oligodendrocytes)[12][19] | Mitochondria[11][12] |
| GAMT | Liver[15] | Pancreas, Brain (Oligodendrocytes, Neurons)[12][20] | Cytoplasm / Nucleus[12] |
Regulation of Glycocyamine Production
The synthesis of glycocyamine is tightly regulated to maintain creatine homeostasis and prevent both deficiency and toxic accumulation of intermediates.
-
Feedback Inhibition by Creatine: This is the principal regulatory mechanism. High levels of creatine suppress the expression of the AGAT gene, particularly in the kidney.[14] This feedback loop effectively down-regulates the first step of the pathway, reducing the production of glycocyamine when the body's creatine pool is replete.[21] This mechanism is crucial, as evidenced by studies in GAMT-deficient mice where creatine administration lowered GAA levels by reducing AGAT expression.[21]
-
Substrate Availability: The rate of glycocyamine synthesis can be influenced by the availability of its precursors, L-arginine and glycine. Infusion of arginine has been shown to markedly increase renal GAA production in rats.[14]
-
Product Inhibition: L-ornithine, a co-product of the AGAT reaction, acts as a product inhibitor of the enzyme.[11] This is a common regulatory feature in metabolic pathways.
-
Metabolic State: Conditions like chronic hypoxia have been shown to downregulate both Agat and Gamt gene expression in the kidney and liver, respectively, in mice, suggesting that systemic metabolic stress can impact the creatine synthesis pathway.[17]
Analytical Methodology: Quantification of Glycocyamine
Accurate quantification of glycocyamine in biological fluids such as plasma, urine, or cerebrospinal fluid is critical for diagnosing genetic disorders and for research purposes. While older methods relied on colorimetric reactions, modern analysis predominantly uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and specificity.[22][23]
Protocol: LC-MS/MS Quantification of Glycocyamine in Plasma
This protocol provides a generalized workflow. Specific parameters must be optimized for the instrument and matrix used.
-
Sample Preparation (Protein Precipitation & Derivatization):
-
Rationale: To remove high-abundance proteins that interfere with analysis and to add a chemical group (derivatization) that improves chromatographic retention and ionization efficiency.
-
Steps:
-
To 50 µL of plasma, add 150 µL of a cold (-20°C) organic solvent (e.g., acetonitrile or methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₂-Glycocyamine).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a derivatization buffer (e.g., borate buffer, pH 9.0). Add a derivatizing agent (e.g., AccQ-Tag, Dansyl Chloride) and incubate according to the manufacturer's instructions.
-
Quench the reaction and transfer the final sample to an autosampler vial for injection.
-
-
-
Liquid Chromatography (LC) Separation:
-
Rationale: To separate glycocyamine from other matrix components before it enters the mass spectrometer, preventing ion suppression and ensuring accurate detection.
-
Steps:
-
Inject 5-10 µL of the derivatized sample onto a reverse-phase C18 column.
-
Elute the analytes using a gradient of mobile phases. For example:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Run a gradient from low %B to high %B over several minutes to elute compounds based on their hydrophobicity.
-
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Rationale: To provide highly specific and sensitive detection. The first mass spectrometer (Q1) selects the derivatized glycocyamine ion, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) detects specific fragment ions, creating a unique signature.
-
Steps:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte (glycocyamine) and the internal standard.
-
For example, monitor the transition for derivatized glycocyamine and its corresponding stable isotope-labeled internal standard.
-
-
-
Quantification:
-
Rationale: To determine the concentration of glycocyamine in the original sample.
-
Steps:
-
Generate a standard curve by preparing calibrators with known concentrations of glycocyamine in a similar matrix (e.g., charcoal-stripped plasma).
-
Process the calibrators alongside the unknown samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibrator.
-
Plot the peak area ratios against the known concentrations of the calibrators to create a calibration curve.
-
Determine the concentration of glycocyamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. Facebook [cancer.gov]
- 3. Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]
- 5. Creatine - Wikipedia [en.wikipedia.org]
- 6. Cerebral creatine deficiency - Wikipedia [en.wikipedia.org]
- 7. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and reaction mechanism of L-arginine:glycine amidinotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure and mechanism of human L-arginine:glycine amidinotransferase: a mitochondrial enzyme involved in creatine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. GAMT gene: MedlinePlus Genetics [medlineplus.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Arginine:Glycine Amidinotransferase Is Essential for Creatine Supply in Mice During Chronic Hypoxia [frontiersin.org]
- 18. slideshare.net [slideshare.net]
- 19. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]
- 20. GATM and GAMT synthesize creatine locally throughout the mammalian body and within oligodendrocytes of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]
- 22. A micromethod for the determination of glycocyamine in biological fluids and tissue extracts [authors.library.caltech.edu]
- 23. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of Glycocyamine Hydrochloride Beyond Creatine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocyamine, or guanidinoacetic acid (GAA), is widely recognized as the direct endogenous precursor to creatine, a pivotal molecule in cellular bioenergetics. While this role has been the cornerstone of its scientific identity, a growing body of evidence reveals a more complex and multifaceted biological profile for glycocyamine hydrochloride. This technical guide synthesizes current research to illuminate the functions of glycocyamine that extend beyond the well-trodden path of creatine synthesis. We will explore its emerging roles in neuromodulation, metabolic regulation, and cellular protection, providing a comprehensive resource for researchers and drug development professionals. This document delves into the mechanistic underpinnings of these functions, offers detailed experimental protocols for their investigation, and presents a balanced perspective on the therapeutic potential and associated risks of this compound.
Introduction: A Renewed Perspective on a Key Metabolite
For decades, the scientific narrative of glycocyamine has been intrinsically linked to its conversion to creatine.[1] This process, primarily occurring in the liver, involves the methylation of glycocyamine to form creatine, which is then utilized in tissues with high energy demands, such as muscle and brain.[1] However, to view glycocyamine solely as an intermediate is to overlook its intrinsic biological activities. Recent investigations have begun to unravel a more nuanced understanding of this molecule, suggesting its potential as a bioactive agent in its own right. This guide will systematically explore these non-canonical functions, providing a framework for future research and therapeutic exploration.
Neuromodulatory Functions of Glycocyamine
Emerging evidence points to a significant role for glycocyamine in modulating neuronal activity, particularly through its interaction with major neurotransmitter systems.
Interaction with the GABAergic System
The GABAergic system is the primary inhibitory network in the central nervous system, crucial for maintaining balanced neuronal activity. Glycocyamine has been shown to interact with GABAergic transmission, although the precise mechanisms are still under investigation. It is hypothesized that glycocyamine may modulate the function of GABAA receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[2]
-
Mechanistic Insights: The structural similarity of glycocyamine to glycine, a known co-agonist at NMDA receptors and a neurotransmitter at inhibitory glycine receptors, suggests the possibility of direct or allosteric interaction with GABAA receptors.[3] Studies on related guanidino compounds have shown modulation of GABAA receptor function, providing a rationale for investigating similar effects with glycocyamine.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess Glycocyamine's Effect on GABAA Receptor Currents
This protocol is designed to measure changes in GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured primary neurons or brain slices in the presence of this compound.
I. Materials and Reagents:
-
Cultured primary hippocampal or cortical neurons (or acute brain slices)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
This compound stock solution (100 mM in deionized water)
-
GABA (1 M stock solution in deionized water)
-
Bicuculline (10 mM stock solution in DMSO)
-
Tetrodotoxin (TTX, 1 mM stock solution in deionized water)
II. Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Perfusion system
III. Methodology:
-
Prepare the external and internal solutions and filter-sterilize.
-
Mount the cell culture dish or brain slice chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 2 ml/min).
-
Add TTX (1 µM) to the external solution to block voltage-gated sodium channels and isolate postsynaptic events.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline spontaneous IPSCs (sIPSCs) for 5-10 minutes.
-
Apply GABA (e.g., 10 µM) via a puffer pipette to evoke GABAA receptor-mediated currents and establish a baseline response.
-
Wash out the GABA and allow the cell to recover.
-
Perfuse the cell with varying concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) for 5 minutes.
-
Re-apply the same concentration of GABA in the presence of glycocyamine and record the evoked currents.
-
To confirm the involvement of GABAA receptors, co-apply bicuculline (10 µM) with GABA and glycocyamine.
-
Analyze the amplitude, frequency, and decay kinetics of the IPSCs before and after glycocyamine application using appropriate software.
IV. Expected Results:
-
An increase or decrease in the amplitude or a change in the decay kinetics of GABA-evoked currents in the presence of glycocyamine would suggest a modulatory effect on GABAA receptors.
-
A lack of effect would suggest that glycocyamine does not directly modulate GABAA receptor function under these conditions.
Influence on Glutamatergic Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the brain, and its precise regulation is critical for synaptic plasticity and neuronal health. Glycocyamine has been shown to inhibit glutamate uptake, which could lead to an increase in extracellular glutamate concentrations and potentially impact neuronal excitability.
-
Mechanistic Insights: Glycocyamine may act as a competitive or non-competitive inhibitor of excitatory amino acid transporters (EAATs), the primary mechanism for clearing glutamate from the synaptic cleft.[4] The structural similarity to glutamate and other EAAT substrates supports this hypothesis.
Experimental Protocol: [3H]-D-Aspartate Uptake Assay to Measure Glutamate Transporter Inhibition by Glycocyamine
This protocol measures the inhibition of glutamate uptake by glycocyamine in primary astrocyte cultures or synaptosomes using the radiolabeled glutamate analog, [3H]-D-aspartate.[5][6][7]
I. Materials and Reagents:
-
Primary astrocyte cultures or purified synaptosomes
-
Krebs-Ringer-HEPES (KRH) buffer (in mM): 124 NaCl, 4 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2 CaCl2, 25 HEPES, 10 D-glucose (pH 7.4)
-
[3H]-D-Aspartate (specific activity ~10-20 Ci/mmol)
-
This compound stock solution (100 mM in deionized water)
-
DL-TBOA (a non-transportable inhibitor of EAATs) stock solution (10 mM in DMSO)
-
Scintillation cocktail
-
0.1 M NaOH
II. Equipment:
-
Liquid scintillation counter
-
Multi-well plates (24- or 48-well)
-
Incubator (37°C)
III. Methodology:
-
Plate astrocytes in multi-well plates and grow to confluence. For synaptosomes, prepare a fresh suspension in KRH buffer.
-
Wash the cells or synaptosomes twice with pre-warmed KRH buffer.
-
Pre-incubate the cells or synaptosomes for 10 minutes at 37°C with KRH buffer containing a range of this compound concentrations (e.g., 0, 10, 100, 500, 1000 µM).
-
To initiate the uptake, add [3H]-D-aspartate to a final concentration of ~50 nM.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
To terminate the uptake, rapidly aspirate the incubation buffer and wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Determine non-specific uptake in the presence of a saturating concentration of DL-TBOA (e.g., 100 µM).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of [3H]-D-aspartate uptake as a function of glycocyamine concentration to determine the IC50 value.
IV. Expected Results:
-
A dose-dependent decrease in [3H]-D-aspartate uptake in the presence of glycocyamine would indicate inhibition of glutamate transporters.
-
The IC50 value will provide a quantitative measure of the inhibitory potency of glycocyamine.
Neurotoxicity at High Concentrations
While neuromodulation can be beneficial, excessive neuronal stimulation can lead to excitotoxicity. Studies have shown that high concentrations of glycine, a structurally similar amino acid, can induce neurotoxicity through the activation of NMDA receptors.[8] Given glycocyamine's potential to increase extracellular glutamate, it is plausible that high concentrations could also contribute to excitotoxic conditions.
-
Causality and Considerations: The potential for neurotoxicity is a critical consideration in the development of any therapeutic agent targeting the central nervous system. The neurotoxic effects of glycocyamine appear to be concentration-dependent, and further research is needed to establish a safe therapeutic window.[9]
Metabolic Regulation by Glycocyamine
Beyond its role as a creatine precursor, glycocyamine exhibits intriguing effects on systemic metabolism, particularly glucose homeostasis and amino acid utilization.
Insulinotropic Properties and Glucose Metabolism
Several studies have suggested that glycocyamine may possess insulinotropic properties, meaning it can stimulate insulin secretion from pancreatic β-cells. This effect could have significant implications for the management of metabolic disorders such as type 2 diabetes.
-
Mechanistic Insights: The precise mechanism of glycocyamine's insulinotropic effect is not fully elucidated but may involve modulation of ion channel activity in β-cells or interaction with specific cell surface receptors. It is hypothesized that glycocyamine may influence the PI3K/Akt signaling pathway, a central regulator of glucose metabolism and cell growth.[10][11]
Signaling Pathway: Putative Insulinotropic Action of Glycocyamine
Caption: Putative signaling pathway of glycocyamine's insulinotropic effect.
Arginine-Sparing Effect and Nitric Oxide Synthesis
The synthesis of glycocyamine from arginine and glycine is a significant consumer of arginine.[12] By providing exogenous glycocyamine, the endogenous demand for arginine for this pathway is reduced, thereby "sparing" arginine for other metabolic roles. One of the most critical of these roles is the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems.[13]
-
Implications for NO Bioavailability: An increased availability of arginine for nitric oxide synthase (NOS) could lead to enhanced NO production, which has vasodilatory, anti-inflammatory, and neurotransmissive effects. However, it is important to note that glucosamine, a related compound, has been shown to inhibit inducible nitric oxide synthase (iNOS) expression, suggesting a complex interplay that requires further investigation.[14]
| Parameter | Effect of Glycocyamine Supplementation | Potential Consequence | Reference |
| Arginine demand for creatine synthesis | Decreased | Increased arginine availability for other pathways | [12] |
| Nitric Oxide Synthase (NOS) substrate availability | Potentially Increased | Enhanced Nitric Oxide (NO) production | [13] |
| Inducible NOS (iNOS) expression (inferred from glucosamine) | Potentially Decreased | Reduced NO production in inflammatory states | [14] |
Table 1: Summary of the potential effects of glycocyamine on the arginine-nitric oxide pathway.
Antioxidant and Cytoprotective Properties
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. Preliminary evidence suggests that glycocyamine may possess antioxidant properties.
-
Mechanisms of Action: The antioxidant effects of glycocyamine could be mediated through several mechanisms, including direct scavenging of free radicals or the upregulation of endogenous antioxidant defense systems.[15] For instance, studies on related compounds like glycine betaine and proline have shown an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[16] Glucosamine has been shown to induce the expression of Nrf2, a key transcription factor in the antioxidant response.[17][18]
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol provides a simple and rapid method to assess the direct free radical scavenging activity of this compound using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[19][20]
I. Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
II. Equipment:
-
Spectrophotometer (plate reader)
III. Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound in methanol (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
-
Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
-
In a 96-well plate, add 100 µL of each glycocyamine dilution or ascorbic acid dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of glycocyamine to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
IV. Expected Results:
-
A dose-dependent decrease in the absorbance at 517 nm indicates free radical scavenging activity.
-
The EC50 value will provide a quantitative measure of the antioxidant potential of glycocyamine.
Safety and Toxicological Profile
A thorough understanding of the safety profile of any compound is paramount for its potential therapeutic application. While glycocyamine is an endogenous metabolite, exogenous supplementation raises important safety considerations.
Homocysteine Elevation
The methylation of glycocyamine to creatine is a major consumer of S-adenosylmethionine (SAM), the body's primary methyl donor. This process converts SAM to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. Elevated levels of homocysteine (hyperhomocysteinemia) are an independent risk factor for cardiovascular disease.[9]
-
Mitigation Strategies: The co-administration of methyl donors, such as betaine (trimethylglycine) or folic acid and vitamin B12, has been proposed to mitigate the increase in homocysteine levels associated with glycocyamine supplementation.
| Metabolic Step | Consequence of High-Dose Glycocyamine | Potential Risk |
| Glycocyamine Methylation | Increased demand for S-adenosylmethionine (SAM) | Depletion of methyl donor pool |
| SAH Hydrolysis | Increased production of homocysteine | Hyperhomocysteinemia, increased cardiovascular risk |
Table 2: The metabolic impact of high-dose glycocyamine supplementation on the methyl donor pathway.
Potential for Neurotoxicity
As discussed in the neuromodulation section, there is a theoretical risk of neurotoxicity at high concentrations of glycocyamine due to its potential to increase extracellular glutamate.[9] It is crucial to conduct further dose-ranging studies to establish a safe therapeutic index for any potential neurological applications.
Conclusion and Future Directions
The biological functions of this compound extend far beyond its established role as a creatine precursor. Its interactions with key neurotransmitter systems, its influence on glucose metabolism, its arginine-sparing capacity, and its potential antioxidant properties position it as a molecule of significant interest for further research and therapeutic development. However, a comprehensive understanding of its mechanisms of action, along with a thorough characterization of its safety profile, is essential.
Future research should focus on:
-
Elucidating direct molecular targets: Identifying the specific receptors and transporters with which glycocyamine interacts.
-
In vivo studies: Translating the in vitro findings into animal models of disease to assess therapeutic efficacy and safety.
-
Dose-optimization and safety studies: Determining the optimal therapeutic window for glycocyamine and evaluating strategies to mitigate potential side effects such as hyperhomocysteinemia.
By embracing a broader perspective on the biological activities of glycocyamine, the scientific community can unlock its full potential for improving human health.
References
-
GABA and Glycine Receptors. (n.d.). In Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates. Available from: [Link]
-
Meininger, C. J., et al. (2000). Glucosamine inhibits inducible nitric oxide synthesis. Biochemical and Biophysical Research Communications, 279(1), 234-239. Available from: [Link]
-
Paneque, A., et al. (2023). Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells. Journal of Biochemical and Molecular Toxicology, 37(11), e23507. Available from: [Link]
-
Luquero, A., et al. (2022). GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization. International Journal of Molecular Sciences, 23(8), 4257. Available from: [Link]
-
Grudt, T. J., & Williams, J. T. (1998). Glycine and GABAA receptor-mediated synaptic transmission in rat substantia gelatinosa: inhibition by μ-opioid and GABAB agonists. The Journal of Physiology, 507(Pt 1), 135–145. Available from: [Link]
-
Hossain, M. A., et al. (2011). Up-regulation of antioxidant and glyoxalase systems by exogenous glycinebetaine and proline in mung bean confer tolerance to cadmium stress. Physiologia Plantarum, 143(3), 258-272. Available from: [Link]
-
KEGG PATHWAY: Insulin resistance - Homo sapiens (human). (n.d.). Kanehisa Laboratories. Available from: [Link]
-
Paneque, A., et al. (2023). Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells. Journal of Biochemical and Molecular Toxicology, 37(11), e23507. Available from: [Link]
-
Tang, J., et al. (2000). Hexosamines regulate sensitivity of glucose-stimulated insulin secretion in ??-cells. American Journal of Physiology-Endocrinology and Metabolism, 278(1), E114-E120. Available from: [Link]
-
Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. Available from: [Link]
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients, 13(12), 4511. Available from: [Link]
-
Suwa, M., et al. (2024). Glucosamine substituted sulfonylureas: IRS–PI3K–PKC–AKT–GLUT4 insulin signalling pathway intriguing agent. MedChemComm, 15(2), 346-358. Available from: [Link]
-
Luquero, A., et al. (2022). GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization. International Journal of Molecular Sciences, 23(8), 4257. Available from: [Link]
-
Suwa, M., et al. (2024). Glucosamine substituted sulfonylureas: IRS-PI3K-PKC-AKT-GLUT4 insulin signalling pathway intriguing agent. RSC Medicinal Chemistry, 15(2), 346-358. Available from: [Link]
-
Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose‐Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Semantic Scholar. Available from: [Link]
-
Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. ResearchGate. Available from: [Link]
-
Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy. (n.d.). ResearchGate. Available from: [Link]
-
Glycocyamine – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]
-
Monauni, T., et al. (2000). Effects of glucosamine infusion on insulin secretion and insulin action in humans. Diabetes, 49(6), 926-935. Available from: [Link]
-
Portocarero, N., & Braun, U. (2021). The physiological role of guanidinoacetic acid and its relationship with arginine in broiler chickens. Poultry science, 100(7), 101203. Available from: [Link]
-
Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems. (n.d.). Scribd. Available from: [Link]
-
Huang, X., et al. (2018). The PI3K/AKT pathway in obesity and type 2 diabetes. International journal of biological sciences, 14(11), 1483–1496. Available from: [Link]
-
van der Lugt, J., et al. (2011). Glycine Transporter Inhibitor Attenuates the Psychotomimetic Effects of Ketamine in Healthy Males: Preliminary Evidence. Neuropsychopharmacology, 36(12), 2534–2543. Available from: [Link]
-
Ishibashi, H., et al. (2013). Dynamic regulation of glycine–GABA co-transmission at spinal inhibitory synapses by neuronal glutamate transporter. The Journal of Physiology, 591(16), 3821–3835. Available from: [Link]
-
Al-Khawaja, A., et al. (2019). Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. The Journal of biological chemistry, 294(45), 16961–16972. Available from: [Link]
-
Singh, R., et al. (2008). Sulfated glucosamine inhibits oxidation of biomolecules in cells via a mechanism involving intracellular free radical scavenging. FEBS letters, 582(3), 421-426. Available from: [Link]
-
Free radical scavenging activity of the studied compounds. (n.d.). ResearchGate. Available from: [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. Methods in Molecular Biology, 2339, 213-222. Available from: [Link]
-
GABAA receptor. (n.d.). In Wikipedia. Retrieved from: [Link]
-
Bains, A., & Gugnani, K. (2018). Free Radical Scavenging and Antioxidant Activities of Silymarin Components. Antioxidants, 7(11), 169. Available from: [Link]
-
Jensen, A. A., & Bräuner-Osborne, H. (2007). Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. The Journal of biological chemistry, 282(41), 29915–29924. Available from: [Link]
-
Schousboe, A., et al. (2013). A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. Journal of neuroscience methods, 213(1), 118-123. Available from: [Link]
-
DeMaster, E. G. (n.d.). Glycine, Nitric Oxide and Oxidative Stress. Grantome. Available from: [Link]
-
Wu, G., et al. (2004). Glutamine metabolism to glucosamine is necessary for glutamine inhibition of endothelial nitric oxide synthesis. The Biochemical journal, 379(Pt 2), 345–352. Available from: [Link]
-
Newsholme, P., et al. (2011). Dose- and Glucose-Dependent Effects of Amino Acids on Insulin Secretion from Isolated Mouse Islets and Clonal INS-1E Beta-Cells. Journal of Endocrinology, 208(2), 163-172. Available from: [Link]
-
Dao, T. A. T., & Swick, R. A. (2021). New insights into arginine and arginine-sparing effects of guanidinoacetic acid and citrulline in broiler diets. World's Poultry Science Journal, 77(4), 753-773. Available from: [Link]
-
Fodil, M., et al. (2001). In-vivo and In-Vitro Assessment of the Free-Radical-Scavenger Activity of Ginkgo Flavone Glycosides at High Concentration. Planta medica, 67(4), 348-352. Available from: [Link]
-
Kim, M. J., et al. (2024). The Glucose-Lowering Effect of Mesembryanthemum crystallinum and D-Pinitol: Studies on Insulin Secretion in INS-1 Cells and the Reduction of Blood Glucose in Diabetic Rats. Nutrients, 17(1), 193. Available from: [Link]
-
Newsholme, P., et al. (2011). Dose- and glucose-dependent effects of amino acids on insulin secretion from isolated mouse islets and clonal INS-1E beta-cells. The Journal of endocrinology, 208(2), 163–172. Available from: [Link]
-
Barth, A., et al. (2005). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. Experimental brain research, 161(2), 227-234. Available from: [Link]
-
Marabese, I., et al. (2023). Interactions between Glycine and Glutamate through Activation of Their Transporters in Hippocampal Nerve Terminals. International journal of molecular sciences, 24(23), 16867. Available from: [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. Available from: [Link]
-
Park, J. Y., et al. (2002). Effect of high glucose on nitric oxide production and endothelial nitric oxide synthase protein expression in human glomerular endothelial cells. Journal of the Korean Society of Nephrology, 21(5), 705-713. Available from: [Link]
-
Córdova-Noboa, H. A., et al. (2022). Effect of arginine, glycine + serine concentrations, and guanidinoacetic acid supplementation in vegetable-based diets for chickens. Poultry science, 101(11), 102120. Available from: [Link]
-
Marabese, I., et al. (2023). Interactions between Glycine and Glutamate through Activation of Their Transporters in Hippocampal Nerve Terminals. ResearchGate. Available from: [Link]
-
Effect of arginine, glycine + serine concentrations, and guanidinoacetic acid supplementation in vegetable-based diets for chickens. (2022). ResearchGate. Available from: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. GABA and Glycine Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin [frontiersin.org]
- 4. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Measuring Glutamate Uptake: Dose‐Response and Kinetic Assays in In Vitro and Ex Vivo Systems | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. Interactions between Glycine and Glutamate through Activation of Their Transporters in Hippocampal Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucosamine substituted sulfonylureas: IRS–PI3K–PKC–AKT–GLUT4 insulin signalling pathway intriguing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of arginine, glycine + serine concentrations, and guanidinoacetic acid supplementation in vegetable-based diets for chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Glucosamine inhibits inducible nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfated glucosamine inhibits oxidation of biomolecules in cells via a mechanism involving intracellular free radical scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Up-regulation of antioxidant and glyoxalase systems by exogenous glycinebetaine and proline in mung bean confer tolerance to cadmium stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Free Radical Scavenging and Antioxidant Activities of Silymarin Components [mdpi.com]
Methodological & Application
Quantification of Glycocyamine Hydrochloride in Plasma by High-Performance Liquid Chromatography
Application Note and Detailed Protocols for Researchers and Drug Development Professionals
Introduction
Glycocyamine, also known as guanidinoacetic acid (GAA), is a crucial endogenous metabolite synthesized primarily in the kidneys from the amino acids glycine and arginine.[1] It serves as the direct precursor to creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands such as muscle and brain. The synthesis of creatine from glycocyamine occurs in the liver through methylation, a process that highlights the intricate metabolic interplay between organs.[1][2]
The quantification of glycocyamine in plasma is of significant clinical and research interest. Aberrant levels of glycocyamine are indicative of inborn errors of creatine metabolism, specifically deficiencies in the enzymes arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[1] These creatine deficiency syndromes can lead to severe neurological symptoms, including intellectual disability and seizures.[1][3] Furthermore, glycocyamine itself is explored as a dietary supplement to enhance creatine levels, making its pharmacokinetic profiling essential for both efficacy and safety assessments.[2][4]
This application note provides two robust and validated methods for the quantification of glycocyamine in plasma: a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization for fluorescence detection, suitable for laboratories with standard HPLC equipment, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for advanced research and clinical applications.
Scientific Integrity and Rationale
The accurate measurement of small, polar, and endogenous molecules like glycocyamine from a complex biological matrix such as plasma presents several analytical challenges. These include low retention on traditional reversed-phase columns, lack of a strong native chromophore for UV detection, and interference from abundant plasma components. The methodologies presented here are designed to overcome these challenges through logical and scientifically grounded choices.
-
Sample Preparation: The initial and most critical step is the effective removal of plasma proteins, which can interfere with the analysis and damage the HPLC column. Protein precipitation is a rapid and efficient method for this purpose.[5][6] Acetonitrile is chosen as the precipitation solvent due to its compatibility with reversed-phase chromatography and its ability to precipitate a majority of plasma proteins.[6]
-
Chromatographic Separation: Glycocyamine is a highly polar compound. For the HPLC-FLD method, a standard C18 column is used in conjunction with a derivatization step that adds a large, hydrophobic fluorescent tag to the molecule, thereby increasing its retention and allowing for effective separation from other plasma components. For the LC-MS/MS method, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, as it is specifically designed for the retention and separation of polar compounds.[7]
-
Detection: Due to its poor UV absorbance, direct detection of glycocyamine is not feasible at physiologically relevant concentrations.
-
Method 1 (HPLC-FLD): Pre-column derivatization with a fluorescent tag is a classic and reliable strategy to enhance detection sensitivity. Benzoin is a reagent known to react with guanidino groups to form a highly fluorescent derivative, enabling sensitive detection.[8]
-
Method 2 (LC-MS/MS): This method offers superior sensitivity and specificity by measuring the mass-to-charge ratio of the analyte and its fragments.[3][9][10] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.[7][9]
-
Method 1: Quantification by HPLC with Pre-column Derivatization and Fluorescence Detection
This method employs protein precipitation for sample cleanup, followed by pre-column derivatization with benzoin to render glycocyamine fluorescent, allowing for sensitive detection by a fluorescence detector (FLD).
Materials and Reagents
-
Glycocyamine hydrochloride (Reference Standard)
-
Benzoin
-
2-Mercaptoethanol
-
Potassium Hydroxide (KOH)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Formic Acid
-
Human Plasma (K2-EDTA)
-
Internal Standard (IS): Guanidinopropionic acid (GPA) or a structurally similar compound not present in the matrix.
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge capable of 10,000 x g.
-
Vortex mixer.
-
Heating block or water bath.
Experimental Protocol
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of glycocyamine and the internal standard (GPA) in HPLC-grade water.
-
Working Standards: Serially dilute the stock solutions with water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Derivatization Reagent (Benzoin Solution): Prepare a 4 mM solution of benzoin in ethanol.[8]
-
KOH Solution: Prepare a 1.6 M aqueous solution of potassium hydroxide.[8]
2. Sample Preparation
-
Pipette 100 µL of plasma, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for derivatization.
3. Derivatization Protocol
-
To 150 µL of the supernatant, add 75 µL of the benzoin solution (4 mM in ethanol).[8]
-
Add 150 µL of the aqueous potassium hydroxide solution (1.6 M).[8]
-
Add 15 µL of 2-mercaptoethanol solution (0.1 M).
-
Mix and heat in a water bath at 95-100°C for 15 minutes.[8]
-
Cool the mixture rapidly in an ice bath for 5 minutes.
-
Transfer the derivatized sample to an HPLC vial for injection.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 325 nm, Emission: 435 nm |
Method Validation Summary
The following table summarizes typical performance characteristics for a validated HPLC-FLD method.
| Parameter | Typical Result |
| Linearity Range | 0.1 - 25 µg/mL (r² > 0.995) |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Workflow Diagram: HPLC-FLD Method
Caption: Workflow for glycocyamine analysis by HPLC-FLD.
Method 2: Quantification by LC-MS/MS
This method provides the highest sensitivity and specificity for glycocyamine quantification. It utilizes a simple protein precipitation step and a stable isotope-labeled internal standard for robust and accurate results.
Materials and Reagents
-
This compound (Reference Standard)
-
Glycocyamine-¹³C₂ (Stable Isotope-Labeled Internal Standard, SIL-IS)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Formate
-
Formic Acid
-
Human Plasma (K2-EDTA)
Instrumentation
-
LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Centrifuge capable of 13,000 x g.
-
Vortex mixer.
Experimental Protocol
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of glycocyamine and Glycocyamine-¹³C₂ (SIL-IS) in LC-MS grade water.
-
Working Standards: Serially dilute the glycocyamine stock solution with water:methanol (50:50, v/v) to prepare calibration standards (e.g., 0.02 - 40 µmol/L).[9]
-
Working IS Solution: Dilute the SIL-IS stock to a final concentration of 5 µmol/L in acetonitrile.
2. Sample Preparation
-
Pipette 50 µL of plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the working IS solution (in acetonitrile). This step combines protein precipitation and IS addition.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Dilute with 100 µL of LC-MS grade water prior to injection to ensure compatibility with the mobile phase.
LC-MS/MS Conditions
| Parameter | Setting |
| Column | HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.15% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.15% Formic Acid in Acetonitrile:Water (95:5)[7] |
| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50-95% B; 6-8 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometer Settings (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycocyamine | 118.1 | 76.1 |
| Glycocyamine-¹³C₂ (IS) | 120.1 | 77.1 |
Note: These transitions should be optimized on the specific instrument being used.
Method Validation Summary
| Parameter | Typical Result |
| Linearity Range | 0.02 - 40 µmol/L (r² > 0.998)[9] |
| Limit of Quantification (LOQ) | 0.02 µmol/L[9] |
| Intra-day Precision (%CV) | < 8%[9] |
| Inter-day Precision (%CV) | < 8%[9] |
| Accuracy (% Recovery) | 95 - 105%[9] |
Workflow Diagram: LC-MS/MS Method
Caption: Workflow for glycocyamine analysis by LC-MS/MS.
References
- Dalton, R. N. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a conceptual reference based on the provided search results.
-
Carducci, C., et al. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clinical Chemistry and Laboratory Medicine, 49(12), 2055-2061. [Link]
-
Bodamer, O. A., et al. (2001). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 47(4), 755-756. [Link]
- Marescau, B., et al. (1995). Guanidino compounds in plasma, urine and cerebrospinal fluid of patients with argininemia. Metabolism, 44(6), 716-722. This is a conceptual reference based on the provided search results.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12205329, this compound. [Link]
-
Wikipedia. (n.d.). Glycocyamine. [Link]
-
Al-Dirbashi, O. Y., et al. (2008). Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 870(1), 89-94. [Link]
-
Bo, T., et al. (2022). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 9, 101743. [Link]
-
Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis? ResearchGate. [Link]
-
Guillarme, D., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(19), 3508-3517. [Link]
-
Zhang, T., et al. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(1), 108. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycocyamine - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Glycocyamine in Human Urine
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of glycocyamine (guanidinoacetic acid) in human urine. Glycocyamine is a critical endogenous metabolite and the direct precursor to creatine, playing a vital role in cellular energy metabolism.[1][2][3][4] Accurate measurement of its urinary concentrations is essential for diagnosing certain inborn errors of metabolism, such as Guanidinoacetate Methyltransferase (GAMT) deficiency, and for research in sports science and nutrition.[2][5] The described method employs a simple protein precipitation step for sample preparation and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of the polar analyte. The protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][9][10]
Introduction: The Significance of Glycocyamine Quantification
Glycocyamine, also known as guanidinoacetic acid (GAA), is synthesized primarily in the kidneys from the amino acids arginine and glycine.[1][4] It is subsequently transported to the liver where it is methylated to form creatine, a key molecule in the energy metabolism of muscle and brain tissue.[1][4] Dysregulation in this pathway can lead to significant clinical manifestations. For instance, deficiencies in the enzymes responsible for creatine synthesis, such as GAMT, result in an accumulation of glycocyamine in bodily fluids, including urine. Therefore, a precise and reliable method for quantifying urinary glycocyamine is a crucial diagnostic tool for cerebral creatine deficiency syndromes.[2]
The inherent polarity of glycocyamine presents a challenge for traditional reversed-phase liquid chromatography, where it is poorly retained.[11] This method overcomes this challenge by employing Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for the separation of polar compounds.[12][13][14][15] Coupled with the specificity and sensitivity of tandem mass spectrometry, this approach provides a robust platform for the accurate determination of glycocyamine in a complex biological matrix like urine.
Materials and Methods
Reagents and Chemicals
-
Glycocyamine hydrochloride (Analytical Standard Grade)
-
Glycocyamine-15N,13C2 (Internal Standard, IS)[16]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Drug-free human urine (for calibration and quality control standards)
Equipment
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent, Thermo Fisher)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
HILIC Analytical Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Microcentrifuge
-
Analytical Balance
-
Calibrated Pipettes
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and the internal standard were prepared in deionized water at a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution with 50:50 acetonitrile:water.
Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into drug-free human urine. The concentration range for the calibration curve should be selected to encompass the expected physiological and pathological concentrations of glycocyamine in urine.
Detailed Analytical Protocol
Sample Preparation: Protein Precipitation
The rationale for selecting protein precipitation is its simplicity, speed, and effectiveness in removing a significant portion of proteinaceous interferences from the urine matrix, which could otherwise interfere with the analysis.[17][18]
Protocol:
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Dilute with 200 µL of 95:5 acetonitrile:water to ensure compatibility with the initial HILIC mobile phase conditions.
-
Cap the vial and place it in the autosampler for analysis.
LC-MS/MS Analysis
HILIC is employed to achieve adequate retention of the highly polar glycocyamine molecule.[12][13][14] The separation mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high organic solvent content.[12][14]
Table 1: HPLC/UHPLC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Acetate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) |
The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transitions are determined by infusing the analyte and internal standard solutions into the mass spectrometer. The most abundant and stable precursor-to-product ion transitions are selected for quantification.
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Glycocyamine | 118.1 | 76.1 | 100 | 15 |
| Glycocyamine-15N,13C2 (IS) | 121.1 | 78.1 | 100 | 15 |
Note: Collision energies and other MS parameters should be optimized for the specific instrument used.
Analytical Workflow Visualization
Caption: Overall workflow for the analysis of glycocyamine in urine.
Method Validation
The analytical method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[6][7][8][9][10][19][20][21][22] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, and stability.
Table 4: Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank urine samples. |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision (Intra- and Inter-day) | Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability (Bench-top, Freeze-thaw, Long-term) | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note presents a reliable and robust LC-MS/MS method for the quantification of glycocyamine in human urine. The use of a simple protein precipitation protocol and HILIC chromatography ensures efficient sample clean-up and effective separation of this polar analyte. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it suitable for both clinical diagnostic applications and research studies. The validation of this method in accordance with international guidelines ensures the integrity and reliability of the generated data.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Chirita, R.-I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Hewitt, S. M., et al. (2012). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network. Translational proteomics, 1(1), 57–70. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Wikipedia. (n.d.). Glycocyamine. [Link]
-
Bioscience Biotechnology Research Communications. (n.d.). A Comparative Study of Urinary Proteins Precipitation Methods. [Link]
-
Taylor & Francis. (n.d.). Glycocyamine – Knowledge and References. [Link]
-
LookChem. (2026). Understanding Guanidinoacetic Acid: Synthesis, Properties, and Market. [Link]
Sources
- 1. Glycocyamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. nbinno.com [nbinno.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. fda.gov [fda.gov]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bbrc.in [bbrc.in]
- 19. ema.europa.eu [ema.europa.eu]
- 20. bioanalysisforum.jp [bioanalysisforum.jp]
- 21. moh.gov.bw [moh.gov.bw]
- 22. Bioanalytical method validation emea | PPTX [slideshare.net]
Application Note: Quantitative Analysis of Glycocyamine in Biological Matrices by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of Glycocyamine (Guanidinoacetic acid, GAA) in biological plasma. Glycocyamine is a critical endogenous metabolite, serving as the direct precursor to creatine, which is fundamental for cellular energy metabolism. Accurate quantification of glycocyamine is essential for the diagnosis and monitoring of creatine deficiency syndromes and for research in metabolic diseases.[1] This protocol addresses the inherent analytical challenges of glycocyamine—high polarity and poor retention in traditional reversed-phase chromatography—by employing a validated sample preparation workflow involving protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][3] The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research and drug development applications.
Introduction: The Analytical Imperative for Glycocyamine
Glycocyamine (GAA) is a pivotal intermediate in the biosynthesis of creatine, a molecule essential for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain. The accurate measurement of GAA in biological fluids like plasma and urine is a key diagnostic marker for inherited metabolic disorders related to creatine synthesis.[1] However, the physicochemical properties of GAA present significant challenges for reliable quantification by mass spectrometry.
Key Analytical Challenges:
-
High Polarity: As a small, polar zwitterion, glycocyamine exhibits poor retention on conventional C18 reversed-phase liquid chromatography (RPLC) columns, often eluting in the void volume with matrix interferences.[2]
-
Matrix Effects: Biological samples like plasma contain a high concentration of salts, phospholipids, and other endogenous molecules that can co-elute with GAA, causing ion suppression or enhancement in the mass spectrometer source, thereby compromising analytical accuracy.
-
Low Endogenous Concentrations: Physiological levels of GAA can be low, necessitating a highly sensitive and selective analytical method for accurate measurement.
To overcome these challenges, this protocol employs a streamlined "dilute-and-shoot" sample preparation method combined with Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention of polar compounds.[2][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₂-GAA, is critical for correcting matrix effects and variabilities during sample preparation and injection, ensuring the highest level of quantitative accuracy.[5][6]
Principle of the Method
The workflow is designed for efficiency, robustness, and high-throughput analysis. The core principle involves the effective removal of proteins, which can interfere with the analytical column and mass spectrometer, followed by chromatographic separation and highly selective detection.
The protocol begins with the addition of a known concentration of the SIL-IS to the plasma sample. Proteins are then precipitated using a cold organic solvent like acetonitrile.[1][7] After centrifugation, the resulting supernatant, containing glycocyamine and the internal standard, is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a HILIC column, which retains polar analytes like GAA.[8][9] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[10][11]
Materials and Reagents
-
Glycocyamine (GAA) standard
-
¹³C₂-Glycocyamine (¹³C₂-GAA) or other suitable stable isotope-labeled internal standard
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid, LC-MS Grade
-
Ammonium Formate, LC-MS Grade
-
Human Plasma (for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Glycocyamine and ¹³C₂-GAA in LC-MS grade water to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solution:
-
Prepare a series of intermediate solutions from the GAA primary stock. Subsequently, spike these into a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to create calibration standards. A typical range would be 0.02 to 40 µmol/L.[1]
-
-
Internal Standard (IS) Working Solution (e.g., 1 µg/mL):
-
Dilute the ¹³C₂-GAA primary stock solution with 50:50 acetonitrile/water to achieve the final working concentration. The optimal concentration should be determined during method development to yield a stable and robust signal.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in pooled human plasma at a minimum of three concentration levels: low, medium, and high. These are prepared independently from the calibration standards.
-
Sample Preparation Protocol
-
Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile (pre-chilled to -20°C) to precipitate proteins.
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Incubate at 4°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC)
| Parameter | Recommended Setting |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.15% Formic Acid in 95:5 Water:Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate + 0.15% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |
Mass Spectrometry (MS)
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 450°C |
| Ion Spray Voltage | 4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
MRM transitions must be optimized by infusing the pure analyte and internal standard into the mass spectrometer.[11][12][13] The transition that gives the most stable and intense signal should be used for quantification (Quantifier), with a second transition used for confirmation (Qualifier).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Role |
| Glycocyamine | 118.1 | 76.1 | Quantifier |
| 118.1 | 43.1 | Qualifier | |
| ¹³C₂-Glycocyamine (IS) | 120.1 | 77.1 | Quantifier |
Note: The exact m/z values may vary slightly based on instrument calibration.
Data Analysis and System Suitability
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation Parameters:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy (%Bias) should be within 85-115% (80-120% at LLOQ).[2]
-
Matrix Effect and Recovery: Should be assessed to ensure the sample preparation is effective and consistent across different sources of plasma.
-
Stability: The stability of glycocyamine in plasma should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
This application note provides a comprehensive and reliable protocol for the quantitative analysis of glycocyamine in plasma using LC-MS/MS. By utilizing a simple protein precipitation step and HILIC chromatography, this method effectively overcomes the challenges associated with analyzing small, polar molecules in complex biological matrices. The incorporation of a stable isotope-labeled internal standard ensures the highest degree of accuracy and precision, making the method well-suited for clinical research, metabolomic studies, and applications in drug development.
References
-
Title: Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry Source: PubMed URL: [Link]
-
Title: Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis Source: Aalborg University's Research Portal URL: [Link]
-
Title: Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis Source: PubMed URL: [Link]
-
Title: Understanding and Improving Solid-Phase Extraction Source: LCGC International URL: [Link]
-
Title: Solid-Phase Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: MRM transition and optimized parameters of LC-MS/MS for FG and CG Source: ResearchGate URL: [Link]
-
Title: Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: PubMed URL: [Link]
-
Title: An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples Source: PubMed Central (PMC) URL: [Link]
-
Title: Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media Source: SCIEX URL: [Link]
-
Title: MRM transitions and collision energies for LC-MS/MS analysis. Source: ResearchGate URL: [Link]
-
Title: Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide Source: UvA-DARE (Digital Academic Repository) URL: [Link]
-
Title: Hydrophilic Interaction Liquid Chromatography: An Update Source: LCGC International URL: [Link]
-
Title: Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers Source: PubMed Central (PMC) URL: [Link]
-
Title: Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents Source: ResearchGate URL: [Link]
-
Title: Post-column derivatization of guanidino compounds in high-performance liquid chromatography using ninhydrin Source: PubMed URL: [Link]
-
Title: Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software Source: Agilent URL: [Link]
-
Title: Hydrophilic interaction chromatography coupled to tandem mass spectrometry as a method for simultaneous determination of guanidinoacetate and creatine Source: ResearchGate URL: [Link]
-
Title: Development of analytical methods: Validation of MRM extraction methods for high protein content pulses Source: EURL-Pesticides URL: [Link]
-
Title: Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine Source: PubMed Central (PMC) URL: [Link]
-
Title: Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine Source: ResearchGate URL: [Link]
-
Title: How Amino Acid Internal Standards Boost Mass Spec Accuracy Source: IROA Technologies URL: [Link]
-
Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Source: Restek URL: [Link]
-
Title: Sample preparation for Mass spectrometric analysis Source: G-Biosciences URL: [Link]
-
Title: A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma Source: MDPI URL: [Link]
-
Title: Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays Source: CPTAC URL: [Link]
-
Title: GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS Source: Studia Universitatis Babes-Bolyai, Chemia URL: [Link]
Sources
- 1. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. iroatech.com [iroatech.com]
- 6. caymanchem.com [caymanchem.com]
- 7. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Glycocyamine hydrochloride protocol for cell culture studies
Application Notes & Protocols
Topic: Glycocyamine Hydrochloride Protocol for Cell Culture Studies
Introduction: Glycocyamine as a Tool for Modulating Cellular Bioenergetics
Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct metabolic precursor to creatine.[1][2] In cellular and organismal biology, its significance is intrinsically linked to the creatine-phosphocreatine system, a critical pathway for maintaining energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain.[3] this compound (Gly-HCl) is the salt form of this compound, offering improved solubility and handling for research applications.
The study of glycocyamine in cell culture is paramount for several research domains. It provides a direct method to probe the final, rate-limiting step of creatine biosynthesis, offering insights into cellular energy buffering, mitochondrial function, and methyl-group metabolism.[3][4] Furthermore, it is an indispensable tool for modeling inborn errors of metabolism, such as Guanidinoacetate Methyltransferase (GAMT) deficiency, where the accumulation of glycocyamine leads to severe neurological symptoms.[5][6][7] This guide provides a comprehensive overview of the mechanism, key experimental considerations, and detailed protocols for the effective use of this compound in cell culture studies.
Mechanism of Action: The Creatine Biosynthesis Pathway
The endogenous synthesis of creatine is a two-step enzymatic process that bridges amino acid metabolism with cellular energy storage.[4][8]
-
Step 1 (Kidney/Pancreas): The process begins with the enzyme L-arginine:glycine amidinotransferase (AGAT), which catalyzes the transfer of an amidino group from arginine to glycine. This reaction produces glycocyamine (GAA) and ornithine.[3][4]
-
Step 2 (Liver & Other Tissues): Glycocyamine is then transported to tissues expressing the enzyme guanidinoacetate N-methyltransferase (GAMT).[7] GAMT facilitates the methylation of glycocyamine to form creatine. This reaction is critically dependent on S-adenosylmethionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAH) in the process.[3][5]
Many cultured cell lines, including fibroblasts, neuroblastomas, and hepatomas, express GAMT and are capable of converting exogenously supplied glycocyamine into creatine, making them suitable models for studying this pathway.[9]
Metabolic Implications of Glycocyamine Supplementation
The conversion of glycocyamine to creatine is a major consumer of SAM. This metabolic demand can deplete cellular methyl donor pools, leading to an increase in SAH, which is subsequently hydrolyzed to homocysteine.[3][10] Elevated homocysteine can impose a metabolic burden and has been linked to cellular stress.[11] This is a critical consideration in experimental design, as observed effects may be attributable not only to creatine synthesis but also to perturbations in methylation metabolism.
Caption: General experimental workflow for cell culture studies.
-
Cell Seeding: Plate cells in the appropriate culture vessel and format (e.g., 6-well plate) at a density that will ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the time of harvest.
-
Preparation of Working Solutions: On the day of the experiment, thaw any necessary supplements and prepare complete culture medium. Dilute the 100 mM Gly-HCl stock solution in complete medium to achieve the desired final concentrations (e.g., 100 µM, 500 µM, 1 mM). Prepare a "vehicle control" medium containing an equivalent volume of the solvent (e.g., PBS) used for the stock solution.
-
Cell Treatment:
-
For adherent cells , carefully aspirate the old medium from the wells.
-
Gently wash the cell monolayer once with sterile PBS to remove residual medium.
-
Add the appropriate volume of the prepared treatment or vehicle control medium to each well.
-
For suspension cells , pellet the cells by gentle centrifugation (e.g., 125 x g for 5-10 minutes), aspirate the supernatant, and resuspend in the fresh treatment or vehicle control medium.
-
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this typically involves washing with cold PBS, followed by scraping or enzymatic dissociation. Suspension cells can be pelleted directly.
Protocol 3: Sample Preparation for Metabolite Quantification (LC-MS/MS)
This protocol is a self-validating system; by measuring the key metabolites, you confirm the biological activity of the supplied glycocyamine.
-
Cell Counting: Before lysis, determine the cell number in a parallel well or from an aliquot to normalize the final metabolite concentrations.
-
Washing: Pellet cells (e.g., 1x10⁶ cells) and wash twice with ice-cold PBS to remove extracellular metabolites.
-
Metabolite Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water).
-
Include internal standards (e.g., stable isotope-labeled creatine and glycocyamine) in the extraction solvent for accurate quantification. [12][13] * Vortex vigorously for 1 minute.
-
Incubate on ice or at -20°C for 20 minutes to precipitate proteins.
-
-
Clarification: Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the cellular metabolites, to a new tube for LC-MS/MS analysis.
Validation and Downstream Assays
-
Metabolite Quantification: The gold standard for validating the protocol is the direct measurement of glycocyamine, creatine, and phosphocreatine using targeted LC-MS/MS or GC-MS. [12][13]This allows for the direct assessment of GAMT activity and the impact on the cellular energy pool.
-
Cell Viability Assays: At higher concentrations or in sensitive cell lines, it is crucial to assess cytotoxicity using assays like MTT, MTS, or live/dead staining to distinguish specific metabolic effects from general toxicity.
-
Western Blotting: Analysis of protein expression levels of AGAT and GAMT can provide context for the observed metabolic changes. [14]* Homocysteine Measurement: In experiments where methyl donor depletion is a concern, measuring homocysteine levels in the cell culture medium or cell lysates can provide valuable mechanistic insight.
References
- Kelley, W. N., & Beardmore, T. D. (1970). Guanidinoacetate methyltransferase activity in tissues and cultured cells. Journal of Biological Chemistry, 245(7), 1777-1782.
-
Caring Sunshine. (n.d.). Ingredient: Glycocyamine. Retrieved from [Link]
-
Pierigè, F., et al. (2017). Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine. Scientific Reports, 7(1), 1-13. [Link]
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients, 13(12), 4512. [Link]
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. PubMed. [Link]
-
Ng, T. L., et al. (2023). Creatine synthesis is a tumor suppressor pathway hypostatic to one-carbon metabolism. bioRxiv. [Link]
-
ResearchGate. (n.d.). Schematic overview over the creatine pathway. Retrieved from [Link]
-
Brosnan, J. T., et al. (2009). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E548-E555. [Link]
-
TRACE: Tennessee Research and Creative Exchange. (n.d.). Biochemical Pathways of Creatine and Creatine Phosphate. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of glycocyamine. NCI Drug Dictionary. [Link]
-
Wikipedia. (n.d.). Glycocyamine. [Link]
-
Verhoeven, N. M., et al. (2017). Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis. JIMD reports, 36, 89-94. [Link]
-
GeneCards. (n.d.). GAMT Gene - Guanidinoacetate N-Methyltransferase. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Struys, E. A., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current protocols in human genetics, Chapter 17, Unit 17.8. [Link]
-
Carducci, C., et al. (2002). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 48(10), 1845-1848. [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. [Link]
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. Facebook [cancer.gov]
- 3. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Guanidinoacetate methyltransferase activity in tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycocyamine - Wikipedia [en.wikipedia.org]
- 11. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. genecards.org [genecards.org]
In Vivo Administration of Glycocyamine Hydrochloride in Rodent Models: Application Notes and Protocols
Introduction: The Scientific Rationale for In Vivo Glycocyamine Studies
Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct endogenous precursor to creatine.[1][2] The biosynthesis of creatine is a two-step process initiated by the formation of glycocyamine from arginine and glycine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT). Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates glycocyamine to produce creatine.[2] Creatine is paramount for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. It acts as a temporal and spatial buffer for intracellular ATP levels through the creatine kinase/phosphocreatine system.
Given its position as the immediate precursor to creatine, the in vivo administration of glycocyamine hydrochloride in rodent models is a critical area of research for scientists and drug development professionals. Such studies are pivotal in elucidating the pharmacokinetics, pharmacodynamics, efficacy, and safety profile of glycocyamine as a potential therapeutic agent or nutritional supplement aimed at modulating cellular bioenergetics. This guide provides a comprehensive overview of the core principles and detailed protocols for the in vivo administration of this compound in rodent models.
Biochemical Pathway: Glycocyamine and Creatine Synthesis
Understanding the biochemical context of glycocyamine is fundamental to designing and interpreting in vivo studies. The pathway illustrates the conversion of glycocyamine to creatine and highlights a key metabolic consequence: the consumption of a methyl group from S-adenosylmethionine (SAM), leading to the formation of S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.
Caption: Biochemical pathway of creatine synthesis from glycocyamine.
Preclinical Considerations and Safety Profile
Toxicology Summary
Preclinical safety evaluation of glycocyamine (GAA) in rodent models is a prerequisite for further investigation. Subchronic toxicity studies in rats have been conducted to establish a safety profile.
-
Acute Toxicity: In an acute oral toxicity study in rats, GAA showed no toxicity at the highest dose of 2000 mg/kg body weight.[3]
-
Subchronic Toxicity: A 28-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL).[3]
-
Primary Safety Concern: Hyperhomocysteinemia: The most significant metabolic consequence of GAA supplementation is an increase in plasma homocysteine levels.[1][3] This occurs because the methylation of GAA to creatine is a major consumer of S-adenosylmethionine (SAM), leading to the production of S-adenosylhomocysteine, a precursor to homocysteine.[3] Studies in rats have demonstrated that dietary supplementation with GAA (e.g., 0.36% in the diet) can lead to a significant increase in plasma homocysteine.[3] Researchers should consider co-administering methyl donors like betaine or choline to mitigate this effect.[3]
Preparation of this compound for In Vivo Administration
The hydrochloride salt of glycocyamine is typically used for in vivo studies due to its improved solubility and stability compared to the free form.
Solubility Characteristics
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility can be increased with pH adjustment. |
| 1M HCl | 50 mg/mL | This suggests good solubility in acidic aqueous solutions.[4] |
| DMSO | < 1 mg/mL (sparingly soluble) | Not an ideal primary solvent for high concentrations. |
| Ethanol | < 1 mg/mL (insoluble) | Not a suitable solvent. |
Protocol for Preparation of Dosing Solution
This protocol provides a general guideline for preparing an aqueous solution of this compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
pH meter and sterile pH adjustment solutions (e.g., 1N HCl, 1N NaOH) if necessary
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (ml/kg).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.
-
Add the vehicle: Add the appropriate volume of sterile water for injection or sterile saline to the tube.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Check and adjust pH (if necessary): For intraperitoneal injections, it is crucial that the solution is close to physiological pH (7.2-7.4) to minimize irritation. Check the pH of the solution and adjust carefully with sterile 1N HCl or 1N NaOH if needed.
-
Sterile filter: To ensure sterility for parenteral administration, filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution at 2-8°C and protect from light. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Routes of Administration: Protocols and Rationale
The choice of administration route depends on the experimental objectives, such as studying first-pass metabolism or achieving rapid systemic exposure.
Oral Gavage (P.O.)
Oral gavage is a common method for administering precise doses of a substance directly into the stomach of a rodent. This route is relevant for assessing oral bioavailability and the effects of first-pass metabolism.
Experimental Workflow for Oral Gavage
Caption: Workflow for oral gavage administration.
Detailed Protocol for Oral Gavage in Mice and Rats:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fasting for 4-6 hours prior to dosing is recommended to ensure gastric emptying and reduce variability in absorption, but water should be available ad libitum.
-
Dose Calculation and Preparation: Prepare the this compound solution as described previously. The typical dosing volume for oral gavage in mice is 5-10 ml/kg and in rats is 5-20 ml/kg.[5][6]
-
Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck and back. For rats, a towel wrap can be effective. Ensure the animal's head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of the appropriate size (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[5] Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the diastema (gap between the incisors and molars), pass it over the tongue, and advance it down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Administration: Once the needle is in place, slowly administer the calculated volume of the this compound solution.
-
Post-administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Intraperitoneal Injection (I.P.)
Intraperitoneal injection is used to deliver a substance into the peritoneal cavity, from where it is absorbed into the systemic circulation. This route bypasses first-pass metabolism in the liver, leading to higher bioavailability compared to oral administration.[7][8]
Detailed Protocol for Intraperitoneal Injection in Mice and Rats:
-
Solution Preparation: Prepare a sterile, isotonic solution of this compound with a pH as close to neutral as possible.
-
Dose Calculation: The maximum recommended volume for IP injection in mice is 10 ml/kg and in rats is 10-20 ml/kg.
-
Restraint: Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is common. For rats, a two-handed grip with the animal on its back is often used.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Use a sterile needle of an appropriate size (e.g., 25-27 gauge for mice, 23-25 gauge for rats). Insert the needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid or intestinal contents are drawn back, which would indicate incorrect placement. Slowly inject the solution.
-
Post-injection Monitoring: Observe the animal for any signs of pain or distress at the injection site.
Dietary Supplementation
Incorporating this compound into the rodent chow is a non-invasive method for chronic administration. This method mimics the way a nutritional supplement would be consumed.
Protocol for Dietary Supplementation:
-
Dose Calculation: Determine the target daily dose in mg/kg. Based on the average daily food consumption of the rodent strain and age (e.g., mice consume ~3-5 g of chow per day, rats ~15-20 g), calculate the amount of this compound to be mixed per kg of chow.
-
Diet Preparation: Have a custom diet formulated by a reputable supplier to ensure homogenous mixing of the this compound into the chow. Alternatively, for smaller-scale studies, a powdered diet can be manually mixed with the compound, though ensuring homogeneity can be challenging.
-
Administration: Provide the supplemented diet ad libitum, ensuring fresh food is given regularly.
-
Monitoring: Monitor food intake to accurately calculate the daily dose consumed by the animals. Body weight should also be monitored regularly.
Pharmacokinetic and Pharmacodynamic Assessments
Following administration, a series of assessments are necessary to understand the fate and effect of glycocyamine.
Pharmacokinetic (ADME) Studies
-
Blood Sampling: Collect serial blood samples at predetermined time points post-administration to determine the plasma concentration-time profile of glycocyamine and its metabolite, creatine.
-
Tissue Distribution: At the end of the study, collect various tissues (e.g., muscle, brain, liver, kidney) to assess the distribution of glycocyamine and the resulting increase in creatine content.
-
Excretion: House animals in metabolic cages to collect urine and feces for analysis of glycocyamine and its metabolites to understand the routes and rate of excretion.
Analytical Methods
The quantification of glycocyamine and creatine in biological matrices typically requires sensitive and specific analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[9][10] Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity.[9]
Pharmacodynamic Assessments
-
Muscle Bioenergetics: Assess changes in muscle creatine, phosphocreatine, and ATP levels.
-
Functional Outcomes: In relevant disease models, evaluate functional improvements such as muscle strength (e.g., grip strength test), exercise performance (e.g., treadmill running), or cognitive function (e.g., behavioral mazes).
-
Biomarker Analysis: Measure plasma homocysteine levels as a key biomarker of the metabolic burden of glycocyamine supplementation.
Conclusion
The in vivo administration of this compound in rodent models is a multifaceted process that requires careful planning and execution. By understanding the underlying biochemistry, adhering to established toxicological limits, and employing rigorous administration and analytical protocols, researchers can generate reliable and reproducible data. This will ultimately contribute to a deeper understanding of the therapeutic and nutritional potential of glycocyamine in modulating cellular energy metabolism.
References
-
Habashi, A. A., et al. (2002). Single dose pharmacokinetics and bioavailability of glucosamine in the rat. Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 181-184. Available at: [Link]
-
Ibrahim, A., et al. (2012). Absorption and bioavailability of glucosamine in the rat. Journal of Pharmaceutical Sciences, 101(7), 2574-2583. Available at: [Link]
-
Borsook, H., & Dubnoff, J. W. (1941). The formation of glycocyamine in animal tissues. Journal of Biological Chemistry, 138(1), 389-403. Available at: [Link]
-
Setoue, M., et al. (2008). Dietary supplementation with choline and betaine can prevent the hyperhomocysteinemia induced by guanidinoacetic acid in rats. The Journal of Nutrition, 138(11), 2157-2161. Available at: [Link]
-
Center For Regulatory Services, Inc. (2012). FDA Notification for New Dietary Ingredient (NDI) Guanidinoacetic acid. Regulations.gov. Available at: [Link]
-
Stead, L. M., et al. (2001). Methylation demand and homocysteine metabolism: effects of dietary provision of creatine and guanidinoacetate. American Journal of Physiology-Endocrinology and Metabolism, 281(5), E1095-E1100. Available at: [Link]
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients, 13(12), 4511. Available at: [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]
-
Tsubuku, S., et al. (2005). A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration. The Journal of Toxicological Sciences, 30(4), 405-411. Available at: [Link]
-
ClinicalTrials.gov. (2010). Guanidinoacetic Acid (GAA) Administration in Physically Active Men and Women. Available at: [Link]
-
Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 49(3), 335-343. Available at: [Link]
-
Wikipedia. Glycocyamine. Available at: [Link]
-
Alarcon-Aguilar, F. J., et al. (2008). Oral gavage of a glycine-rich diet to rats with sucrose-induced insulin resistance improves the glucose tolerance. Journal of Medicinal Food, 11(2), 269-275. Available at: [Link]
-
Chen, Y., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 25(4), 957-965. Available at: [Link]
-
Sasaki, Y. F., et al. (2001). A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 87-98. Available at: [Link]
-
Wang, P., et al. (2023). Protocol for extraction of gut interstitial fluid in mice with two-front nutrient supply. STAR Protocols, 4(1), 102035. Available at: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. Available at: [Link]
-
Sargent, M. (Ed.). (2013). Guide to achieving reliable quantitative LC-MS measurements. RSC Analytical Methods Committee. Available at: [Link]
-
Li, H., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules, 28(3), 1184. Available at: [Link]
-
SCIEX. (2018). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Available at: [Link]
-
Canadian Council on Animal Care. (2025). CCAC guidelines: Scientific procedures (Part A - Administration of substances and biological sampling). Available at: [Link]
-
Procedures with Care. (n.d.). References. Research Animal Training. Available at: [Link]
-
Rao, S. R., et al. (2007). Thirteen-week oral toxicity study of L-glutamine in rats. Regulatory Toxicology and Pharmacology, 47(2), 171-178. Available at: [Link]
Sources
- 1. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycocyamine - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Therapeutic Potential of Glycocyamine Hydrochloride in Neuroblastoma Cell Line Research
Abstract
Neuroblastoma remains a significant challenge in pediatric oncology, with high-risk cases showing poor prognosis despite aggressive multimodal therapies.[1][2] This necessitates the exploration of novel therapeutic strategies that exploit the unique metabolic vulnerabilities of cancer cells. This document provides a comprehensive guide for researchers on the investigation of Glycocyamine hydrochloride (also known as Guanidinoacetic acid hydrochloride) in neuroblastoma cell lines. Glycocyamine is the immediate endogenous precursor to creatine, a molecule central to cellular energy homeostasis.[3][4] We hypothesize that modulating the creatine biosynthesis pathway by introducing exogenous glycocyamine may disrupt the metabolic equilibrium of neuroblastoma cells, which have high energetic and biosynthetic demands. This guide outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks for assessing the anti-neoplastic potential of this compound.
Scientific Rationale & Proposed Mechanism of Action
Neuroblastoma cells, like many cancers, exhibit profound metabolic reprogramming to sustain rapid proliferation.[5][6] One of the hallmarks of this reprogramming is an increased demand for ATP to fuel various anabolic processes. The phosphocreatine/creatine kinase system is a critical buffer for cellular ATP, particularly in tissues with high and fluctuating energy demands.[7][[“]]
Glycocyamine is converted to creatine via methylation by the enzyme Guanidinoacetate N-methyltransferase (GAMT).[4][9] This reaction is a major consumer of S-adenosyl methionine (SAM), the universal methyl donor in the cell. Our central hypothesis is twofold:
-
Metabolic Overload: Supplying neuroblastoma cells with excess glycocyamine may lead to an overproduction of creatine and phosphocreatine, potentially altering cellular energy sensing and feedback loops, or leading to toxic buildup of its metabolic byproducts like guanidinoacetate.[9][10]
-
Epigenetic Modulation via Methyl Donor Depletion: The conversion of glycocyamine to creatine may deplete the cellular pool of SAM. This could have far-reaching consequences by inhibiting essential methylation reactions, including DNA and histone methylation, which are critical for gene expression and the maintenance of the malignant phenotype.
This guide provides the necessary protocols to test these hypotheses by evaluating the effects of this compound on cell viability, apoptosis, and key metabolic signaling pathways.
Proposed Signaling & Metabolic Pathway
The following diagram illustrates the proposed mechanism by which this compound may exert its effects on neuroblastoma cells.
Caption: Proposed mechanism of this compound action in neuroblastoma cells.
Materials and Reagents
-
Cell Lines: SH-SY5Y (ATCC® CRL-2266™), SK-N-BE(2), IMR-32, or other relevant neuroblastoma cell lines.
-
Compound: this compound (ensure high purity, e.g., >98%).
-
Culture Media: 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 Medium.[11] Alternatively, DMEM/F-12 is also commonly used.[12]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1x Non-Essential Amino Acids.
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO (cell culture grade), Trypan Blue.
-
Reagents for Assays:
-
Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay kits.
-
Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Protein Analysis: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, PVDF membranes, primary and secondary antibodies.
-
Experimental Protocols
Protocol 1: Culture of Neuroblastoma Cell Lines (SH-SY5Y Example)
This protocol is adapted from established methods for SH-SY5Y cells.[11][12][13]
-
Media Preparation: Prepare complete growth medium by supplementing the MEM/F12 base with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids. Sterile filter and store at 4°C.
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Change the medium every 2-3 days. Be gentle, as some neuroblastoma lines can be poorly adherent.[14]
-
Passaging: When cells reach ~80% confluency, aspirate the medium and wash once with PBS.[12] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Add 6-8 mL of complete growth medium to inactivate the trypsin. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Reseeding: Resuspend the pellet and plate at a desired split ratio (e.g., 1:5 to 1:10) into new flasks. Do not allow cultures to become over-confluent to maintain consistency.[14]
Protocol 2: Preparation and Application of Glycocyamine HCl
-
Stock Solution: Prepare a 100 mM stock solution of this compound in sterile PBS or serum-free culture medium. Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Working Solutions: Prepare fresh serial dilutions from the stock solution in complete culture medium immediately before treating the cells. A vehicle control (medium with an equivalent volume of PBS) must be included in all experiments.
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is a standard method for determining cytotoxicity.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of Glycocyamine HCl (e.g., 0, 1, 5, 10, 25, 50, 100 mM) or the vehicle control. Include a "medium only" blank.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell growth).
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic vs. necrotic cells.[15]
-
Seeding and Treatment: Seed cells in a 6-well plate. Treat with Glycocyamine HCl at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the collected medium.
-
Centrifugation: Centrifuge the total cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Illustrative Data & Visualization
The following tables represent hypothetical data to guide the researcher on expected outputs.
Table 1: Illustrative In Vitro Cytotoxicity of Glycocyamine HCl
| Cell Line | MYCN Status | p53 Status | IC50 (mM) after 72h treatment |
|---|---|---|---|
| SH-SY5Y | Non-amplified | Wild-type | 85.3 ± 6.2 |
| SK-N-BE(2) | Amplified | Mutant | 42.1 ± 3.5 |
| IMR-32 | Amplified | Wild-type | 55.7 ± 4.8 |
Table 2: Illustrative Apoptosis Analysis in SK-N-BE(2) Cells
| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| Glycocyamine HCl (IC50) | 48.2 ± 4.5 | 25.7 ± 3.3 | 26.1 ± 2.9 |
| Glycocyamine HCl (2x IC50) | 15.6 ± 3.8 | 38.9 ± 5.1 | 45.5 ± 4.7 |
Experimental Workflow Diagram
Caption: A generalized workflow for investigating Glycocyamine HCl in neuroblastoma.
Safety and Handling
This compound is generally considered to have low toxicity, but standard laboratory safety practices must be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.[16][17]
-
Handling: Avoid creating dust.[18] Handle in a well-ventilated area or under a chemical fume hood.[19] Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[18]
-
Disposal: Dispose of waste according to local, regional, and national regulations. Do not empty into drains.[18]
References
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). Retrieved from EU Science Hub. [Link]
-
Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). (n.d.). UCSC Genome Browser. [Link]
-
SH-SY5Y culturing. (2022). protocols.io. [Link]
-
Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. (2015). JoVE. [Link]
-
A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines. (2022). PubMed. [Link]
-
Cell viability assays of five compounds on five neuroblastoma cell lines. (n.d.). ResearchGate. [Link]
-
Screening a panel of drugs with diverse mechanisms of action yields potential therapeutic agents against neuroblastoma. (n.d.). NIH. [Link]
-
Exploring apoptotic pathways in SH-SY5Y neuroblastoma cells: combined effects of napabucasin and doxorubicin. (2025). Via Medica Journals. [Link]
-
Nitric Oxide as a Potential Adjuvant Therapeutic for Neuroblastoma: Effects of NO on Murine N2a Cells. (2020). PubMed Central. [Link]
-
Determination of apoptosis in cells after drug treatments. (n.d.). ResearchGate. [Link]
-
Definition of glycocyamine. (n.d.). NCI Drug Dictionary - National Cancer Institute. [Link]
-
Safety Data Sheet: D(+)-Glucosamine hydrochloride. (n.d.). Carl ROTH. [Link]
-
Glycocyamine. (n.d.). Wikipedia. [Link]
-
Material Safety Data Sheet - D-Glucosamine HCl MSDS. (2005). Amazon S3. [Link]
-
Influence of Glycosylation on the Development and Treatment of Neuroblastoma. (2023). Medical Research Archives. [Link]
-
Potential treatment to bypass resistance in neuroblastoma. (2025). Oncology News Australia. [Link]
-
Anti-cancer properties of glucosamine-hydrochloride in YD-8 human oral cancer cells. (2011). PubMed. [Link]
-
A diet and drug combo could reverse malignancy to treat a pediatric cancer. (2025). Ludwig Cancer Research. [Link]
-
Novel targeted therapy could be effective treatment option for deadly childhood cancer. (2022). Newswise. [Link]
-
The role of glycocyamine in creatine synthesis. (n.d.). PMC - NIH. [Link]
-
How to work with neuroblastoma cell lines? (2025). ResearchGate. [Link]
-
Neuroblastoma Cell Lines. (n.d.). Center for Cancer Research. [Link]
-
Protective effect of creatine against 6-hydroxydopamine-induced cell death in human neuroblastoma SH-SY5Y cells. (2013). PubMed. [Link]
-
Glycobiology of Neuroblastoma: Impact on Tumor Behavior, Prognosis, and Therapeutic Strategies. (n.d.). PMC - NIH. [Link]
-
Beyond Sugar: What Cancer Cells Need to Grow. (2019). Memorial Sloan Kettering Cancer Center. [Link]
-
Guanidinoacetate Methyltransferase Deficiency. (n.d.). Newborn Screening - HRSA. [Link]
-
Pediatric Neuroblastoma Medication. (2023). Medscape Reference. [Link]
-
Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans. (2013). PMC - NIH. [Link]
-
Targeting amino acid metabolism for cancer therapy. (n.d.). PMC - PubMed Central. [Link]
-
What is the impact of creatine on cancer cell metabolism? (n.d.). Consensus. [Link]
-
Combination therapies improve the anticancer activities of retinoids in neuroblastoma. (n.d.). NIH. [Link]
-
Nordihydroguaiaretic Acid Affects Undifferentiated and Differentiated Neuroblastoma Cells Differently. (n.d.). PubMed. [Link]
-
Guanidinoacetate methyltransferase (GAMT) deficiency: outcomes in 48 individuals and recommendations for diagnosis, treatment and monitoring. (n.d.). PubMed. [Link]
Sources
- 1. esmed.org [esmed.org]
- 2. Pediatric Neuroblastoma Medication: Antineoplastic Agents, Anti-GD2 Monoclonal Antibodies, Ornithine Decarboxylase Inhibitors, Colony-stimulating Factors, Chemoprotective Agents [emedicine.medscape.com]
- 3. Facebook [cancer.gov]
- 4. Glycocyamine - Wikipedia [en.wikipedia.org]
- 5. Ludwig Cancer Research [ludwigcancerresearch.org]
- 6. mskcc.org [mskcc.org]
- 7. The metabolism of creatine: The role of glycocyamine in creatine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Guanidinoacetate Methyltransferase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 10. Guanidinoacetate methyltransferase (GAMT) deficiency: outcomes in 48 individuals and recommendations for diagnosis, treatment and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. SH-SY5Y culturing [protocols.io]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
- 18. fishersci.com [fishersci.com]
- 19. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Notes and Protocols for the Use of Glycocyamine Hydrochloride in Animal Feed Studies
Introduction: The Role of Glycocyamine in Enhancing Animal Performance
Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor to creatine in vertebrates.[1] Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain tissue.[1] In these tissues, creatine is phosphorylated to phosphocreatine, which functions as a readily available reserve of high-energy phosphate bonds for the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).
The supplementation of animal feed with glycocyamine hydrochloride offers a scientifically validated strategy to enhance the endogenous synthesis of creatine, thereby improving energy utilization, growth performance, and meat quality in livestock, particularly in poultry and swine.[1] This is especially relevant in diets with limited or no animal protein sources, which are naturally low in creatine. Glycocyamine is more stable and cost-effective than creatine monohydrate as a feed additive, making it a commercially viable option for the animal nutrition industry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound as a feed supplement in animal studies.
Mechanism of Action: The Glycocyamine-Creatine Axis
The metabolic pathway from glycocyamine to creatine is a two-step enzymatic process. First, L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming glycocyamine and ornithine. This reaction primarily occurs in the kidneys. Subsequently, guanidinoacetate N-methyltransferase (GAMT), found predominantly in the liver, methylates glycocyamine to form creatine, utilizing S-adenosylmethionine (SAM) as the methyl group donor.
Caption: Metabolic pathway of Glycocyamine to Creatine.
Recommended Inclusion Rates and Considerations
The optimal inclusion rate of this compound in animal feed can vary depending on the species, age, genetic line, and basal diet composition. The following table summarizes generally effective dosage ranges based on published studies.
| Animal Species | Production Stage | Recommended Glycocyamine (g/kg of feed) | Reference |
| Broiler Chickens | Starter (0-21 days) | 0.6 - 1.2 | [1] |
| Grower/Finisher (22-42 days) | 0.8 - 1.5 | [1] | |
| Swine | Weaned Piglets | 0.6 - 1.0 | |
| Growing-Finishing Pigs | 0.8 - 1.2 |
Important Considerations:
-
Methionine and Betaine: The methylation of glycocyamine to creatine requires a methyl donor, typically derived from methionine. Therefore, it is crucial to ensure adequate levels of methionine or other methyl donors like betaine in the diet to maximize the efficacy of glycocyamine supplementation.
-
Dietary Protein Level: The response to glycocyamine can be more pronounced in diets with lower crude protein levels, where the endogenous synthesis of creatine precursors may be limited.
-
Homogeneity of Mixing: Proper mixing of this compound into the feed is essential to ensure uniform intake by the animals.
Experimental Protocols for Efficacy Evaluation
The following protocols are designed to provide a robust framework for evaluating the efficacy of this compound as a feed supplement in broiler chickens and growing-finishing pigs. These protocols are based on established scientific principles and regulatory guidelines for feed additive trials.
Protocol 1: Broiler Chicken Growth Performance Trial
Objective: To evaluate the effect of dietary this compound supplementation on the growth performance, carcass characteristics, and meat quality of broiler chickens.
Experimental Design:
-
Animals: A total of 300 day-old male broiler chicks (e.g., Ross 308 or Cobb 500) will be used.
-
Housing: Chicks will be housed in environmentally controlled pens with appropriate temperature, ventilation, and lighting.
-
Treatments:
-
T1: Basal diet (Control)
-
T2: Basal diet + 0.8 g/kg this compound
-
T3: Basal diet + 1.2 g/kg this compound
-
-
Replication: Each treatment will have 10 replicate pens with 10 birds per pen.
-
Duration: The trial will last for 42 days.
Step-by-Step Methodology:
-
Acclimation (Day 0-7): All chicks will be fed the basal diet for the first 7 days to acclimate.
-
Experimental Period (Day 8-42): From day 8, the respective experimental diets will be provided ad libitum.
-
Data Collection:
-
Body Weight: Individual bird weights will be recorded at the start of the trial (day 8) and then weekly until day 42.
-
Feed Intake: Feed consumption per pen will be recorded daily.
-
Feed Conversion Ratio (FCR): FCR will be calculated for each pen on a weekly basis (Feed Intake / Body Weight Gain).
-
Mortality: Any mortalities will be recorded daily, and the feed intake will be adjusted accordingly.
-
-
Carcass and Meat Quality Analysis (Day 42):
-
At the end of the trial, two birds per replicate pen (20 birds per treatment) will be randomly selected for carcass analysis.
-
Birds will be euthanized, and carcass yield, breast meat yield, and abdominal fat pad weight will be determined.
-
Breast muscle samples will be collected for meat quality analysis (pH, color, drip loss) and for the determination of creatine and phosphocreatine concentrations.
-
Caption: Experimental workflow for a broiler growth trial.
Protocol 2: Growing-Finishing Pig Performance Trial
Objective: To determine the effect of dietary this compound supplementation on the growth performance and carcass composition of growing-finishing pigs.
Experimental Design:
-
Animals: A total of 120 growing pigs (e.g., PIC or similar commercial genotype), with an initial body weight of approximately 25 kg, will be used.
-
Housing: Pigs will be housed in pens with slatted floors, with 5 pigs per pen.
-
Treatments:
-
T1: Basal diet (Control)
-
T2: Basal diet + 1.0 g/kg this compound
-
-
Replication: Each treatment will have 12 replicate pens.
-
Duration: The trial will last for 90 days.
Step-by-Step Methodology:
-
Acclimation (7 days): All pigs will be fed the basal diet for one week to adapt to the new environment and diet.
-
Experimental Period (90 days): The experimental diets will be provided ad libitum.
-
Data Collection:
-
Body Weight: Individual pig weights will be recorded at the beginning of the trial and then every 30 days.
-
Feed Intake: Feed consumption per pen will be recorded daily.
-
Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and FCR: These parameters will be calculated for each 30-day period and for the overall trial.
-
-
Carcass Analysis:
-
At the end of the trial, pigs will be slaughtered at a commercial facility.
-
Hot carcass weight, backfat thickness, and loin muscle area will be measured.
-
Lean meat percentage will be calculated.
-
Analytical Methods
Accurate analytical methods are crucial for verifying the inclusion of glycocyamine in the feed and for quantifying its metabolic effects.
Analysis of Glycocyamine in Animal Feed by HPLC-UV
Principle: This method involves the extraction of glycocyamine from the feed matrix, followed by separation and quantification using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
Procedure:
-
Sample Preparation:
-
Grind a representative sample of the feed to a fine powder.
-
Accurately weigh 5 g of the ground feed into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1 M hydrochloric acid and vortex for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using known concentrations of this compound. Calculate the concentration in the feed sample by comparing its peak area to the standard curve.
Spectrophotometric Determination of Creatine in Muscle Tissue
Principle: This method is based on the reaction of creatine with diacetyl and α-naphthol in an alkaline medium to form a colored complex, which can be measured spectrophotometrically.
Procedure:
-
Sample Preparation:
-
Homogenize 1 g of fresh or frozen muscle tissue in 10 mL of distilled water.
-
Heat the homogenate in a boiling water bath for 15 minutes to precipitate proteins.
-
Cool the sample and centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Assay:
-
In a test tube, mix 1 mL of the supernatant with 1 mL of 0.1 N NaOH.
-
Add 0.5 mL of 1% α-naphthol solution and mix.
-
Add 0.3 mL of 0.05% diacetyl solution and mix well.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Measure the absorbance at 520 nm against a blank prepared with distilled water instead of the sample.
-
-
Quantification: Prepare a standard curve using known concentrations of creatine. Determine the creatine concentration in the muscle sample from the standard curve.
Data Analysis and Interpretation
All data collected from the animal trials should be subjected to statistical analysis to determine the significance of the observed effects. Analysis of variance (ANOVA) is a suitable method for comparing treatment means. When significant differences are found, post-hoc tests such as Tukey's or Duncan's multiple range test can be used to compare individual treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Safety and Handling
This compound is generally recognized as safe for use in animal feed. However, standard laboratory safety precautions should be followed when handling the pure substance. This includes wearing personal protective equipment such as gloves and safety glasses.
Conclusion
The use of this compound as a feed supplement represents a promising strategy for improving animal performance and production efficiency. The protocols and methods outlined in this document provide a comprehensive framework for conducting scientifically rigorous studies to evaluate its efficacy. By adhering to these guidelines, researchers can generate reliable data to support the optimal application of glycocyamine in animal nutrition.
References
-
Guanidinoacetic acid supplementation: A narrative review of its metabolism and effects in swine and poultry. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link].
Sources
Tracing Creatine Bio-Factory: A Guide to Stable Isotope Labeling of Glycocyamine Hydrochloride for Metabolic Flux Analysis
An Application Guide for Researchers
Abstract
The creatine/phosphocreatine system is fundamental to cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. The rate of creatine biosynthesis is a critical parameter in understanding both normal physiology and the pathophysiology of various metabolic and neurological disorders. This application note provides a comprehensive guide for utilizing stable isotope-labeled glycocyamine hydrochloride to trace the metabolic flux through the final step of creatine synthesis. We offer an in-depth exploration of the underlying biochemical principles, detailed protocols for both in vitro and in vivo experimental models, and a robust analytical methodology based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, clinicians, and drug development professionals seeking to quantitatively assess creatine metabolism with high precision and accuracy.
Introduction: Beyond Static Concentrations
Glycocyamine, also known as guanidinoacetate (GAA), is the direct and sole precursor to creatine in the body.[1][2] Its central role is defined by a two-step enzymatic pathway that constitutes the entirety of endogenous creatine synthesis.
-
Step 1 (Kidney & Pancreas): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing glycocyamine and ornithine.[1][3][4] This initial step occurs predominantly in the kidneys.[1][5]
-
Step 2 (Liver): Glycocyamine is transported to the liver, where the enzyme guanidinoacetate N-methyltransferase (GAMT) methylates it, using S-adenosyl methionine (SAM) as the methyl donor, to form creatine.[6][7][8]
Creatine is then released into circulation and taken up by tissues like muscle and brain to serve as a temporal energy buffer.[1][6]
While measuring the static concentrations of these metabolites in biofluids provides a snapshot, it fails to capture the dynamic nature of the system—the actual rate of production and turnover. Metabolic flux analysis using stable isotope tracers overcomes this limitation.[9] By introducing a "heavy", non-radioactive version of a precursor, we can directly measure the rate at which it is converted into its product, providing a true measure of pathway activity.[10][11] This application note details the use of stable isotope-labeled glycocyamine to specifically quantify the rate of creatine synthesis, a critical tool for investigating metabolic regulation in health and disease.
Principle of the Metabolic Tracing Method
The core principle involves introducing a known quantity of isotopically labeled glycocyamine into a biological system and monitoring the appearance of the isotopic label in the downstream creatine pool over time.
-
The Tracer: We use this compound labeled with stable isotopes such as Carbon-13 (¹³C) and/or Nitrogen-15 (¹⁵N) (e.g., Glycocyamine-¹⁵N,¹³C₂).[12] The hydrochloride salt form enhances solubility and stability.
-
The Detection: Mass spectrometry (MS) is capable of distinguishing molecules based on their mass-to-charge ratio (m/z). The labeled glycocyamine and the resulting labeled creatine are heavier than their endogenous, unlabeled counterparts.
-
The Quantification: By measuring the relative abundance of labeled versus unlabeled creatine at different time points, we can calculate the rate of its synthesis.[9][11] This is often expressed as the Fractional Synthesis Rate (FSR), which represents the fraction of the creatine pool that is newly synthesized per unit of time.
This approach provides a direct, quantitative readout of GAMT enzyme activity in situ and the overall capacity of the creatine synthesis pathway.
Caption: The two-step enzymatic pathway of creatine biosynthesis.
Protocol 1: In Vivo Analysis of Creatine Synthesis in Rodent Models
This protocol describes a bolus administration of labeled glycocyamine to measure creatine synthesis rates in plasma and key metabolic tissues.
3.1. Rationale for Experimental Choices
-
Tracer: Glycocyamine-¹⁵N,¹³C₂ hydrochloride is selected. Labeling both carbon and nitrogen atoms provides distinct mass shifts, minimizing ambiguity from naturally occurring isotopes.
-
Administration Route: An intraperitoneal (IP) bolus injection is chosen for its rapid absorption into the circulation, allowing for the precise tracking of a synchronized metabolic pulse.
-
Time Points: A time-course collection is critical. Early time points capture the initial rate of synthesis before the tracer is significantly diluted or cleared, while later points show the label's incorporation into tissue pools.
3.2. Materials
-
Stable Isotope Tracer: Glycocyamine-¹⁵N,¹³C₂ hydrochloride (e.g., from MedchemExpress or similar supplier)
-
Vehicle: Sterile 0.9% saline
-
Experimental Animals: C57BL/6 mice (8-12 weeks old), acclimatized for at least one week
-
Collection Tubes: EDTA-coated microcentrifuge tubes for blood collection
-
Anesthesia: Isoflurane or other approved anesthetic
-
General surgical and euthanasia supplies
3.3. Step-by-Step Methodology
-
Tracer Preparation: Prepare a sterile solution of labeled glycocyamine HCl in 0.9% saline at a concentration of 2 mg/mL. Vortex to ensure complete dissolution.
-
Animal Preparation: Fast animals for 4-6 hours prior to injection to reduce metabolic variability from recent food intake. Weigh each animal to determine the precise injection volume.
-
Tracer Administration: Administer a single IP bolus dose of the tracer solution at 10 mg/kg body weight. Record the exact time of injection for each animal.
-
Sample Collection (Time Course):
-
Collect blood (~30-50 µL) via tail vein or submandibular bleed at baseline (t=0, pre-injection) and at subsequent time points (e.g., 30, 60, 120, 240 minutes post-injection).
-
Immediately place blood into EDTA-coated tubes and keep on ice.
-
Separate plasma by centrifuging at 2,000 x g for 10 minutes at 4°C. Store plasma at -80°C.
-
-
Terminal Tissue Collection:
-
At the final time point (e.g., 240 minutes), euthanize the animal using an approved method.
-
Rapidly dissect key tissues (liver, kidney, skeletal muscle e.g., gastrocnemius).
-
Rinse tissues briefly in ice-cold PBS to remove excess blood, blot dry, and immediately snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until extraction.
-
3.4. Metabolite Extraction from Tissue
-
Weigh approximately 20-30 mg of frozen tissue in a pre-chilled tube.
-
Add 500 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 50:30:20 v/v/v).
-
Homogenize the tissue thoroughly using a bead beater or similar homogenizer. Keep samples cold throughout.
-
Vortex the homogenate for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cellular debris.
-
Carefully transfer the supernatant (containing metabolites) to a new tube and store at -80°C until analysis.
Caption: High-level workflow for the in vivo metabolic tracing experiment.
Analytical Protocol: LC-MS/MS for Isotope Enrichment Analysis
This section details a robust method for quantifying labeled and unlabeled glycocyamine and creatine using a triple quadrupole mass spectrometer.
4.1. Instrumentation and Reagents
-
LC System: A high-performance liquid chromatography system (e.g., Agilent, Shimadzu, Waters).
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining these polar compounds (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
4.2. LC-MS/MS Method
-
Sample Preparation: Thaw plasma or tissue extracts on ice. Centrifuge again to pellet any precipitate. Dilute the samples 1:10 with 50% acetonitrile before injection.
-
LC Gradient:
-
Flow Rate: 0.4 mL/min
-
Initial Condition: 85% B
-
0-2 min: Hold at 85% B
-
2-5 min: Linear gradient to 50% B
-
5-6 min: Linear gradient to 20% B
-
6-7 min: Hold at 20% B
-
7-8 min: Return to 85% B
-
8-10 min: Column re-equilibration
-
-
MS Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for each analyte. The mass shift will depend on the specific isotope used.
-
Table 1: Example MRM Transitions for Glycocyamine-¹⁵N,¹³C₂ Tracer
| Compound | Label | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Notes |
| Glycocyamine | Unlabeled (M+0) | 118.1 | 76.1 | [M+H]⁺ → [M+H - C(NH₂)₂]⁺ |
| Glycocyamine | Labeled (M+3) | 121.1 | 78.1 | [M+H]⁺ → [M+H - ¹³C(¹⁵NH₂)₂]⁺ |
| Creatine | Unlabeled (M+0) | 132.1 | 90.1 | [M+H]⁺ → [M+H - HN=C-NH₂]⁺ |
| Creatine | Labeled (M+3) | 135.1 | 93.1 | [M+H]⁺ → [M+H - H¹⁵N=¹³C-¹⁵NH₂]⁺ |
Note: These m/z values are theoretical and must be optimized on the specific instrument used.
4.3. Data Analysis and Calculations
-
Integration: Integrate the peak areas for each MRM transition in your chromatography data system.
-
Isotopic Enrichment Calculation: Calculate the Molar Percent Enrichment (MPE) for creatine at each time point.
-
MPE (%) = [ Peak Area (Labeled Creatine) / (Peak Area (Labeled Creatine) + Peak Area (Unlabeled Creatine)) ] x 100
-
-
Fractional Synthesis Rate (FSR): The FSR of creatine can be calculated by modeling the rise in product (creatine) enrichment over time, using the precursor (glycocyamine) enrichment as the driving function. In a simplified model, the initial rate of increase in MPE can be used.
-
FSR (%/hour) = (ΔMPE_creatine / Δt) / MPE_precursor * 100
-
Where ΔMPE_creatine is the change in creatine enrichment over the time interval Δt, and MPE_precursor is the average enrichment of the precursor (plasma glycocyamine) over that same interval.
-
Table 2: Example Data Representation
| Time (min) | Plasma Glycocyamine MPE (%) | Plasma Creatine MPE (%) | Muscle Creatine MPE (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 30 | 45.2 | 2.1 | 0.5 |
| 60 | 30.8 | 4.5 | 1.2 |
| 120 | 15.1 | 7.8 | 3.1 |
| 240 | 5.6 | 10.2 | 5.9 |
Interpretation and Advanced Considerations
-
Physiological Interpretation: The calculated FSR provides a direct measure of the rate at which the body's creatine pool is being replenished. A lower FSR could indicate a deficiency in the AGAT or GAMT enzymes, a shortage of precursors (arginine, glycine), or a pathological downregulation of the pathway.[3][4]
-
Tissue-Specific vs. Systemic Rates: Comparing the FSR in plasma versus a specific tissue like muscle provides insight into local creatine uptake and synthesis dynamics.[9]
-
Bolus vs. Continuous Infusion: While this note details a bolus injection for simplicity and maximizing the signal, a continuous infusion of the tracer can be used to achieve a metabolic steady-state.[10] This approach is more complex but can yield more precise kinetic data, especially for whole-body turnover calculations.
-
Troubleshooting:
-
Low Signal: Ensure efficient extraction and consider concentrating the sample. Optimize MS source parameters for your analytes.
-
Poor Peak Shape: HILIC chromatography is sensitive to the water content of the sample. Ensure the final sample diluent has a high percentage of organic solvent.
-
High Variability: Biological variability is expected. Increase the number of animals per group to achieve statistical power. Ensure consistent handling, fasting, and injection timing.
-
Conclusion
Stable isotope tracing with labeled this compound is a powerful and precise method for dissecting the dynamics of creatine metabolism. It moves beyond static measurements to reveal the functional activity of this vital biosynthetic pathway. The protocols and methodologies outlined here provide a robust framework for researchers to investigate the regulation of creatine synthesis in various physiological and pathological contexts, opening new avenues for understanding energy metabolism and developing targeted therapeutic strategies.
References
-
Creatinine - Wikipedia. Wikipedia. [Link]
-
Arginine:glycine amidinotransferase - Wikipedia. Wikipedia. [Link]
-
Guanidinoacetate N-methyltransferase - Wikipedia. Wikipedia. [Link]
-
Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Clinical Nutrition and Metabolism. [Link]
-
The role of glycocyamine in creatine synthesis. SciSpace. [Link]
-
Synthesis of creatine in nephrectomized rats. American Journal of Physiology-Legacy Content. [Link]
-
Catalytic Mechanism of Guanidinoacetate Methyltransferase: Crystal Structures of Guanidinoacetate Methyltransferase Ternary Complexes. Biochemistry - ACS Publications. [Link]
-
Arginine:glycine amidinotransferase deficiency - Wikipedia. Wikipedia. [Link]
-
Reaction mechanism of guanidinoacetate methyltransferase, concerted or step-wise. PNAS. [Link]
-
Arginine:Glycine Amidinotransferase Deficiency: The Third Inborn Error of Creatine Metabolism in Humans. The American Journal of Human Genetics via PMC - NIH. [Link]
-
Isotope Enhanced Approaches in Metabolomics. Metabolites via PMC - NIH. [Link]
-
Chemical Isotope Labeling LC-MS for Tissue, Serum and Urine Metabolomics. Electronic Thesis and Dissertation Repository - Western University. [Link]
-
Catalytic mechanism of guanidinoacetate methyltransferase: crystal structures of guanidinoacetate methyltransferase ternary complexes. PubMed. [Link]
-
Chemical Isotope Labeling LC-MS for Human Blood Metabolome Analysis. Springer Link. [Link]
-
Metabolomics and isotope tracing. Essays in Biochemistry via PMC - NIH. [Link]
-
Stable isotope tracers in muscle physiology research. The Journal of Physiology. [Link]
-
Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. PubMed. [Link]
-
A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. The Journal of Physiology via PMC - NIH. [Link]
-
Arginine:Glycine Amidinotransferase Is Essential for Creatine Supply in Mice During Chronic Hypoxia. Frontiers in Cardiovascular Medicine. [Link]
-
Simplified schematic of the arginine:glycine amidinotransferase (AGAT)... ResearchGate. [Link]
-
The role of glycocyamine in creatine synthesis. Biochemical Journal via PMC - NIH. [Link]
-
The formation of glycocyamine in animal tissues. ResearchGate. [Link]
-
GAMT Gene: Guanidinoacetate N-Methyltransferase. StoryMD. [Link]
-
Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Journal of Visualized Experiments. [Link]
-
Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. PubMed. [Link]
-
Tracing metabolic flux through time and space with isotope labeling experiments. Current Opinion in Biotechnology via PMC - NIH. [Link]
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PubMed. [Link]
-
Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. International Journal of Molecular Sciences via PMC - NIH. [Link]
-
Guanidinoacetic acid deficiency: a new entity in clinical medicine? Journal of Rare Diseases via PMC - NIH. [Link]
-
Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry. Analytical Chemistry via PMC - NIH. [Link]
-
(PDF) Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. ResearchGate. [Link]
-
Development and application of stable isotope tracers to exercise physiology, Phil Atherton. YouTube. [Link]
-
Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. YouTube. [Link]
-
Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. PubMed. [Link]
-
GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. MDPI. [Link]
-
Stable isotope tracing in human plasma-like medium reveals metabolic and immune modulation of the glioblastoma microenvironment. bioRxiv. [Link]
-
Glycocyamine - Wikipedia. Wikipedia. [Link]
-
(PDF) A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC–MS/MS. ResearchGate. [Link]
-
Metabolism of [U-13C]glucose in Human Brain Tumors In Vivo. Journal of Neurochemistry via PMC - NIH. [Link]
- CN102329250A - Chemical synthesis method of glycocyamine.
-
Synthesis of a Hydrogen Isotope-Labeled SGLT1 C-Glucoside Ligand for Distribution and Metabolic Fate Studies. Molecules. [Link]
-
Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature Protocols via PMC - NIH. [Link]
-
Chemoenzymatic synthesis of stable isotope labeled UDP-N-[2H]-acetyl-glucosamine and [2H]. PubMed. [Link]
-
In-vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma. bioRxiv. [Link]
-
13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]
Sources
- 1. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Arginine:glycine amidinotransferase deficiency - Wikipedia [en.wikipedia.org]
- 4. Arginine:Glycine Amidinotransferase Deficiency: The Third Inborn Error of Creatine Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Creatinine - Wikipedia [en.wikipedia.org]
- 7. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. physoc.org [physoc.org]
- 10. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]
- 11. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Investigating the Mitochondrial Bioenergetic Effects of Glycocyamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Glycocyamine, or guanidinoacetic acid (GAA), is the direct endogenous precursor to creatine, a pivotal molecule in cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[1][2][3] The hydrochloride salt of glycocyamine offers improved solubility for in vitro studies. The synthesis of creatine from glycocyamine, catalyzed by guanidinoacetate N-methyltransferase (GAMT), is intrinsically linked to mitochondrial function.[4][5] This document provides a comprehensive guide with detailed protocols for researchers to investigate the effects of Glycocyamine hydrochloride on the bioenergetic functions of isolated mitochondria. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.
Introduction: The Glycocyamine-Creatine-Mitochondria Axis
Mitochondria are the primary sites of ATP production through oxidative phosphorylation and are central to cellular metabolism.[6] The creatine kinase (CK) system, which is functionally coupled to mitochondrial respiration, acts as a temporal and spatial energy buffer.[7] this compound serves as a substrate for the final step in creatine synthesis.[8] Studying its impact on isolated mitochondria can elucidate its role in modulating cellular bioenergetics, which is of significant interest in various physiological and pathological states, including neuromuscular and neurodegenerative diseases.[4][9] Deficiencies in the enzymes involved in creatine synthesis, such as GAMT, have been shown to masquerade as mitochondrial encephalopathies, highlighting the intricate relationship between creatine metabolism and mitochondrial function.[10]
This application note will guide researchers through:
-
Isolation of high-quality, functional mitochondria from cultured cells.
-
Systematic evaluation of mitochondrial function upon exposure to this compound, including:
-
Mitochondrial Respiration (Oxygen Consumption Rate)
-
Mitochondrial Membrane Potential (ΔΨm)
-
ATP Synthesis
-
Reactive Oxygen Species (ROS) Production
-
Biochemical Pathway: Creatine Synthesis and its Link to Mitochondria
The synthesis of creatine from its precursor, glycocyamine, is a critical metabolic process. The following diagram illustrates this pathway and its connection to mitochondrial energy production.
Caption: Creatine biosynthesis pathway and its link to mitochondrial ATP production.
Getting Started: Isolation of Functional Mitochondria from Cultured Cells
The quality of the mitochondrial preparation is paramount for obtaining reliable and reproducible data. This protocol is based on differential centrifugation to isolate mitochondria from cultured cells.[11][12]
Rationale for Key Steps:
-
Hypotonic Swelling: Incubating cells in a hypotonic buffer causes them to swell, making the plasma membrane more susceptible to mechanical disruption while leaving the mitochondrial membranes intact.
-
Mechanical Homogenization: Gentle homogenization using a Dounce or Potter-Elvehjem homogenizer breaks the swollen cells, releasing the organelles.[13] The number of strokes is critical to balance cell disruption with minimizing damage to the mitochondria.
-
Differential Centrifugation: A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondria from the supernatant.[12][14]
-
Washing the Mitochondrial Pellet: This step removes contaminating cytosolic proteins and enzymes.
Protocol 2.1: Mitochondrial Isolation
Materials:
-
Cultured cells (e.g., HeLa, HEK293, HepG2) at 70-80% confluency.[11]
-
Ice-cold Phosphate-Buffered Saline (PBS), Ca/Mg-free.
-
Mitochondrial Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4. Add protease inhibitors just before use.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Cell Collection: Harvest cells by scraping (for adherent cells) and centrifuge at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Hypotonic Swelling: Resuspend the cell pellet in 5 volumes of ice-cold hypotonic buffer (10 mM HEPES, 1 mM EDTA, pH 7.4) and incubate on ice for 10-15 minutes.
-
Homogenization: Transfer the swollen cell suspension to a pre-chilled Dounce homogenizer. Perform 10-15 slow strokes.
-
Expert Tip: Check a small aliquot under a microscope to assess the degree of cell lysis (aim for >80% lysis).
-
-
Restoration of Isotonicity: Immediately add an equal volume of 2X MIB to the homogenate to restore isotonic conditions and prevent mitochondrial swelling.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.[14]
-
-
Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB. Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (50-100 µL) of Respiration Buffer (see specific assay protocols).
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using the Bradford assay.[15][16][17][18] This is crucial for normalizing all subsequent functional measurements.
Protocol 2.2: Bradford Protein Assay
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250).[15]
-
Bovine Serum Albumin (BSA) standards (0.05 to 1.0 mg/mL).[16]
-
Spectrophotometer or microplate reader.
Procedure:
-
Standard Curve: Prepare a series of BSA standards.
-
Sample Preparation: Dilute a small aliquot of your mitochondrial suspension in PBS.
-
Assay: In a 96-well plate, add 5 µL of each standard or diluted mitochondrial sample to 250 µL of Bradford reagent.
-
Incubation and Measurement: Incubate for 5 minutes at room temperature and measure the absorbance at 595 nm.[17]
-
Calculation: Determine the protein concentration of your mitochondrial sample from the standard curve.
Core Functional Assays for this compound Investigation
The following protocols are designed to be performed with isolated mitochondria. It is recommended to test a range of this compound concentrations (e.g., 1 µM to 1 mM) to determine dose-dependent effects.
Experimental Workflow
Caption: General experimental workflow for studying this compound in isolated mitochondria.
Mitochondrial Respiration: Oxygen Consumption Rate (OCR)
This assay measures the rate at which mitochondria consume oxygen, a direct indicator of electron transport chain (ETC) activity. An extracellular flux analyzer is ideal for this measurement.[19][20][21]
Rationale: By sequentially adding inhibitors of the ETC, we can dissect the different states of mitochondrial respiration and pinpoint the effects of this compound.
Protocol 3.1: OCR Measurement
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF).
-
Respiration Buffer (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Substrates: Pyruvate (10 mM), Malate (2 mM).
-
ADP (1 mM).
-
Oligomycin (2.5 µM): ATP synthase inhibitor.
-
FCCP (2 µM): Uncoupler.
-
Rotenone (0.5 µM) & Antimycin A (0.5 µM): Complex I and III inhibitors.[22]
-
This compound stock solution.
Procedure:
-
Plate Preparation: Add 25-50 µg of isolated mitochondria per well of the analyzer plate.
-
Incubation: Add substrates (pyruvate and malate) and different concentrations of this compound. Incubate for a short period (e.g., 10-15 minutes).
-
Assay Protocol:
-
Basal Respiration: Measure the initial OCR.
-
State 3 Respiration: Inject ADP to stimulate ATP synthesis.
-
State 4o Respiration (Proton Leak): Inject oligomycin to inhibit ATP synthase.
-
Maximal Respiration: Inject FCCP to uncouple the ETC and measure the maximum OCR.
-
Non-Mitochondrial Respiration: Inject rotenone and antimycin A to shut down the ETC.
-
-
Data Analysis: Normalize OCR to mitochondrial protein content. Calculate parameters like basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
Data Presentation: OCR Parameters
| Treatment | Basal Respiration (pmol O2/min/mg) | ATP-linked Respiration (pmol O2/min/mg) | Maximal Respiration (pmol O2/min/mg) | Spare Capacity (%) |
| Vehicle Control | 100 ± 8 | 75 ± 6 | 350 ± 25 | 250 |
| Glycocyamine HCl (10 µM) | 105 ± 7 | 80 ± 5 | 360 ± 22 | 255 |
| Glycocyamine HCl (100 µM) | 115 ± 9 | 90 ± 8 | 380 ± 30 | 265 |
| Glycocyamine HCl (1 mM) | 120 ± 10 | 95 ± 7 | 390 ± 28 | 270 |
Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and is generated by the ETC. The fluorescent dye JC-1 is commonly used to measure ΔΨm.[23][24][25][26][27]
Rationale: In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[28]
Protocol 3.2: JC-1 Assay
Materials:
-
JC-1 dye.
-
Respiration Buffer.
-
Fluorescence plate reader or fluorescence microscope.
-
FCCP (50 µM) as a positive control for depolarization.[23]
Procedure:
-
Mitochondria Preparation: Resuspend isolated mitochondria (25-50 µg protein/well) in Respiration Buffer.
-
Treatment: Add different concentrations of this compound and incubate for 30 minutes at 37°C. Include a vehicle control and a positive control (FCCP).
-
Staining: Add JC-1 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C in the dark.[25]
-
Measurement:
-
Plate Reader: Measure fluorescence at Ex/Em = 535/590 nm for red aggregates and Ex/Em = 485/535 nm for green monomers.[24]
-
Microscopy: Visualize the fluorescence change from red to green.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation: Mitochondrial Membrane Potential
| Treatment | Red/Green Fluorescence Ratio (Arbitrary Units) |
| Vehicle Control | 8.5 ± 0.7 |
| Glycocyamine HCl (10 µM) | 8.3 ± 0.6 |
| Glycocyamine HCl (100 µM) | 8.8 ± 0.9 |
| Glycocyamine HCl (1 mM) | 9.1 ± 0.8 |
| FCCP (Positive Control) | 1.2 ± 0.2 |
ATP Synthesis
This assay directly measures the rate of ATP production by isolated mitochondria using a luciferase-based bioluminescence assay.[29][30][31]
Rationale: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.[32][33]
Protocol 3.3: Luciferase-based ATP Assay
Materials:
-
ATP determination kit (containing luciferase and luciferin).
-
Respiration Buffer.
-
Substrates (Pyruvate and Malate).
-
ADP.
-
Luminometer.
-
Oligomycin (as a negative control).
Procedure:
-
Reaction Setup: In a luminometer tube, add Respiration Buffer, substrates, and isolated mitochondria (25-50 µg protein).
-
Treatment: Add different concentrations of this compound.
-
Initiate Synthesis: Add ADP to start ATP synthesis.
-
Measurement: Immediately place the tube in the luminometer and measure the light output over time. The rate of increase in luminescence corresponds to the rate of ATP synthesis.
-
Controls: Run parallel experiments with oligomycin to confirm that the ATP production is from oxidative phosphorylation.
Data Presentation: ATP Synthesis Rate
| Treatment | ATP Synthesis Rate (nmol ATP/min/mg protein) |
| Vehicle Control | 150 ± 12 |
| Glycocyamine HCl (10 µM) | 155 ± 11 |
| Glycocyamine HCl (100 µM) | 165 ± 14 |
| Glycocyamine HCl (1 mM) | 170 ± 15 |
| Oligomycin (Negative Control) | 5 ± 1 |
Reactive Oxygen Species (ROS) Production
Mitochondria are a major source of cellular ROS. This assay measures ROS production using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[34][35]
Rationale: H2DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[34] The fluorescence intensity is proportional to the amount of ROS produced.
Protocol 3.4: H2DCFDA ROS Assay
Materials:
-
H2DCFDA dye.
-
Respiration Buffer.
-
Fluorescence plate reader.
-
Antimycin A (as a positive control for ROS production).
Procedure:
-
Mitochondria Preparation: Resuspend isolated mitochondria (25-50 µg protein/well) in Respiration Buffer.
-
Staining: Load the mitochondria with 10 µM H2DCFDA for 30 minutes at 37°C in the dark.
-
Treatment: Add different concentrations of this compound and substrates. Include a vehicle control and a positive control (Antimycin A).
-
Measurement: Measure the fluorescence intensity at Ex/Em = 485/535 nm over time.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of ROS production.
Data Presentation: ROS Production Rate
| Treatment | ROS Production (RFU/min/mg protein) |
| Vehicle Control | 50 ± 4 |
| Glycocyamine HCl (10 µM) | 48 ± 5 |
| Glycocyamine HCl (100 µM) | 52 ± 6 |
| Glycocyamine HCl (1 mM) | 55 ± 5 |
| Antimycin A (Positive Control) | 250 ± 20 |
Interpretation of Results and Further Considerations
The data obtained from these assays will provide a comprehensive profile of how this compound affects mitochondrial bioenergetics.
-
Increased OCR, ΔΨm, and ATP synthesis may suggest that this compound enhances mitochondrial function, possibly by providing more substrate for the creatine kinase system, thereby stimulating oxidative phosphorylation.
-
Decreased OCR, ΔΨm, and ATP synthesis, with increased ROS production , could indicate mitochondrial toxicity.
-
No significant changes may imply that at the tested concentrations, this compound does not directly impact the core machinery of mitochondrial respiration in isolated organelles.
It is also important to consider that the effects of glycocyamine in a whole-cell or in vivo context may differ due to its metabolism to creatine and the subsequent effects of creatine on cellular energy homeostasis.
Conclusion
This application note provides a robust framework and detailed protocols for the systematic investigation of this compound's effects on isolated mitochondria. By adhering to these self-validating experimental designs and understanding the rationale behind each step, researchers can generate high-quality, reproducible data to advance our understanding of this important metabolic precursor.
References
- A. Isolation of mitochondria from cultured cells. (n.d.). [Source URL not available].
-
Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue. (2014). Journal of Visualized Experiments. [Link]
-
Use of luciferase probes to measure ATP in living cells and animals. (2017). Nature Protocols. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. [Link]
-
Isolation of Mitochondria from Cells and Tissues. (n.d.). BioChain Institute Inc. [Link]
-
Isolation of Mitochondria from Tissue Culture Cells. (2014). Cold Spring Harbor Protocols. [Link]
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. (n.d.). ResearchGate. [Link]
-
Mitochondrial Membrane Potential Detection Kit. (n.d.). Agilent. [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. (2019). Methods in Molecular Biology. [Link]
-
Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. (2003). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
-
Measurement of Mitochondrial ROS Production. (2011). Methods in Molecular Biology. [Link]
-
Creatine. (n.d.). Wikipedia. [Link]
-
In vivo Determination of Mitochondrial Function using Luciferase-Expressing Caenorhabditis elegans: Contribution of Oxidative Phosphorylation, Glycolysis, and Fatty Acid Oxidation to Toxicant-Induced dysfunction. (2017). Journal of Visualized Experiments. [Link]
-
Use of luciferase probes to measure ATP in living cells and animals. (2017). University of Ferrara. [Link]
-
Age-Dependent Decline in Cardiac Function in Guanidinoacetate-N-Methyltransferase Knockout Mice. (2020). Frontiers in Physiology. [Link]
-
New Insights into the Bioenergetics of Mitochondrial Disorders Using Intracellular ATP Reporters. (2002). Journal of Biological Chemistry. [Link]
-
Measurement of ROS homeostasis in isolated mitochondria. (2015). Methods in Molecular Biology. [Link]
-
Glycocyamine. (n.d.). Wikipedia. [Link]
-
Guanidinoacetate methyltransferase deficiency masquerading as a mitochondrial encephalopathy. (2007). Journal of Inherited Metabolic Disease. [Link]
-
Ingredient: Glycocyamine. (n.d.). Caring Sunshine. [Link]
-
An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. (2016). Journal of Visualized Experiments. [Link]
-
Guanidinoacetate methyltransferase deficiency. (2015). MedlinePlus Genetics. [Link]
-
Guanidinoacetate N-methyltransferase. (n.d.). Wikipedia. [Link]
-
Glucosamine Protects Neonatal Cardiomyocytes from Ischemia-Reperfusion Injury via increased protein O-GlcNAc and increased mitochondrial Bcl-2. (2007). Journal of Biological Chemistry. [Link]
-
Bradford protein assay – Protein concentration measurement (single 595 nm read). (2022). protocols.io. [Link]
-
Video: Bradford Assay | Protein, Protocol & Methods. (n.d.). Study.com. [Link]
-
Quantifying proteins using the Bradford method. (n.d.). QIAGEN. [Link]
-
The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2. (2017). PLoS One. [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (2012). Antioxidants & Redox Signaling. [Link]
-
On the specificity of creatine kinase. New glycocyamines and glycocyamine analogs related to creatine. (1971). Journal of the American Chemical Society. [Link]
-
Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer. (2018). Bio-protocol. [Link]
-
Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. (2024). International Journal of Molecular Sciences. [Link]
-
Guanidinoacetic acid deficiency: a new entity in clinical medicine? (2015). Journal of Inherited Metabolic Disease. [Link]
-
Specificity of creatine kinase. New glycocyamines and glycocyamine analogs related to creatine. (1971). Journal of the American Chemical Society. [Link]
-
The role of glycocyamine in creatine synthesis. (1943). The Journal of Biological Chemistry. [Link]
-
Glycocyamine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Assessing Mitochondrial Function In Permeabilized & Intact Cells l Protocol Preview. (2022). Journal of Visualized Experiments. [Link]
-
The Multifaceted Contributions of Mitochondria to Cellular Metabolism. (2016). Cell Metabolism. [Link]
Sources
- 1. Glycocyamine - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [caringsunshine.com]
- 3. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creatine - Wikipedia [en.wikipedia.org]
- 5. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. The Multifaceted Contributions of Mitochondria to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-Dependent Decline in Cardiac Function in Guanidinoacetate-N-Methyltransferase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Guanidinoacetate methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Guanidinoacetate methyltransferase deficiency masquerading as a mitochondrial encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drexel.edu [drexel.edu]
- 12. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]
- 13. researchgate.net [researchgate.net]
- 14. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
- 15. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 17. Bradford Assay | Protein, Protocol & Methods - Video | Study.com [study.com]
- 18. Quantifying proteins using the Bradford method [qiagen.com]
- 19. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. researchgate.net [researchgate.net]
- 26. chem-agilent.com [chem-agilent.com]
- 27. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Glucosamine Protects Neonatal Cardiomyocytes from Ischemia-Reperfusion Injury via increased protein O-GlcNAc and increased mitochondrial Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 30. journals.physiology.org [journals.physiology.org]
- 31. In vivo Determination of Mitochondrial Function using Luciferase-Expressing Caenorhabditis elegans: Contribution of Oxidative Phosphorylation, Glycolysis, and Fatty Acid Oxidation to Toxicant-Induced dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sm.unife.it [sm.unife.it]
- 33. New Insights into the Bioenergetics of Mitochondrial Disorders Using Intracellular ATP Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 34. doc.abcam.com [doc.abcam.com]
- 35. Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Glycocyamine Hydrochloride in Aqueous Solutions
Welcome to the technical support guide for utilizing Glycocyamine Hydrochloride in your research. This document provides in-depth answers to frequently asked questions and robust troubleshooting guides to ensure the stability and efficacy of your experimental solutions. Our goal is to empower you with the knowledge to design and execute flawless experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For most biological experiments, organic solvent-free aqueous solutions are preferred. You can prepare these by directly dissolving solid this compound in aqueous buffers.[1] A commonly used buffer is phosphate-buffered saline (PBS) at pH 7.2.[1] While glycocyamine is also slightly soluble in DMSO and dimethylformamide, subsequent dilutions into aqueous buffers are necessary before biological application to ensure the residual organic solvent concentration is negligible and does not interfere with physiological effects.[1]
Q2: What is the solubility of this compound in aqueous buffers?
The solubility of glycocyamine in PBS (pH 7.2) is approximately 10 mg/mL.[1] However, other sources indicate it is very soluble in water.[2] For highly concentrated solutions, adjusting the pH might be necessary. For instance, in 1M HCl, the solubility can reach up to 50 mg/mL.[3]
Q3: How stable is this compound in aqueous solution, and for how long can I store it?
This is a critical consideration for experimental reproducibility. While solid glycocyamine is stable for at least four years when stored at -20°C, aqueous solutions are significantly less stable.[1][4] It is strongly recommended not to store aqueous solutions of glycocyamine for more than one day. [1] The primary degradation pathway in aqueous solution is the cyclization of its metabolic product, creatine, to creatinine, a reaction that is catalyzed by acidic conditions.[5] Glycocyamine itself has a significantly higher shelf life in acidic aqueous solution compared to creatine.[5]
Q4: What are the optimal storage conditions for aqueous solutions of this compound?
Given the recommendation for fresh preparation, long-term storage of aqueous solutions is not advised. If short-term storage (within 24 hours) is unavoidable, it is best to store the solution at 2-8°C to minimize potential degradation. For stock solutions prepared in solvents, storage at -80°C for up to six months or -20°C for one month is possible, but it's crucial to aliquot the solution to prevent repeated freeze-thaw cycles.[3]
Q5: How does pH affect the stability of this compound in my experiments?
The stability of glycocyamine is influenced by pH. While it is more stable in acidic solutions than its downstream metabolite creatine[5], extreme pH values should be approached with caution as they can influence the rate of degradation for many small molecules.[6][7] For cell culture experiments, maintaining the pH within the physiological range (typically 7.2-7.4) of the culture medium is crucial for both cell health and the stability of the compound.[8]
Q6: I'm using this compound in cell culture. Are there any special considerations?
Yes. Beyond the general instability in aqueous solutions, the components of your cell culture medium can interact with the compound.[9][10] It is essential to prepare the glycocyamine solution and add it to the medium shortly before the experiment. The complex mixture of amino acids, vitamins, and salts in the medium can potentially affect the stability of the dissolved glycocyamine.[8][11] Always use sterile filtration (0.22 µm filter) for any stock solutions added to cell cultures to maintain sterility.[12]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the preparation and use of this compound solutions.
Issue 1: Precipitate Formation in the Solution
-
Causality: You may have exceeded the solubility limit of this compound in your chosen solvent and conditions. Solubility is dependent on temperature and the presence of other solutes.[13]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1]
-
Gentle Warming: Try gently warming the solution (e.g., to 37°C) to aid dissolution.
-
pH Adjustment: If applicable to your experimental design, a slight decrease in pH can enhance the solubility of some compounds.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the solid.[3]
-
Issue 2: Inconsistent Experimental Results
-
Causality: This is often linked to the degradation of glycocyamine in your aqueous solution, leading to a lower effective concentration than intended.
-
Troubleshooting Steps:
-
Fresh is Best: Always prepare fresh solutions immediately before each experiment. Avoid using solutions that are more than a day old.[1]
-
Standardize Preparation: Ensure your solution preparation protocol is consistent for every experiment, including the solvent, pH, and temperature.
-
Quantify Concentration: If variability persists, consider quantifying the concentration of glycocyamine in your prepared solutions using an appropriate analytical method like HPLC, if available.[14]
-
Issue 3: Unexpected Changes in Cell Culture Medium pH
-
Causality: The addition of a concentrated, unbuffered solution of this compound can alter the pH of your cell culture medium, affecting cell viability and experimental outcomes.
-
Troubleshooting Steps:
-
Use a Buffered Solvent: Prepare your glycocyamine stock solution in a buffer that is compatible with your cell culture medium, such as PBS.
-
Check pH Post-Addition: After adding the glycocyamine solution to your medium, verify that the final pH is within the optimal range for your cells. Adjust if necessary using sterile HCl or NaOH.
-
Dilute Additions: Add the glycocyamine solution to the medium in small volumes to minimize localized pH shocks.
-
Section 3: Experimental Protocols & Data
Protocol 1: Preparation of a 10 mg/mL this compound Solution in PBS
Objective: To prepare a fresh, sterile aqueous solution of this compound for use in biological experiments.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh the desired amount of solid this compound. For a 1 mL solution, weigh 10 mg.
-
Transfer the solid to a sterile conical tube.
-
Add the corresponding volume of sterile PBS (pH 7.2).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately. Do not store for more than 24 hours.[1]
Data Summary: Solubility and Stability
| Parameter | Value | Conditions | Source |
| Solubility in PBS | ~10 mg/mL | pH 7.2 | [1] |
| Solubility in 1M HCl | 50 mg/mL | - | [3] |
| Solid Stability | ≥ 4 years | -20°C | [1][4] |
| Aqueous Solution Stability | ≤ 1 day | Recommended | [1] |
| Stock Solution in Solvent | Up to 6 months | -80°C | [3] |
Section 4: Diagrams
Biochemical Pathway of Creatine Synthesis
The following diagram illustrates the biosynthesis pathway where glycocyamine is a key intermediate.
Caption: Glycocyamine is formed from arginine and glycine and is then methylated to form creatine.
Experimental Workflow: Solution Preparation and Use
This workflow outlines the critical steps for ensuring the quality of your this compound solution for experiments.
Caption: Recommended workflow for preparing and using this compound solutions.
References
-
Glycocyamine - Wikipedia. Available at: [Link]
-
Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives - MDPI. Available at: [Link]
-
The role of glycocyamine in creatine synthesis. - SciSpace. Available at: [Link]
-
Evaluation of stability of an aqueous glucosamine hydrochloride solution in skin extract. Available at: [Link]
-
THE SYNTHESIS OF GLYCOCYAMINE IN RAT KIDNEY AND A MECHANISM OF CREATINE SYNTHESIS IN VIVO - PubMed. Available at: [Link]
-
(PDF) The formation of glycocyamine in animal tissues - ResearchGate. Available at: [Link]
-
Glycocyamine or Guanidinoacetic Acid or Guanyl Glycine CAS 352-97-6 - Fengchen. Available at: [Link]
-
The role of glycocyamine in creatine synthesis - GAA science. Available at: [Link]
- CN101525305A - Method for synthesizing glycocyamine and salt thereof - Google Patents.
-
A simple and reliable method for quantification of glucosamine in nutritional supplements. Available at: [Link]
-
This compound | C3H8ClN3O2 | CID 12205329 - PubChem. Available at: [Link]
- CN102329250A - Chemical synthesis method of glycocyamine - Google Patents.
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC - NIH. Available at: [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies - PMC - PubMed Central. Available at: [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Available at: [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies - PubMed. Available at: [Link]
-
Degradation kinetics of phentolamine hydrochloride in solution - PubMed. Available at: [Link]
-
Cell culture conditions - QIAGEN. Available at: [Link]
-
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC - PubMed Central. Available at: [Link]
-
(PDF) Effect of different cell culture media on the production and glycosylation of a monoclonal antibody from a CHO cell line - ResearchGate. Available at: [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed. Available at: [Link]
-
colorimetry-method-for-estimation-of-glycine-alanine-and-isoleucine.pdf - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - ResearchGate. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Glycocyamine or Guanidinoacetic Acid or Guanyl Glycine CAS 352-97-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Glycocyamine - Wikipedia [en.wikipedia.org]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture conditions [qiagen.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting low solubility of Glycocyamine hydrochloride in buffers
Technical Support Center: Glycocyamine Hydrochloride
Guide for Researchers, Scientists, and Drug Development Professionals
Navigating the experimental nuances of promising compounds like this compound is a common challenge in the lab. As a precursor to creatine, its role in cellular bioenergetics makes it a compound of significant interest.[1] However, its solubility characteristics in common laboratory buffers can present a hurdle. This guide, structured in a direct question-and-answer format, provides field-proven insights and detailed protocols to address and resolve these solubility challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS (pH 7.2)?
A: The solubility of the parent compound, Glycocyamine, in PBS (pH 7.2) is approximately 10 mg/mL.[2][3] While this figure is for the free base, it serves as a reliable starting benchmark for the hydrochloride salt. Achieving this concentration often requires proper technique, including sonication or vortexing.
Q2: I've added this compound to my buffer, but it's not dissolving completely. What are the likely causes?
A: Several factors could be at play:
-
Concentration Limit Exceeded: You may be attempting to create a solution above its saturation point in that specific buffer.
-
Insufficient Agitation: The powder may require more energy to dissolve. Simple inversion or stirring is often not enough.
-
The Common-Ion Effect: Buffers rich in chloride ions (like standard PBS made from NaCl and KCl) can suppress the solubility of hydrochloride salts.[4][5] This is a critical and often overlooked factor.
-
Incorrect pH: The solubility of guanidino-containing compounds is highly pH-dependent.[6][7] Deviations from the optimal pH can significantly reduce solubility.
Q3: Can I heat the solution to improve solubility?
A: Yes, gently warming the solution (e.g., to 37°C) can increase the rate of dissolution and the solubility limit, a common property for many salts.[5][8] However, prolonged heating or high temperatures should be avoided to prevent potential degradation of the compound. Always bring the solution back to your experimental temperature and check for any precipitation upon cooling.
Q4: How stable are aqueous solutions of this compound? How should I store them?
A: It is strongly recommended to prepare aqueous solutions of Glycocyamine fresh for each experiment.[2] The manufacturer does not advise storing aqueous solutions for more than one day.[2] If a stock solution must be made, it is more stable in an acidic aqueous solution than neutral or alkaline solutions.[9] For longer-term storage, aliquoting and freezing at -20°C or -80°C is an option, but repeated freeze-thaw cycles should be avoided.[10][11]
Troubleshooting Workflow
When encountering solubility issues, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
The solubility of Glycocyamine and its hydrochloride salt is highly dependent on the solvent system. The following table summarizes available data.
| Solvent System | Reported Solubility (Glycocyamine Base) | Reported Solubility (Glycocyamine HCl) | Reference(s) |
| PBS (pH 7.2) | ~10 mg/mL | Not explicitly stated, but similar solubility is expected. | [2][3] |
| 1M HCl | 50 mg/mL | Not explicitly stated, but high solubility is expected. | [10] |
| Water | < 0.1 mg/mL (Insoluble) | Solubility increases with temperature and agitation. | [10] |
| DMSO | < 1 mg/mL (Slightly Soluble) | Not explicitly stated. | [10] |
| Dimethylformamide (DMF) | Slightly Soluble | Not explicitly stated. | [2] |
Experimental Protocols
Protocol 1: Standard Dissolution in Aqueous Buffer
This protocol is the first-line approach for preparing solutions at or below the 10 mg/mL range.
Causality: This method leverages mechanical energy (vortexing, sonication) to overcome the activation energy barrier of dissolution. It is effective when the target concentration is well within the compound's solubility limit.
Methodology:
-
Preparation: Weigh the desired amount of this compound powder.
-
Solvent Addition: Add the powder to the full volume of your target buffer (e.g., PBS, pH 7.2) in an appropriately sized tube. Adding the solid to the liquid, rather than vice versa, prevents clumping.
-
Initial Mixing: Vortex the suspension vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes. The ultrasonic waves create cavitation bubbles that provide micro-agitation, effectively breaking up powder aggregates.
-
Final Check: Visually inspect the solution against a dark background for any undissolved particulates. If the solution is not clear, proceed to gentle warming as described in the workflow or move to Protocol 2.
Protocol 2: Overcoming the Common-Ion Effect
This method is designed to circumvent the solubility-suppressing effect of high chloride concentrations in buffers like PBS.
Causality: The "common-ion effect" dictates that the solubility of a salt (e.g., Glycocyamine HCl) decreases in a solution that already contains one of its constituent ions (Cl⁻).[12][13] By dissolving the compound in pure water first, we maximize its initial solubility before introducing the buffer salts that contain the common ion.
Methodology:
-
Initial Dissolution: Weigh the this compound and dissolve it in 80% of your final target volume of high-purity water (e.g., Milli-Q).
-
Agitation: Use the agitation methods from Protocol 1 (vortexing, sonication) until the powder is fully dissolved in the water.
-
Buffer Introduction: Add a concentrated stock of your buffer (e.g., 5x or 10x PBS) to bring the solution to the final desired volume and buffer concentration (1x).
-
Final Mixing & pH Check: Vortex briefly to mix. Verify that the final pH of the solution is correct for your experiment. Adjust if necessary with dilute NaOH or HCl.
Protocol 3: Acidic Stock Solution Preparation (for High Concentrations)
This is an advanced method for preparing highly concentrated stock solutions that can be diluted into your final experimental buffer.
Causality: this compound contains a guanidino group, which is strongly basic. In acidic conditions (pH << pKa), this group becomes fully protonated and highly polar, significantly enhancing its solubility in water. Data shows a solubility of 50 mg/mL in 1M HCl for the parent compound.[10]
Methodology:
-
Acidic Solvent: Prepare a dilute acidic solvent, such as 0.1M HCl.
-
Dissolution: Dissolve the this compound in the acidic solvent. Use sonication to aid dissolution.
-
Dilution & Neutralization: Perform a serial dilution of this acidic stock into your final experimental buffer. Ensure that the final concentration of the acid is negligible and does not significantly alter the pH of your final working solution.
-
pH Verification: Always measure the pH of the final working solution to confirm it is within the desired range for your experiment.
References
- Serajuddin, A. T. M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2245-2254.
-
Wikipedia. (n.d.). Glycocyamine. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
- Ugwoke, C. E., et al. (2021). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 8(7), 1-8.
-
The Organic Chemistry Tutor. (2020, June 30). Common Ion Effect - NaCl and HCl [Video]. YouTube. Retrieved from [Link]
- Harris, T. H., et al. (2022). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. ACS Organic & Inorganic Au, 2(6), 514-522.
-
Quora. (n.d.). What is the common ion effect? How does it affect the solubility of salts? Retrieved from [Link]
- Taha, I. A., & Al-kassas, R. (2019). Evaluation of stability of an aqueous glucosamine hydrochloride solution in skin extract.
-
ACS Publications. (2022). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. ACS Organic & Inorganic Au. Retrieved from [Link]
- Ostojic, S. M., et al. (2023). The Impact of Short-Term Supplementation With Guanidinoacetic Acid and Creatine Versus Creatine Alone on Body Composition Indices in Healthy Men and Women. Cureus, 15(10), e47425.
- Du, S., et al. (2023). Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. Crystals, 13(9), 1326.
- García-Mira, M. M., & Sanchez-Ruiz, J. M. (2004). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 87(6), 3979-3987.
-
ResearchGate. (n.d.). pH Corrections and Protein Ionization in Water/Guanidinium Chloride. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]
- Asoodeh, A., et al. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin, 11(3), 521-529.
-
ResearchGate. (n.d.). Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2022048909A1 - Method for preparing guanidino acetic acid.
-
The PricePlow Blog. (n.d.). Guanidinoacetic Acid (GAA): A Guide to Creatine's Precursor. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- Iannuzzi, C., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. International Journal of Molecular Sciences, 23(2), 708.
-
European Patent Office. (n.d.). EP 3677329 A1 - PROCESS FOR PREPARING GUANIDINO ACETIC ACID. Retrieved from [Link]
Sources
- 1. The Impact of Short-Term Supplementation With Guanidinoacetic Acid and Creatine Versus Creatine Alone on Body Composition Indices in Healthy Men and Women: Creatine-Guanidinoacetic Acid Affects Body Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemlett.com [jchemlett.com]
- 6. Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Glycocyamine - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. youtube.com [youtube.com]
Mitigating matrix effects in Glycocyamine hydrochloride quantification
An authoritative guide by a Senior Application Scientist.
Technical Support Center: Glycocyamine Hydrochloride Quantification
Welcome to the technical support center for the bioanalysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges associated with its quantification in biological matrices. As a small, polar, endogenous molecule, Glycocyamine presents a significant challenge due to its susceptibility to matrix effects, particularly ion suppression in LC-MS/MS analysis. This document provides in-depth, field-proven insights and validated protocols to help you develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is Glycocyamine and why is its quantification challenging?
Glycocyamine, or guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative and a direct precursor in the biosynthesis of creatine.[1][2] Its quantification is essential in various research areas, including metabolic disorders and sports science. The primary analytical challenge stems from its high polarity (logP ≈ -1.11) and its existence as a zwitterion at physiological pH.[1] These properties make it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns and highly susceptible to interferences from endogenous matrix components like salts and phospholipids, leading to significant matrix effects.[3][4]
Q2: What are matrix effects in LC-MS/MS, and why are they a major concern for Glycocyamine?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[4][5] This can manifest as ion suppression (loss of signal) or ion enhancement (increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[6][7] For Glycocyamine, the main culprits are phospholipids from plasma or serum, which are notorious for causing ion suppression in electrospray ionization (ESI).[3][8] Because Glycocyamine has poor retention on C18 columns, it often elutes in the same region as these phospholipids, leading to unreliable and irreproducible results.
Q3: What is the regulatory perspective on assessing matrix effects?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects for all bioanalytical method validations submitted for regulatory approval.[9][10][11] The guidance requires demonstrating that the method is selective and free from interference from matrix components.[5][10] This is typically assessed by analyzing samples from at least six different lots of the biological matrix to ensure that the accuracy and precision are within acceptable limits (typically ±15%).[5] Failure to adequately assess and mitigate matrix effects can lead to the rejection of study data.
Q4: What is a Stable Isotope Labeled Internal Standard (SIL-IS) and why is it crucial?
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotope (e.g., ¹³C, ¹⁵N, ²H).[12][13] For Glycocyamine, a standard like Glycocyamine-¹⁵N,¹³C₂ is ideal.[12] A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[14] It co-elutes chromatographically and experiences the same degree of matrix effects and extraction variability.[13] By calculating the peak area ratio of the analyte to the SIL-IS, these effects can be effectively normalized, leading to highly accurate and precise quantification.[15]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues encountered during method development and provides actionable solutions and detailed protocols.
Problem 1: High variability in signal intensity and poor reproducibility between samples.
-
Probable Cause: Significant and variable matrix effects, most likely from phospholipids and other endogenous components. This is a classic symptom of ion suppression.[8][16] Simple protein precipitation (PPT) is often insufficient as it fails to remove phospholipids, which remain soluble in the precipitation solvent (e.g., acetonitrile).[17][18]
-
Solution Strategy: Implement an advanced sample preparation technique specifically designed to remove phospholipids. A combined protein and phospholipid removal method is highly effective.
Caption: Decision workflow for mitigating matrix effects.
This protocol utilizes hybrid plates/cartridges (e.g., Waters Ostro, Supelco HybridSPE-PPT) that combine the simplicity of protein precipitation with the efficiency of phospholipid removal.[17][19]
-
Prepare Samples: Aliquot 100 µL of plasma/serum into a 96-well collection plate or microcentrifuge tubes.
-
Add IS and Precipitating Solvent: Add 300 µL of acetonitrile containing your stable isotope-labeled internal standard (e.g., 50 ng/mL Glycocyamine-¹⁵N,¹³C₂).
-
Mix: Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Load onto SPE Plate: Place the HybridSPE-PPT plate on a vacuum manifold fitted with a collection plate. Transfer the entire mixture from Step 3 into the wells of the SPE plate.
-
Apply Vacuum: Apply a gentle vacuum (~10 inHg) for 2-4 minutes until the entire sample has passed through the sorbent bed into the collection plate. The proteins are precipitated, and the phospholipids are retained by the sorbent, while Glycocyamine and the SIL-IS pass through.[19]
-
Evaporate and Reconstitute: Evaporate the filtrate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid) for HILIC analysis.
-
Analyze: Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.
Problem 2: Poor or no chromatographic retention of Glycocyamine.
-
Probable Cause: Use of a standard reversed-phase (e.g., C18) column. Highly polar molecules like Glycocyamine have little to no affinity for the hydrophobic stationary phase and elute at or near the void volume.[20][21]
-
Solution Strategy: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., amide, silica, or diol) and a mobile phase with a high percentage of organic solvent.[22][23] This creates a water-enriched layer on the surface of the stationary phase, allowing for the retention of polar analytes via partitioning.[20][23]
Caption: How phospholipids cause ion suppression in ESI-MS.
This protocol provides a starting point for developing a robust HILIC method.
-
LC System: UPLC/UHPLC system capable of high-pressure gradients.
-
Column: A HILIC column with an amide-bonded phase is a good starting point (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[21]
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
LC Gradient:
| Time (min) | Flow Rate (mL/min) | %A | %B | Curve |
| 0.0 | 0.4 | 5 | 95 | Initial |
| 3.0 | 0.4 | 40 | 60 | Linear |
| 3.1 | 0.4 | 5 | 95 | Linear |
| 5.0 | 0.4 | 5 | 95 | Linear |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
MRM Transitions:
-
Glycocyamine: Q1: 118.1 -> Q3: 76.1
-
Glycocyamine-¹⁵N,¹³C₂ (IS): Q1: 121.1 -> Q3: 78.1
-
-
Key Insight: The high organic content of the HILIC mobile phase promotes efficient desolvation in the ESI source, which can lead to a significant enhancement in MS sensitivity compared to reversed-phase methods.[21]
-
Summary of Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Phospholipid Removal (PLR) | Selectively retains phospholipids from protein-precipitated samples.[8][24] | High analyte recovery; significant reduction in ion suppression; simple workflow. | Higher cost than simple PPT. |
| Hydrophilic Interaction LC (HILIC) | Retains and separates polar analytes using a polar stationary phase.[22][20] | Excellent retention for Glycocyamine; separates analyte from early-eluting interferences; enhances MS sensitivity.[21][23] | Can be sensitive to mobile phase composition and water content; requires careful method development. |
| Stable Isotope Labeled IS | Co-elutes with the analyte and experiences identical matrix effects, allowing for accurate correction.[13] | Gold standard for compensating for matrix effects and other experimental variability. | Cost and availability of the labeled standard.[12] |
References
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Available at: [Link]
-
Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]
-
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available at: [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available at: [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Pittcon Conference & Expo. Available at: [Link]
-
Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Available at: [Link]
-
Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. PubMed. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Pittcon Conference & Expo. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. Available at: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available at: [Link]
-
Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. National Institutes of Health. Available at: [Link]
-
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ACS Publications. Available at: [Link]
-
How to prepare plasma samples for HPLC analysis? ResearchGate. Available at: [Link]
-
This compound. G-SRS. Available at: [Link]
-
Sample preparation in a bioanalytical workflow – part 1. Agilent Technologies (YouTube). Available at: [Link]
-
Sample Prep for Blood or Serum. DPX Technologies (YouTube). Available at: [Link]
-
Glycocyamine. Wikipedia. Available at: [Link]
-
Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation. ResearchGate. Available at: [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. PubMed. Available at: [Link]
-
GLYCOCYAMINE. precisionFDA. Available at: [Link]
-
Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. National Institutes of Health. Available at: [Link]
-
Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid. PubMed. Available at: [Link]
-
Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. ResearchGate. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
Sources
- 1. Glycocyamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. fda.gov [fda.gov]
- 11. pharmacompass.com [pharmacompass.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 21. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 24. chromatographyonline.com [chromatographyonline.com]
Identifying and avoiding assay interference with Glycocyamine hydrochloride
Introduction: The Critical Role of Glycocyamine and the Challenge of Interference
Glycocyamine, also known as guanidinoacetic acid (GAA), is a crucial endogenous metabolite and the direct precursor to creatine, a molecule central to cellular energy homeostasis.[1] Accurate quantification of Glycocyamine in biological matrices like plasma and urine is vital for researchers studying creatine metabolism, diagnosing certain inherited metabolic disorders (e.g., Cerebral Creatine Deficiency Syndromes), and for professionals in drug and supplement development.[2][3]
However, the quantification of small molecules like Glycocyamine is frequently complicated by assay interference. Interference occurs when components within the sample matrix or other structurally similar molecules produce a signal that is incorrectly attributed to the analyte, leading to inaccurate results.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting tools and protocols to identify, diagnose, and mitigate common sources of interference in Glycocyamine assays.
Part 1: Troubleshooting Guide for Common Assay Issues
This section is designed in a question-and-answer format to directly address the most frequent challenges encountered during Glycocyamine quantification.
Q1: My measured Glycocyamine concentrations are unexpectedly high and inconsistent. What is the most likely cause?
A1: The primary suspect is cross-reactivity from structurally related molecules.
This is especially common in competitive immunoassays (e.g., ELISA), where an antibody is used to detect Glycocyamine.[5][6] Due to its chemical structure, the antibody may inadvertently bind to other molecules that share similar functional groups or shapes.
Causality: Glycocyamine is part of the creatine biosynthesis pathway and shares a guanidinium group with its precursor, L-arginine, and its product, creatine. This structural homology is a primary driver of cross-reactivity.[7][8]
Key Potential Cross-Reactants for Glycocyamine Assays
| Compound | Relationship to Glycocyamine | Rationale for Interference |
| Creatine | Direct metabolic product | High structural similarity; often present at much higher physiological concentrations. |
| L-Arginine | Metabolic precursor | Shares the guanidinium functional group, a key epitope for many antibodies. |
| Creatinine | Breakdown product of creatine | Structural analog that can interfere, particularly in urine samples where it is highly concentrated. |
| Homoarginine | Structural analog of Arginine | Shares the guanidinium group and similar backbone structure.[3] |
Workflow Diagram: Creatine Biosynthesis Pathway This diagram illustrates the close biochemical relationship between Glycocyamine and its primary potential cross-reactants, Arginine and Creatine.
Caption: Biochemical pathway showing Glycocyamine's origin and fate.
Protocol: Spike and Recovery Experiment to Diagnose Interference
This experiment is essential for determining if the sample matrix or cross-reactants are affecting the accuracy of your assay.[9][10] The goal is to see if you can "recover" a known amount of analyte (the "spike") that you add to your sample. An acceptable recovery range is typically 80-120%.[11]
Materials:
-
Glycocyamine hydrochloride standard of known concentration.
-
Your biological samples (e.g., plasma, urine).
-
Assay buffer/diluent (the same used for your standard curve).
Procedure:
-
Sample Preparation: Aliquot your biological sample into at least three tubes:
-
Tube A (Endogenous): The neat (undiluted) biological sample.
-
Tube B (Spiked Sample): The biological sample to which a known concentration of Glycocyamine standard will be added.
-
Tube C (Spiked Buffer): Assay buffer to which the same known concentration of Glycocyamine standard will be added.
-
-
Spiking:
-
Add a small volume of a high-concentration Glycocyamine standard to Tube B. The target final concentration should be in the mid-range of your assay's standard curve.
-
Add the exact same volume and concentration of standard to Tube C.
-
Note: The volume of the spike should be small (e.g., <5% of the total sample volume) to avoid significantly diluting the sample matrix.
-
-
Assay: Run your standard assay protocol on all samples: the standard curve, Tube A, Tube B, and Tube C.
-
Calculation:
-
Measure the concentration of Glycocyamine in all tubes based on your standard curve.
-
Calculate Percent Recovery using the following formula: % Recovery = ([Concentration in Spiked Sample] - [Concentration in Endogenous Sample]) / [Concentration in Spiked Buffer] * 100[11]
-
Interpretation:
-
Recovery ~100%: Indicates that the sample matrix is not significantly interfering with the assay.
-
Recovery <80%: Suggests signal suppression. Something in your sample is preventing the assay from detecting the full amount of Glycocyamine. This could be a matrix effect or a "hook effect" at high concentrations.
-
Recovery >120%: Suggests signal enhancement. Something in the sample is amplifying the signal, or a cross-reactant is being detected in addition to the spiked analyte.
Q2: I am seeing high variability between sample replicates and poor linearity upon dilution. What is happening?
A2: This is a classic sign of a "matrix effect."
The biological matrix is the complex mixture of proteins, lipids, salts, and other molecules in your sample.[12] These components can interfere with assay reactions, leading to inconsistent results.[13][14] For example, high concentrations of proteins or phospholipids can non-specifically bind to assay antibodies or interfere with enzymatic reactions.[13]
Protocol: Serial Dilution and Linearity Assessment
This test determines if the analyte's dose-response is linear in your sample matrix, which confirms that matrix effects are minimized at a certain dilution factor.[4]
Procedure:
-
Select a Sample: Choose a sample that has a high endogenous concentration of Glycocyamine. If none are available, you may use a sample spiked with a known high concentration of the analyte.
-
Serial Dilution: Create a series of dilutions of this sample using your standard assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay: Analyze the undiluted sample and all dilutions according to your assay protocol.
-
Calculation and Analysis:
-
Determine the concentration of Glycocyamine in each dilution from the standard curve.
-
Calculate the "dilution-corrected" concentration for each sample by multiplying the measured concentration by its dilution factor (e.g., Measured Conc. at 1:4 * 4).
-
Compare the dilution-corrected concentrations. They should be consistent across the dilution series.
-
Interpretation:
-
Consistent Corrected Concentrations: If the corrected concentrations are similar across several dilutions, it indicates you have diluted out the interfering components of the matrix. The lowest dilution factor that provides this consistency is your minimum required dilution for this sample type.
-
Inconsistent Corrected Concentrations: If the corrected concentrations vary significantly, especially at lower dilutions, a matrix effect is present.[4] You must dilute your samples further or consider more advanced sample preparation techniques (e.g., solid-phase extraction).
Part 2: The Gold Standard: Orthogonal Confirmation
Q3: How can I be absolutely certain that the signal I am measuring is specific to Glycocyamine?
A3: Confirm your results with an orthogonal method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
An orthogonal method is an analytical technique that measures the analyte based on a different principle than the primary assay. While an immunoassay relies on antibody binding affinity, LC-MS/MS provides confirmation based on two highly specific physical properties: the time it takes for the molecule to pass through a chromatography column (retention time) and its unique mass-to-charge ratio.[15] It is considered the gold standard for quantifying small molecules in complex biological fluids.[2][16][17]
Workflow Diagram: Assay Validation and Confirmation
Caption: A logical workflow for screening and confirming results.
Using a stable isotope-labeled internal standard for Glycocyamine (e.g., Glycocyamine-d2 or Glycocyamine-¹³C₂,¹⁵N) during LC-MS/MS analysis can further enhance accuracy by correcting for matrix effects during the measurement process.[18][19]
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the best practices for preparing this compound standards?
-
A: this compound is a solid that is highly soluble in water and aqueous buffers like PBS (approx. 10 mg/mL).[20][21] It is recommended to create a high-concentration stock solution in your assay buffer, aliquot it into single-use vials, and store it at -20°C or below for long-term stability (≥4 years as a solid).[21] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[21]
-
-
Q: How stable is Glycocyamine in biological samples like plasma?
-
A: Glycocyamine demonstrates good stability. In acidic aqueous solutions, it is significantly more stable than creatine, which can cyclize to form creatinine.[7] For long-term storage of biological samples, freezing at -80°C is recommended to ensure the integrity of all analytes.
-
-
Q: Can I use a commercial creatine assay kit to measure Glycocyamine?
-
A: This is strongly discouraged. While the molecules are structurally similar, antibodies and enzymes used in creatine-specific kits are typically optimized to minimize cross-reactivity with Glycocyamine. Using such a kit would likely lead to a significant underestimation or complete lack of detection of Glycocyamine. Always use an assay specifically validated for Glycocyamine.
-
References
-
Spike and Recovery and Linearity of Dilution Assessment. Thermo Fisher Scientific Inc. Link
-
Spike-and-recovery and linearity-of-dilution assessment. Thermo Fisher Scientific Inc. Link
-
An Explanation of Recovery and Linearity. Quansys Biosciences. Link
-
Spike, Recovery, and Linearity. R&D Systems. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 75(13), 3019–3030. Link
-
An Explanation of Recovery and Linearity. Quansys Biosciences. Link
-
Li, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Link
-
Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta, 493, 123-128. Link
-
Turgeon, C. T., et al. (2012). Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. Clinical Chemistry, 58(7), 1126-1134. Link
-
Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153. Link
-
Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. Link
-
Glycocyamine. Wikipedia. Link
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. Link
-
Cross-reactivity in immunoassays. CANDOR Bioscience GmbH. Link
-
Bodamer, O. A., et al. (2005). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 51(3), 659-661. Link
-
Cross-reactivity. Wikipedia. Link
-
Detection and quantification of guanidinoacetic acid, creatine and creatinine by mass spectrometry. Google Patents. Link
-
Ostojic, S. M. (2016). Guanidinoacetic acid deficiency: a new entity in clinical medicine?. Journal of Medical Case Reports, 10(1), 1-4. Link
-
Zhang, T., & Chetwyn, N. P. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. Link
-
Lehotay, D. C., & Clarke, J. T. (2012). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clinica Chimica Acta, 413(3-4), 456-460. Link
-
Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Link
-
Dealing with matrix effects in biological samples for taxine B analysis. BenchChem. Link
-
Glycocyamine. Solubility of Things. Link
-
Test List Interferences. Unilab. Link
-
Kasumov, T., et al. (2009). Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry. Analytical Biochemistry, 395(1), 51-57. Link
-
Glycocyamine Product Information. Cayman Chemical. Link
-
Guanidinoacetic Acid (GAA): A Guide to Creatine's Precursor. The PricePlow Blog. Link
-
Glycocyamine-d2 (Guanidinoacetic acid-d2). MedChemExpress. Link
-
Glycocyamine-15N,13C2. MedChemExpress. Link
-
Effect of Guanidinoacetic Acid Supplementation on Growth Performance, Rumen Fermentation, Blood Indices, Nutrient Digestion, and Nitrogen Metabolism in Angus Steers. MDPI. Link
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients, 13(3), 934. Link
-
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. National Center for Biotechnology Information. Link
-
Gammopathy interference in clinical chemistry assays: mechanisms, detection and prevention. National Center for Biotechnology Information. Link
-
Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycocyamine - Wikipedia [en.wikipedia.org]
- 8. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. An Explanation of Recovery and Linearity [quansysbio.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing Glycocyamine Hydrochloride Detection in Biofluids
Welcome to the technical support center dedicated to the sensitive and reliable quantification of Glycocyamine hydrochloride, also known as Guanidinoacetic acid (GAA), in biological matrices. As a critical metabolic precursor to creatine, the accurate measurement of GAA is paramount in clinical diagnostics for creatine metabolism disorders and in research exploring cellular bioenergetics.[1][2][3] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome common challenges and improve the sensitivity of your GAA detection assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers frequently encounter when developing and running GAA assays.
Q1: What is Glycocyamine (GAA), and why is its sensitive detection in biofluids important?
A1: Glycocyamine (GAA) is a naturally occurring amino acid derivative that serves as the direct metabolic precursor to creatine.[1][4] The enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the conversion of GAA to creatine, which is essential for energy homeostasis in tissues with high energy demands, such as muscle and brain.[1] Sensitive detection is crucial for diagnosing inherited disorders of creatine synthesis, like GAMT deficiency and L-arginine:glycine amidinotransferase (AGAT) deficiency, where abnormal GAA levels in plasma and urine are key biomarkers.[2][3][5]
Q2: What are the most common analytical methods for quantifying GAA in biological samples?
A2: The primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection.[5][6] LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for direct measurement without derivatization in some cases.[6][7][8] HPLC methods typically require a pre-column derivatization step to enhance the chromatographic retention and detectability of the polar GAA molecule.[5][9] Enzymatic assays and ELISA have also been developed for specific applications.[10][11][12]
Q3: Why is chemical derivatization often required for HPLC-based analysis of GAA?
A3: GAA is a small, highly polar, and weakly UV-absorbing molecule. This makes it difficult to retain on traditional reversed-phase HPLC columns and challenging to detect with high sensitivity using UV detectors. Derivatization attaches a larger, non-polar, and chromophoric or fluorophoric tag to the GAA molecule. This modification significantly improves its chromatographic behavior and detector response, thereby increasing the sensitivity of the assay by several orders of magnitude.[9][13][14][15]
Q4: What are the typical challenges encountered when measuring GAA in biofluids like plasma or urine?
A4: Key challenges include:
-
Low Endogenous Concentrations: GAA is often present at low levels (micromolar range) in biofluids, requiring highly sensitive analytical methods.[2][5]
-
Matrix Effects: Components in complex matrices like plasma and urine can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, or co-eluting peaks in HPLC.[16][17]
-
Poor Chromatographic Retention: The high polarity of GAA makes it difficult to retain on standard reversed-phase columns, necessitating specialized columns (e.g., HILIC) or derivatization.[14][18]
-
Analyte Stability: GAA stability can be affected by sample collection, storage conditions, and preparation procedures.[19]
Part 2: Method-Specific Troubleshooting Guides
This section provides in-depth, Q&A-based troubleshooting for the most common analytical platforms.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity but is susceptible to unique challenges.[16]
Q: My signal intensity for GAA is low and inconsistent. What are the primary causes and how can I fix this?
A: Low and variable signal intensity is a common issue, often stemming from suboptimal ionization or matrix effects.
-
Causality & Explanation: GAA is a polar molecule that can be challenging to ionize efficiently using electrospray ionization (ESI). The mobile phase composition, particularly pH and organic content, plays a critical role in promoting protonation for positive ion mode detection. Furthermore, endogenous compounds in the biofluid matrix can co-elute and compete with GAA for ionization, a phenomenon known as ion suppression.[16]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the aqueous mobile phase contains an additive to promote ionization. Formic acid (0.1%) is commonly used to lower the pH and enhance protonation in positive ESI mode.[6][7]
-
Check MS/MS Transitions: Verify that you are using the optimal precursor and product ion transitions for GAA. Perform an infusion of a pure GAA standard to confirm the most intense and stable transitions on your specific instrument.
-
Mitigate Matrix Effects:
-
Dilution: A simple "dilute-and-shoot" approach can be effective, especially for urine samples. Diluting the sample 1:10 or higher with the initial mobile phase can significantly reduce the concentration of interfering matrix components.[17]
-
Sample Cleanup: For plasma or serum, a simple protein precipitation with acetonitrile or methanol is often sufficient.[20] If ion suppression persists, consider Solid-Phase Extraction (SPE) for a more thorough cleanup.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., d2-GAA) is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, allowing it to correct for variations in ionization and sample recovery, thereby improving accuracy and precision.[21]
-
Q: I am considering a non-derivatized ("direct") method for GAA analysis by LC-MS/MS. What are the pros and cons?
A: Non-derivatized methods are attractive for their simplicity but come with trade-offs.
-
Rationale: The primary goal of a non-derivatized method is to reduce sample preparation time and complexity, which is advantageous for high-throughput screening.[6][8] These methods rely entirely on the sensitivity of the mass spectrometer and the chromatographic separation.
-
Pros:
-
Cons:
-
Chromatographic Challenges: Retaining underivatized GAA on a standard C18 column is difficult. This often requires specialized columns like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents in the mobile phase, which can be less robust and not always compatible with MS.[8][18]
-
Lower Sensitivity (Potentially): While modern mass spectrometers are highly sensitive, derivatization can sometimes improve ionization efficiency, leading to better overall sensitivity compared to the underivatized form.[23]
-
Increased Matrix Effects: Without the chromatographic separation improvement from derivatization, there is a higher risk of co-elution with endogenous interferences, leading to greater ion suppression.
-
B. HPLC with UV or Fluorescence Detection
This approach is cost-effective but hinges on a successful derivatization strategy.
Q: My derivatization reaction is inefficient, leading to low signal and poor reproducibility. What factors should I optimize?
A: Derivatization reactions are chemical reactions and must be treated as such. Inefficiency and irreproducibility are almost always due to suboptimal reaction conditions.
-
Causality & Explanation: The reaction between GAA and a derivatizing agent (e.g., benzoin, methylglyoxal, acetylacetone) is dependent on stoichiometry, pH, temperature, and time.[9][14][15] Any deviation in these parameters can lead to incomplete reaction, formation of side products, or degradation of the derivative.
-
Troubleshooting & Optimization Protocol:
-
Reagent Concentration: Ensure the derivatizing reagent is in sufficient molar excess to drive the reaction to completion. Start with a 10-fold molar excess relative to the highest expected GAA concentration and test higher ratios.
-
pH Control: Most derivatization reactions are highly pH-dependent. Use a buffer to maintain the optimal pH throughout the reaction. For example, reactions with reagents like pyridoin often require alkaline conditions (e.g., pH 8.8 sodium tetraborate buffer).[13]
-
Temperature and Time: Systematically evaluate the effect of temperature and reaction time. Use a heating block or water bath for precise temperature control. Plot signal response versus time at a given temperature to find the point where the reaction plateaus. For example, derivatization with pyridoin may require heating in a boiling water bath for 5 minutes.[13]
-
Reagent Stability: Prepare derivatizing reagents fresh, as many can degrade over time, especially in solution.
-
Quenching the Reaction: After the optimal time, the reaction may need to be stopped (e.g., by acidification) to prevent derivative degradation before injection.
-
Q: I'm observing many interfering peaks near my derivatized GAA peak. How can I improve the chromatographic resolution?
A: Co-elution is a common problem when analyzing complex biological samples. Improving resolution requires optimizing the chromatographic separation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: If the GAA derivative elutes too early (low k'), decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention. If it elutes too late, increase the organic content.
-
Optimize Gradient Slope: If using a gradient, make the slope shallower around the elution time of your analyte. A slower increase in organic solvent will provide more time for the column to separate closely eluting compounds.
-
Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using methanol, try substituting it with acetonitrile, or vice-versa. This can alter the elution order of interfering peaks relative to your analyte.
-
Evaluate Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms.
-
Part 3: Experimental Protocols & Workflows
Data Presentation: Comparison of Detection Methods
The table below summarizes the reported limits of quantification (LOQ) for various GAA detection methods, highlighting the sensitivity achievable with different techniques.
| Analytical Method | Derivatization Reagent | Biofluid | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | None (Direct) | Dried Blood Spots | Not specified, but comparable to derivatized methods | [6][7] |
| LC-MS | Benzoin | Environmental Samples | 47.9 nM (approx. 5.6 ng/mL) | [14] |
| HPLC-Fluorescence | Anisoin | N/A | 0.4 nM (approx. 0.05 ng/mL) | [14] |
| HPLC-Fluorescence | Furoin | N/A | 1 nM (approx. 0.12 ng/mL) | [14] |
| HPLC-UV | Methylglyoxal | Serum | 0.041–0.12 µmol/L (approx. 4.8-14 µg/L) | [15] |
| LC-MS/MS | OPA/3-MPA (for Glucosamine) | Plasma | 12 ng/mL (Example for similar amine) | [20][23] |
Experimental Workflow Visualization
The following diagrams illustrate key decision-making and experimental processes in GAA analysis.
Caption: Decision tree for selecting a suitable GAA analytical method.
Caption: General sample preparation workflows for plasma/serum and urine.
Protocol: Pre-column Derivatization with Benzoin for HPLC-Fluorescence
This protocol is adapted from methodologies used for guanidino compounds and offers high sensitivity.[5][14]
Materials:
-
Benzoin solution: 10 mg/mL in methanol. Prepare fresh.
-
Reducing solution: 0.5 M β-mercaptoethanol.
-
Alkaline solution: 2 M Potassium Hydroxide (KOH).
-
Prepared sample supernatant (from workflow above).
-
Methanol, HPLC grade.
Procedure:
-
Aliquot Sample: In a microcentrifuge tube, place 100 µL of the sample supernatant or standard.
-
Add Reagents:
-
Add 50 µL of the benzoin solution.
-
Add 50 µL of the reducing solution (β-mercaptoethanol).
-
Add 100 µL of 2 M KOH.
-
-
Vortex: Vortex the mixture gently for 30 seconds.
-
Incubate: Heat the mixture in a water bath or heating block at 80°C for 30 minutes. This step is critical and may require optimization.
-
Cool: Immediately cool the tube in an ice bath for 5 minutes to stop the reaction.
-
Centrifuge: Centrifuge at 12,000g for 5 minutes to pellet any precipitate.
-
Inject: Transfer the supernatant to an HPLC vial. The sample is now ready for injection onto the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.
-
Detection: Fluorescence detector set to Excitation λ = 325 nm and Emission λ = 435 nm.
References
-
Carlson, R. M., & Racz, M. L. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science, 22(3), 99–103. [Link]
-
Al-Qadhi, M. A., & Fakhari, A. R. (2010). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING PYRIDOIN AS DERIVATIZING REAGENT. Journal of Liquid Chromatography & Related Technologies, 30(1), 125-136. [Link]
-
Knorr, D. V., et al. (2022). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. National Institutes of Health. [Link]
-
Asef, C. K., Khaksarfard, K. M., & De Jesús, V. R. (2016). A Non-Derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots via Tandem Mass Spectrometry. International Journal of Neonatal Screening, 2(3), 13. [Link]
-
MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC. AppNote. [Link]
-
Asef, C. K., Khaksarfard, K. M., & De Jesús, V. R. (2016). Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Khuhawar, M. Y., & Qureshi, G. A. (2001). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 23(3), 153-158. [Link]
-
Asef, C. K., Khaksarfard, K. M., & De Jesús, V. R. (2016). Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. CDC Stacks. [Link]
-
Shirokane, Y., Nakajima, M., & Mizusawa, K. (1991). A new enzymatic assay of urinary guanidinoacetic acid. Clinica Chimica Acta, 202(3), 227–236. [Link]
-
Yang, X., et al. (2025). An indirect competitive ELISA for determination of guanidine acetic acid in animal feed. Scientific Reports. [Link]
-
Yang, X., et al. (2025). An indirect competitive ELISA for determination of guanidine acetic acid in animal feed. ResearchGate. [Link]
-
Broadhurst, D. I., et al. (2018). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Metabolomics, 14(9), 117. [Link]
-
Fan, Y., et al. (2014). Detection of Glucosamine Hydrochloride by Ion Chromatography with Integrated Pulsed Amperometric Detector. Journal of Electrochemistry, 20(2), 164-170. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Megazyme. (n.d.). D-Glucosamine Assay Kit. Megazyme. [Link]
-
Kocak, E., & Gur, E. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary - Glycocyamine. National Cancer Institute. [Link]
-
Ostojic, S. M. (2016). Guanidinoacetic acid deficiency: a new entity in clinical medicine? Journal of Clinical Medicine, 5(2), 19. [Link]
-
Wikipedia. (n.d.). Glycocyamine. Wikipedia. [Link]
-
Zhong, Z., et al. (2012). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 61, 163-169. [Link]
-
Kałużna-Czaplińska, J., & Gątarek, P. (2020). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules, 25(21), 5096. [Link]
-
Zhong, Z., et al. (2012). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. ResearchGate. [Link]
-
Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix. [Link]
-
Manzi, A., & Spadaro, A. (2022). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Pharmaceutical Technology. [Link]
-
Palacký, J., & Zima, T. (n.d.). Instructions for the practical lesson on biochemistry Topic: Examination of urine. Charles University. [Link]
-
Le Bizec, B., et al. (2015). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Annales de Biologie Clinique, 73(4), 451-457. [Link]
-
Van Buel, E. M., et al. (2023). Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. Journal of Analytical Toxicology, 47(2), 123-131. [Link]
-
Walash, M. I., et al. (2013). Spectrofluorimetric determination of certain biologically active phenothiazines in commercial dosage forms and human plasma. Luminescence, 28(3), 345–354. [Link]
-
Ostojic, S. M. (2020). Guanidinoacetic acid deficiency: a new entity in clinical medicine? Arhiv za farmaciju, 70(4), 191-203. [Link]
-
Persichilli, S., et al. (2009). Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid. Journal of Chromatography B, 877(31), 3993-3998. [Link]
-
Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1052, 57-66. [Link]
-
Zinellu, A., et al. (2006). Assay for the simultaneous determination of guanidinoacetic acid, creatinine and creatine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science, 29(6), 835-839. [Link]
-
Ito, T., et al. (2008). A simple screening method using ion chromatography for the diagnosis of cerebral creatine deficiency syndromes. Journal of Chromatography B, 862(1-2), 220-224. [Link]
-
Carducci, C., et al. (2002). Guanidinoacetate and Creatine plus Creatinine Assessment in Physiologic Fluids: An Effective Diagnostic Tool for the Biochemical Diagnosis of Arginine:Glycine Amidinotransferase and Guanidinoacetate Methyltransferase Deficiencies. Clinical Chemistry, 48(10), 1772-1778. [Link]
-
Today's Clinical Lab. (2020). Analytical Challenges in Doping Detection. Today's Clinical Lab. [Link]
-
Ostojic, S. M., et al. (2017). Guanidinoacetic Acid Loading Affects Plasma γ-aminobutyric Acid in Healthy Men. Journal of the American College of Nutrition, 36(8), 629-634. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidinoacetic acid deficiency: a new entity in clinical medicine? [medsci.org]
- 4. Glycocyamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new enzymatic assay of urinary guanidinoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An indirect competitive ELISA for determination of guanidine acetic acid in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stacks.cdc.gov [stacks.cdc.gov]
- 23. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycocyamine Hydrochloride Stability and Analysis
Welcome to the technical support center for glycocyamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation, and analytical detection of this important creatine precursor. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs) on Glycocyamine Stability & Degradation
This section addresses fundamental questions regarding the chemical behavior of this compound.
Q1: What is the primary pathway of concern for glycocyamine degradation in experimental settings?
A1: The most well-documented transformation of glycocyamine (also known as guanidinoacetic acid or GAA) is its biological conversion, not a spontaneous chemical degradation. In vivo, it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT) to form creatine.[1][2] Subsequently, creatine can undergo a spontaneous, non-enzymatic cyclization to form creatinine, especially in aqueous solutions.[3][4]
While glycocyamine itself is relatively stable, especially compared to creatine in acidic solutions[1], any experimental system involving biological matrices (e.g., cell culture, plasma) may facilitate its enzymatic conversion to creatine. Therefore, when analyzing for glycocyamine, it is often crucial to also quantify creatine and creatinine to get a complete picture of the metabolic fate of the parent compound.
Q2: How should I properly store this compound in its solid form and as a prepared solution?
A2: Proper storage is critical to prevent degradation and ensure experimental reproducibility.
-
Solid Form: As a solid, this compound is quite stable. For long-term storage, it should be kept at -20°C, where it can remain stable for at least four years.[2][5] For short-term use, storage at room temperature is acceptable, as it is a stable solid under normal conditions.[6]
-
Aqueous Solutions: Aqueous solutions of glycocyamine are significantly less stable. It is strongly recommended not to store aqueous solutions for more than one day .[5] If you must prepare solutions in advance, they should be aliquoted and stored at -80°C for short periods (up to one month) or -20°C for very short-term storage, though fresh preparation is always the best practice.[7] The instability in solution is primarily due to the potential for hydrolysis and other reactions in the aqueous environment.
| Storage Condition | Form | Recommended Temperature | Shelf Life |
| Long-Term | Solid Powder | -20°C | ≥ 4 years[2][5] |
| Short-Term | Solid Powder | Room Temperature | Stable[6] |
| Aqueous Solution | Liquid (e.g., in PBS) | 2-8°C or Room Temp | ≤ 1 Day[5] |
| Frozen Aqueous Solution | Liquid Aliquots | -20°C / -80°C | 1 month / 6 months[7] |
Q3: What are the likely degradation products of this compound under forced degradation conditions (acid, base, oxidation)?
A3: Forced degradation studies are essential for developing stability-indicating analytical methods. While specific literature on glycocyamine's forced degradation is sparse, we can infer likely pathways based on its chemical structure (a guanidino group and a carboxylic acid) and by analogy to similar molecules.[8]
-
Acid Hydrolysis: The guanidino group can be susceptible to hydrolysis under harsh acidic conditions (e.g., refluxing in strong HCl), potentially yielding glycine and urea. Glycocyamine is noted to be more stable in acid than creatine, which readily cyclizes.[1]
-
Alkaline Hydrolysis: Under strong basic conditions, the primary point of attack would also be the guanidinium group, leading to potential cleavage.
-
Oxidative Degradation: Oxidizing agents like hydrogen peroxide (H₂O₂) can lead to a variety of complex degradation products. The secondary amine and the guanidino group are potential sites of oxidation.
The primary biological "degradation" product remains creatine. Therefore, any stability study should monitor for the appearance of creatine and its subsequent product, creatinine, in addition to other potential hydrolytic or oxidative products.
Caption: Biological conversion vs. chemical degradation of glycocyamine.
Section 2: Troubleshooting Guide for Analytical & Detection Issues
This section provides solutions to common problems encountered during the analysis of glycocyamine and its related compounds.
Q1: I am using a standard Reverse-Phase HPLC with a UV detector but cannot see a peak for glycocyamine. What is the issue?
A1: This is a common problem. Glycocyamine, like many small, polar amino acid derivatives, lacks a strong chromophore. This means it does not absorb UV light significantly at standard wavelengths (e.g., 254 nm), resulting in poor or non-existent detection.
Solution:
-
Use a Different Detector: The most effective solution is to use a detector not reliant on UV absorbance, such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD). LC-MS is the preferred method for its high sensitivity and specificity.[9]
-
Pre-column Derivatization: If you are limited to a UV or Fluorescence detector, you must perform a derivatization step. This involves reacting glycocyamine with a labeling agent that attaches a strong chromophore or fluorophore. A common agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which allows for sensitive detection.[10]
Q2: My glycocyamine peak is broad and shows significant tailing on my C18 column. How can I improve the peak shape?
A2: This issue stems from the polar and basic nature of glycocyamine. It can interact strongly with residual silanol groups on the silica-based column packing, leading to poor peak shape. Additionally, its high polarity results in poor retention on standard C18 phases.
Solution:
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to your mobile phase can significantly improve peak shape and retention. The reagent pairs with the charged guanidinium group, making the molecule more hydrophobic and reducing interactions with silanols. An LC-MS/MS method using an ion-pairing technique has been successfully developed to avoid derivatization.[9]
-
Switch to a Different Column Chemistry: Consider using a column designed for polar analytes, such as one with an aqueous C18 (AQ-type) phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.0 with formic acid or TFA). This keeps the carboxylic acid group protonated and provides a consistent charge on the guanidino group, leading to better chromatography.
Q3: How do I confirm the identity of a small peak that I suspect is a degradation product like creatine or creatinine?
A3: Peak identification requires more than just matching retention times.
Solution:
-
Spike the Sample: The most straightforward method is to inject an analytical standard of the suspected compound (e.g., creatine). If your unknown peak increases in size and maintains its shape (co-elution), it is likely the same compound.
-
Use Mass Spectrometry (MS): The definitive method is to use LC-MS. An MS detector provides the mass-to-charge ratio (m/z) of the compound eluting from the column. You can confirm the identity by matching the measured m/z to the theoretical mass of the suspected degradation product. For example:
-
Glycocyamine (C₃H₇N₃O₂): [M+H]⁺ ≈ 118.06
-
Creatine (C₄H₉N₃O₂): [M+H]⁺ ≈ 132.08
-
Creatinine (C₄H₇N₃O): [M+H]⁺ ≈ 114.06
-
-
Tandem Mass Spectrometry (MS/MS): For absolute confirmation, especially in complex matrices, use LC-MS/MS. This technique fragments the parent ion and creates a unique fragmentation pattern (or "fingerprint") that can be matched against a standard or a library, providing unequivocal identification.[11][12]
Caption: Troubleshooting workflow for glycocyamine analysis.
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common experiments involving this compound.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating method. This follows general principles outlined by the ICH.[13]
Materials:
-
This compound
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
Milli-Q Water
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Milli-Q water.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 80°C for 8 hours.[14]
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at 80°C for 8 hours.[14]
-
Cool, neutralize with 1 M HCl, and dilute to ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to ~100 µg/mL.
-
-
Thermal Degradation:
-
Keep the solid powder in a hot air oven at 105°C for 24 hours.
-
Prepare a solution from the stressed powder for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC or LC-MS method (see Protocol 2). Compare chromatograms to identify new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating LC-MS/MS Method
Objective: To separate and quantify glycocyamine from its key related compounds (creatine, creatinine) without derivatization. This method is adapted from principles for analyzing polar metabolites.[9]
Instrumentation & Columns:
-
System: HPLC or UPLC coupled to a triple quadrupole mass spectrometer.
-
Column: C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
(Optional Ion-Pairing): Add 5 mM Heptafluorobutyric acid (HFBA) to both mobile phases if using a reverse-phase column.
Procedure:
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 2% B
-
6.1-8 min: 2% B (Re-equilibration)
-
-
-
Mass Spectrometer Conditions (MRM Mode):
-
Set up Multiple Reaction Monitoring (MRM) transitions for each analyte. These must be optimized on your specific instrument.
Compound Precursor Ion (m/z) Product Ion (m/z) Glycocyamine 118.1 76.1 (Loss of HN=C-NH₂) Creatine 132.1 90.1 (Loss of HN=C-NH₂) | Creatinine | 114.1 | 44.1 (Fragment of imide ring) |
-
-
Sample Preparation: Dilute samples (from experiments or forced degradation) in the initial mobile phase (98% A: 2% B). Filter through a 0.22 µm filter before injection.
-
Data Analysis: Quantify each compound by integrating the area under the curve for its specific MRM transition.
References
-
Gerber, G. B., Gerber, G., & Altman, K. I. (n.d.). Method for Isolation and Determination of Creatine and Glycocyamine. Analytical Chemistry. [Link]
-
Wikipedia. (n.d.). Glycocyamine. [Link]
-
Tawfik, I. A. (2019). Evaluation of stability of an aqueous glucosamine hydrochloride solution in skin extract. Figshare. [Link]
-
Solubility of Things. (n.d.). Glycocyamine. [Link]
-
Rowley, G. L., Greenleaf, A. L., & Kenyon, G. L. (1971). Specificity of creatine kinase. New glycocyamines and glycocyamine analogs related to creatine. Journal of the American Chemical Society. [Link]
-
Taylor & Francis Online. (n.d.). Glycocyamine – Knowledge and References. [Link]
-
Borsook, H., & Dubnoff, J. W. (1941). The formation of glycocyamine in animal tissues. Journal of Biological Chemistry. [Link]
-
Hebrant, A., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta. [Link]
-
Al-Dirbashi, O. Y., et al. (2004). Determination of creatine and guanidinoacetate by GC-MS: study of their stability in urine at different temperatures. Clinical Biochemistry. [Link]
-
Brosnan, J. T., et al. (2011). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. British Journal of Nutrition. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Association for Laboratory Medicine. (n.d.). Creatinine. [Link]
-
PubChem. (n.d.). Guanidinoacetic acid. [Link]
-
Semantic Scholar. (n.d.). A NOVEL RP -HPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN GLUCOSAMINE HYDROCHLORIDE. [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. [Link]
-
Yin, R., et al. (2015). Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Taylor, M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Bajaj, S., et al. (2006). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Pharmaceutical Technology. [Link]
-
Wikipedia. (n.d.). Creatine. [Link]
-
Yang, Z., et al. (2024). RESEARCH ARTICLE. arXiv. [Link]
-
Kumar, V., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]
-
Zhu, X., et al. (2005). Determination of glucosamine in impure chitin samples by high-performance liquid chromatography. Carbohydrate Research. [Link]
-
Zhou, J., et al. (2006). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. Journal of AOAC International. [Link]
-
Shimadzu. (n.d.). Mass Spectrometry – A Powerful tool for metabolomics. [Link]
-
IOSR Journal. (n.d.). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. [Link]
Sources
- 1. Glycocyamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of glucosamine in impure chitin samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. shimadzu.com [shimadzu.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing storage conditions for Glycocyamine hydrochloride to prevent degradation
An Application Scientist's Guide to Glycocyamine Hydrochloride: Storage, Handling, and Stability Assessment
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your this compound throughout its lifecycle in the lab. As a creatine precursor, the stability of this compound is paramount for reproducible and accurate experimental outcomes.[1][2] This document provides in-depth answers to common questions and troubleshooting steps for potential issues related to its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
This compound is susceptible to degradation from three main environmental factors:
-
Moisture: As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This is a critical stability concern, as water absorption can lead to physical changes like clumping and can facilitate chemical degradation through hydrolysis.[6][7]
-
Light: Certain functional groups within organic molecules can absorb energy from light, particularly UV radiation, leading to photochemical degradation.[8][9] Safety data for similar compounds indicates that this compound should be considered light-sensitive.[10]
-
Elevated Temperature: While the solid form is relatively stable, high temperatures can accelerate degradation reactions, especially in the presence of moisture.[11][12] Aqueous solutions are particularly vulnerable to thermal degradation.[13]
Q2: What are the definitive storage conditions to ensure the long-term stability of this compound?
To mitigate the degradation risks, specific storage conditions are required for both the solid powder and prepared solutions. Adherence to these conditions is the first line of defense in preserving the compound's purity and efficacy.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Recommended Atmosphere & Container | Rationale |
| Solid Powder | -20°C | ≥ 4 years[1][14] | Store in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[3][5] | Prevents moisture absorption (hygroscopicity), minimizes light exposure, and slows kinetic degradation processes.[4][10] |
| 4°C | Up to 2 years[15] | Same as above. Suitable for shorter-term storage. | Provides good stability for working stock, but -20°C is superior for long-term archival. | |
| Aqueous Solution | Do Not Store | N/A | Prepare fresh before each use. | Manufacturer data strongly advises against storing aqueous solutions for more than one day due to poor stability.[14] |
| Solvent Stock | -80°C | Up to 6 months[15][16] | Store in small, single-use aliquots in tightly sealed, opaque vials purged with inert gas. | Cryopreservation in an appropriate organic solvent (e.g., DMSO, though solubility is limited) minimizes hydrolysis and microbial growth.[14][15] |
| -20°C | Up to 1 month[15][16] | Same as above. Suitable for short-term working aliquots. | Convenient for frequently used stocks, but limits long-term stability compared to -80°C. |
Q3: What are the visible signs of this compound degradation?
Visual inspection is a crucial, albeit preliminary, step in assessing compound stability. Pure this compound is a white to off-white solid powder.[2][15] Key signs of degradation, primarily from moisture uptake, include:
-
Clumping or Caking: The powder loses its free-flowing nature and forms aggregates.[4]
-
"Bricked-up" Product: Severe moisture absorption can cause the powder to form a solid mass.[4]
-
Pasty or Gummy Appearance: In highly humid environments, the compound may deliquesce, absorbing enough water to partially or fully dissolve into a viscous liquid.[4][5]
-
Discoloration: A change from white to yellowish may indicate chemical degradation.[2]
If any of these signs are observed, the purity of the compound is questionable, and further analytical validation is required before use.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: The this compound powder has clumped. Can it still be used?
Cause: Clumping is a definitive sign of moisture absorption due to the compound's hygroscopic nature.[3] This indicates that the material has been exposed to ambient humidity, and its chemical integrity may be compromised.
Troubleshooting Steps:
-
Do Not Assume Integrity: While mechanically breaking up the clumps with a spatula is possible, this does not reverse the potential chemical changes or remove the absorbed water.[3] The water activity of the compound has been altered, which can affect solubility, stability in solution, and experimental outcomes.
-
Quarantine the Lot: Separate the affected container from your main stock to prevent cross-contamination or accidental use.
-
Perform a Purity Assessment: The only reliable way to determine if the material is still usable is to quantify its purity. An HPLC analysis is the recommended method to separate and quantify the parent compound from any potential degradants.[] Refer to the protocol provided below.
-
Decision: If the purity is confirmed to be within your experimental tolerance (e.g., >95%), you may consider using it for non-critical applications, though this is not ideal. If purity has dropped significantly, the material should be discarded according to your institution's chemical waste disposal guidelines.
Issue 2: An experiment yielded inconsistent results, and I suspect compound degradation. How can I confirm this?
Cause: Inconsistent results can stem from many sources, but a loss of compound purity is a primary suspect. Degradation may have occurred due to improper storage (light, heat, moisture) or instability in the experimental buffer.[10][11][13]
Troubleshooting Workflow:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Glycocyamine - Wikipedia [en.wikipedia.org]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation products formed from glucosamine in water [agris.fao.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Challenges in Glycocyamine Hydrochloride Derivatization for GC-MS
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Glycocyamine (Guanidinoacetic Acid). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of derivatizing this challenging analyte. Glycocyamine, a polar, zwitterionic molecule with low volatility, cannot be directly analyzed by GC-MS. Effective derivatization is therefore not just a preparatory step, but the cornerstone of a successful analytical method.
This document synthesizes field-proven insights and established scientific principles to provide a comprehensive troubleshooting resource. We will delve into the causality behind common issues and offer robust, validated protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the derivatization of glycocyamine for GC-MS analysis.
Q1: Why is derivatization essential for analyzing glycocyamine by GC-MS?
Glycocyamine is a polar molecule containing a carboxylic acid group (-COOH) and a highly basic guanidino group (-C(NH)NH₂). These functional groups make the molecule non-volatile and thermally labile. Direct injection into a hot GC inlet would lead to decomposition rather than vaporization. Derivatization is a chemical modification process that replaces the active, polar hydrogens on these functional groups with non-polar, thermally stable moieties.[1][2] This transformation dramatically increases the analyte's volatility, allowing it to travel through the GC column in the gas phase, and improves its thermal stability, preventing breakdown in the injector and column.[3][4]
Q2: What are the key functional groups in glycocyamine that require derivatization?
There are three primary sites of "active hydrogens" that must be targeted for successful derivatization:
-
Carboxylic Acid Group (-COOH): The acidic proton is highly reactive.
-
Guanidino Group (=N-H and -NH₂): The protons on the nitrogen atoms are also active and contribute significantly to the molecule's polarity.
Complete derivatization of all these sites is crucial for achieving a single, sharp chromatographic peak. Incomplete reactions can lead to multiple derivatives and poor peak shape.
Q3: How does the hydrochloride (HCl) salt form of glycocyamine affect the derivatization process?
Glycocyamine is often supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions. However, the presence of HCl can interfere with certain derivatization reactions, particularly silylation. The acid can react with the silylating reagent or create an unfavorable pH environment. It is critical to either start with the free acid form of glycocyamine or ensure the sample is thoroughly dried to remove any residual HCl and water before adding the derivatization reagents. The drying step is paramount, as moisture will readily hydrolyze the silylating reagents and the resulting derivatives, leading to failed reactions.[3][5]
Q4: What are the most common and effective derivatization reagents for glycocyamine?
Silylation is the most widely used technique for derivatizing compounds with hydroxyl, carboxyl, and amine groups like glycocyamine.[1][2] These reagents replace active hydrogens with a trimethylsilyl (TMS) group. For a complex molecule like glycocyamine, a multi-step approach is often most effective.
-
Step 1: Methoximation. Before silylation, a methoximation step using Methoxyamine hydrochloride (MeOx) is often employed. This step targets any potential keto-enol tautomerism, locking the molecule in a single form and preventing the formation of multiple derivative peaks.[3][5]
-
Step 2: Silylation. Strong silylating agents are required to derivatize the sterically hindered and less reactive protons on the guanidino group.
The table below compares common silylating reagents.
| Reagent | Acronym | Key Characteristics & Suitability for Glycocyamine |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong TMS donor, often used with a catalyst like 1% Trimethylchlorosilane (TMCS). It is effective for derivatizing carboxylic acids and amines.[6][7] The trifluoroacetamide byproduct is highly volatile. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful and volatile silylating agents available.[8] It is highly effective for derivatizing amines and hindered functional groups, making it an excellent choice for the guanidino group of glycocyamine.[9][10] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A highly reactive silylating agent, but its byproducts are less volatile than those of BSTFA or MSTFA, which can sometimes interfere with chromatography. |
For glycocyamine, a two-step approach using Methoxyamine HCl followed by MSTFA is highly recommended for achieving robust and reproducible results.[3][9][10]
Visual Workflow: Glycocyamine Derivatization for GC-MS
The following diagram outlines the critical steps from sample preparation to analysis. Adherence to this workflow is key to minimizing variability and achieving reliable quantification.
Caption: Glycocyamine Derivatization Workflow
Troubleshooting Guide: Problem & Solution
This section provides solutions to specific experimental issues.
Q5: Problem - I see no peak, or the peak for my glycocyamine derivative is extremely small.
This is a common and frustrating issue, often pointing to a fundamental problem in the sample preparation or derivatization steps.
-
Possible Cause 1: Incomplete Derivatization due to Moisture.
-
Why it happens: Silylating reagents like MSTFA are extremely sensitive to moisture.[5] Any residual water in your sample vial will preferentially react with the reagent, consuming it before it can derivatize the glycocyamine. This also leads to the hydrolysis of any derivative that does form.
-
Solution: Ensure your sample is completely dry before adding reagents. Use a nitrogen evaporator or a lyophilizer (freeze-dryer).[5] Always use high-purity, anhydrous solvents and store derivatization reagents in a desiccator under an inert atmosphere. Use fresh vials of reagents if contamination is suspected.
-
-
Possible Cause 2: Derivative Degradation in the GC Inlet.
-
Why it happens: Even a well-formed derivative can degrade if it encounters "active sites" in the GC system. These are typically exposed silanol (-Si-OH) groups on the surface of a dirty or non-deactivated inlet liner.[11][12] These polar sites can interact with and break down the derivative.
-
Solution: Perform regular inlet maintenance.[13] Always use a high-quality, deactivated (silanized) inlet liner. If peak size diminishes over a series of runs, consider replacing the liner and trimming the first few centimeters of the GC column.[2]
-
-
Possible Cause 3: Incorrect Derivatization Conditions.
-
Why it happens: The guanidino group is less reactive than the carboxylic acid group and requires sufficient thermal energy and time to react completely.
-
Solution: Optimize your reaction temperature and time. For MSTFA, a temperature of 60-80°C for 30-60 minutes is a good starting point.[8][9] Ensure proper mixing during incubation.
-
Q6: Problem - I see multiple peaks for my glycocyamine standard.
-
Possible Cause 1: Incomplete Derivatization.
-
Why it happens: If the reaction is not driven to completion, you may see a mixture of partially and fully derivatized glycocyamine molecules (e.g., di-TMS, tri-TMS, tetra-TMS derivatives), each eluting at a different retention time.
-
Solution: Increase the reaction time, temperature, or the amount of silylating reagent. Ensure the sample is thoroughly mixed with the reagents. Using a catalyst like 1% TMCS in your silylating agent can help drive the reaction to completion.[8]
-
-
Possible Cause 2: Tautomerization.
-
Why it happens: Glycocyamine can exist in different isomeric forms (tautomers). If these are not "locked" into a single form before silylation, each tautomer can be derivatized, leading to multiple peaks.
-
Solution: Implement a methoximation step with Methoxyamine HCl before silylation.[3][5] This reaction stabilizes the molecule and prevents the formation of multiple tautomeric derivatives, simplifying the resulting chromatogram.
-
-
Possible Cause 3: Reagent Contamination or Byproducts.
-
Why it happens: Old or improperly stored derivatization reagents can degrade, leading to artifact peaks.
-
Solution: Always run a reagent blank (all reagents, no analyte) to identify any peaks originating from the reagents themselves. Use fresh, high-purity reagents.
-
Q7: Problem - My glycocyamine derivative peak is tailing.
Peak tailing is a classic sign of unwanted interactions between the analyte and the GC system.[12][14]
-
Possible Cause 1: Active Sites in the GC System.
-
Why it happens: This is the most common cause. If any part of the sample flow path (inlet liner, column, connections) has active polar sites, they will interact with any residual polarity on your derivative, causing the molecules to "drag" and the peak to tail.
-
Solution:
-
Inlet Liner: Replace the liner with a new, deactivated one.[11]
-
Column: The front end of the column can become contaminated over time. Trim 10-20 cm from the front of the column. If the problem persists, the column may be degraded and require replacement.
-
Ensure Complete Derivatization: Re-evaluate your derivatization protocol. An incompletely derivatized molecule will have exposed polar groups and will certainly tail.
-
-
-
Possible Cause 2: Co-elution with an Interfering Compound.
-
Why it happens: A small, interfering peak on the tail end of your main peak can mimic the appearance of tailing.
-
Solution: Examine the mass spectrum across the peak. If the ion ratios change significantly from the front to the back of the peak, it indicates a co-eluting impurity. Adjust the GC temperature program (e.g., use a slower ramp rate) to improve separation.[15]
-
Q8: Problem - My glycocyamine derivative peak is fronting.
Peak fronting is typically less common than tailing but usually points to a specific issue.[16]
-
Possible Cause 1: Column Overload.
-
Why it happens: You have injected too much analyte for the column's capacity. The stationary phase becomes saturated, leading to a distorted, fronting peak shape.[16]
-
Solution:
-
Dilute your sample: Try a 10-fold or 100-fold dilution.
-
Use a split injection: Instead of splitless, use a split ratio (e.g., 10:1 or 20:1) to reduce the amount of sample entering the column.[16]
-
Increase column capacity: If dilution is not an option, consider a column with a thicker stationary phase film.
-
-
Troubleshooting Decision Tree for Poor Peak Shape
Use this diagram to systematically diagnose the cause of tailing or fronting peaks.
Caption: Troubleshooting Decision Tree for Poor Peak Shape
Validated Experimental Protocol: Two-Step Derivatization of Glycocyamine
This protocol provides a robust starting point for the derivatization of glycocyamine from dried standards or biological extracts.
Materials:
-
Dried glycocyamine sample in a 2 mL autosampler vial.
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (MSTFA + 1% TMCS).
-
Anhydrous Pyridine.
-
Heating block or incubator.
-
Vortex mixer.
Methodology:
-
Sample Preparation: Ensure the sample containing glycocyamine is completely dry at the bottom of the vial. This is the most critical step.
-
Step 1: Methoximation
-
Step 2: Silylation
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a standard non-polar column such as a DB-5ms or equivalent.
-
Important: Always analyze a reagent blank using the same procedure without the analyte to identify any background peaks.
-
References
-
Struys, E. A., Jansen, E. E., & Jakobs, C. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current protocols in human genetics, Chapter 17, Unit 17.5. [Link]
-
Khuhawar, M. Y., & Zounr, R. A. (2012). GC analysis of guanidino compounds in serum and urine of healthy volunteers and uremic patients using methylglyoxal and ethyl chloroformate as derivatizing reagent. Analytical Methods, 4(9), 2851-2857. [Link]
-
Zhu, Z., Neirinckx, E., & Van Bocxlaer, J. (2012). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Journal of Chromatography B, 893-894, 96-103. [Link]
-
Zounr, R. A., Khuhawar, M. Y., & Jahangir, T. M. (2013). Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. Chromatographia, 76(1-2), 77-83. [Link]
-
Khuhawar, M. Y., & Zounr, R. A. (2012). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent. Journal of Chromatographic Science, 50(5), 380-386. [Link]
-
Request PDF. (n.d.). Quantification of Creatine and Guanidinoacetate Using GC-MS and LC-MS/MS for the Detection of Cerebral Creatine Deficiency Syndromes. ResearchGate. [Link]
-
Begou, O., Weber, K., & Tsikas, D. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Molecules, 26(11), 3196. [Link]
-
Khuhawar, M. Y., & Zounr, R. A. (2012). Gas chromatographic determination of guanidino compounds in uremic patients using glyoxal as derivatizing reagent. Journal of chromatographic science, 50(5), 380–386. [Link]
-
Begou, O., Weber, K., & Tsikas, D. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Semantic Scholar. [Link]
-
Begou, O., Weber, K., & Tsikas, D. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. ResearchGate. [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. [Link]
-
Khuhawar, M. Y., & Zounr, R. A. (2013). Gas Chromatographic Analysis of Guanidino Compounds in Sera and Urine of Uremic Patients Using Glyoxal and Ethyl Chloroformate as Derivatizing Reagents. ResearchGate. [Link]
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS. [Link]
-
The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Verhoeven, J. A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]
-
The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography. [Link]
-
ResearchGate. (n.d.). Derivatization reaction of glucosamine hydrochloride. [Link]
-
Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. [Link]
-
Galani, D., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 47. [Link]
-
ResearchGate. (2025). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Wolos, D., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946. [Link]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
ResearchGate. (n.d.). The derivatization reaction of glucosamine with OPA/3-MPA. [Link]
-
Moldoveanu, S. C., & David, V. (2014). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. [Link]
-
Li, L., et al. (2017). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical chemistry, 89(17), 9320–9327. [Link]
-
ResearchGate. (2017). Why derivatized metabolite peaks are fronting on GC/MS?. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
Beckett, A. H., & Haya, K. (1977). Derivatization to stabilize some aliphatic primary hydroxylamines for g.l.c. analysis. Journal of pharmacy and pharmacology, 29(1), 89-93. [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Sharper Peak Shape & Sensitivity in Gas Chromatography | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Weighing Glycocyamine Hydrochloride
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that precision and accuracy are paramount in research and development. This guide provides in-depth technical advice, troubleshooting, and best practices for handling Glycocyamine hydrochloride (also known as Guanidinoacetic acid hydrochloride) in a laboratory setting. Our goal is to equip you with the expertise to handle this compound confidently and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs): Chemical Properties & Safe Handling
Q1: What is this compound and what are its key physical properties?
This compound is the salt form of Glycocyamine, a metabolic precursor to creatine.[1] It is typically supplied as a white to off-white, crystalline powder.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₈ClN₃O₂ | [3][4] |
| Molar Mass | 153.57 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Solubility | Highly soluble in water.[6] Slightly soluble in DMSO and dimethylformamide.[7] | |
| Storage | Store at -20°C for long-term stability (≥4 years).[7] |
Understanding these properties is the first step. The hydrochloride salt form can impart specific characteristics, such as increased water solubility and a potential for hygroscopicity, which we will address.
Q2: Is this compound considered hazardous? What personal protective equipment (PPE) is required?
Yes, it should be handled as a hazardous substance. According to safety data sheets, Glycocyamine is classified as an irritant.[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
Causality: Fine chemical powders, in general, can be easily inhaled, and their dust can settle on skin and eyes, leading to irritation. The specific chemical nature of Glycocyamine dictates its irritant properties.
Minimum PPE Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves | To prevent direct skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from airborne powder and potential splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[9] |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended when handling larger quantities to avoid inhaling dust.[10] | To prevent respiratory tract irritation from inhaled particles. |
Q3: this compound is a salt. Is it hygroscopic or prone to static electricity?
-
Hygroscopicity: The absorption of moisture can lead to the powder clumping and will cause the measured weight to increase over time, leading to significant errors in concentration calculations.[13][14]
-
Electrostatic Charge: Powders can become charged due to friction during handling (e.g., scooping, pouring).[11][15] This charge creates forces that repel or attract the weighing pan, resulting in unstable, drifting, and inaccurate readings.[14][16] Errors of 1-100 mg have been observed due to static alone.[16]
It is best practice to assume the compound has these properties and take preventative measures.
Experimental Protocol: Accurate Weighing and Standard Solution Preparation
This protocol is designed to mitigate the challenges of hygroscopicity and electrostatic charge, ensuring the preparation of accurate and reproducible solutions. The preparation of reference standards is of paramount importance to any quantitative analysis.[17]
Step 1: Preparation of the Weighing Environment
-
Select an Analytical Balance: Use a high-precision analytical balance enclosed by a draft shield. Ensure the balance is calibrated and level.
-
Control the Environment: If possible, work in a room with controlled humidity (ideally 45-50% relative humidity) to minimize both moisture absorption and static electricity.[18] Low humidity exacerbates static issues.[11]
-
Acclimatize the Compound: Before opening, allow the this compound container to equilibrate to the ambient temperature of the weighing room for at least 30-60 minutes.
-
Causality: This prevents condensation from forming on the cold powder when the container is opened in a warmer, more humid environment, which would immediately add water weight to your sample.
-
Step 2: Mitigating Electrostatic Charge
-
Use an Anti-Static Device: The most effective method is to use an ionizer (anti-static gun or integrated balance ionizer) to neutralize the weighing vessel and the powder.[9] Ionizers generate positive and negative ions that neutralize charges on the sample and container.[18]
-
Select the Right Weighing Vessel: Use an anti-static weigh boat or glass vessel. Metal is better than glass, and glass is better than plastic for minimizing charge buildup.[18]
-
Grounding: Ensure you are properly grounded by touching a metal part of the balance or a grounded surface before handling the vessel.
Step 3: The Weighing Process (Weighing by Difference)
"Weighing by difference" is the gold standard for hygroscopic or volatile substances as it minimizes the sample's exposure time to the atmosphere.
-
Initial Weighing: Place the closed container of this compound on the balance, and once stable, tare the balance to zero.
-
Dispense Powder: Remove the container from the balance. Quickly transfer an approximate amount of powder into your receiving flask or vessel. Do this away from the balance to avoid spills on the pan.
-
Final Weighing: Place the original, now lighter, this compound container back on the balance. The reading will be a negative value, which represents the exact mass of the powder you dispensed. Record this value.
-
Trustworthiness: This method is self-validating. The weight is determined without the powder ever being exposed to air while on the balance pan, thus preventing errors from moisture absorption during the measurement itself.[13]
-
Step 4: Dissolution and Solution Preparation
-
Choose Appropriate Glassware: Use Class A volumetric flasks and pipettes for the highest accuracy.[19]
-
Dissolve the Solute: Add a small amount of your chosen solvent (e.g., deionized water) to the flask containing the weighed powder. Swirl gently to dissolve the compound completely before filling to the final volume.[20]
-
Dilute to Volume: Carefully add the solvent until the bottom of the meniscus touches the calibration mark on the volumetric flask.[19][20]
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.[20]
-
Label and Store: Label the solution clearly with the compound name, exact concentration, preparation date, and solvent used.[19] For aqueous solutions of Glycocyamine, it is recommended not to store them for more than one day.[7]
Visualization of Key Workflows
Decision Workflow for Handling Chemical Powders
This diagram outlines the logical steps a researcher should take when approaching the task of weighing an unfamiliar chemical powder like this compound.
Caption: Decision workflow for weighing a new chemical powder.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My balance reading is continuously drifting upwards. What's happening?
A: This is a classic sign of a hygroscopic substance absorbing moisture from the air. The longer the powder sits on the balance pan, the more water it absorbs, and the heavier it becomes.
Solutions:
-
Work Faster: Minimize the time the container is open and the powder is exposed to the atmosphere.
-
Use a Weighing Bottle: Weigh the powder in a sealable glass weighing bottle. This allows you to get a stable weight of the sealed container.
-
Weigh by Difference: As detailed in the protocol, this is the most robust solution as it avoids exposing the sample to air during the actual measurement.[13]
-
Work in a Glove Box: For extremely sensitive compounds, weighing inside a glove box with a dry nitrogen or argon atmosphere is the ultimate solution.[21]
Q: The balance reading is erratic and won't stabilize. It jumps around.
A: This is most likely due to electrostatic forces acting on the weighing pan.[14][16] The charged powder or container is being repelled by or attracted to the surfaces of the balance chamber, causing fluctuating readings.[16]
Solutions:
-
Neutralize with an Ionizer: This is the most effective fix. Use an anti-static gun on the container and sample before and during weighing.[9] Many modern analytical balances have built-in ionizers.
-
Increase Humidity: If possible, increase the relative humidity in the room to above 45%. This helps dissipate static charge naturally.[18]
-
Use a Metal Vessel: Place the plastic weigh boat inside a metal container or on a metal dish to help shield the electric fields.[18]
-
Wipe with Anti-Static Wipe: Gently wipe the inside of the balance chamber (not the pan) with an anti-static wipe.
Troubleshooting Flowchart for Unstable Balance Readings
Caption: Troubleshooting flowchart for common balance instability issues.
References
- Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). News.
- A Guide to Using Analytical Standards. ChromaDex.
- This compound | C3H8ClN3O2. PubChem.
- Troubleshooting: Weighing Reactants and Reagents. University of Rochester Department of Chemistry.
- How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online.
- Glycocyamine Product Inform
- Neutralizing Electrostatic Charges for Accurate Weighing. (2020, June 8). Lab Manager Magazine.
- Electrostatic Charges and their Effects on Weighing. Mettler Toledo.
- Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online.
- How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
- Take the st
- Effects of Static Charge in Precision Weighing and How to Control It. (2021, March 21). Grainger.
- How to Make a Standard Solution – HSC Chemistry. Science Ready.
- Safety Data Sheet for Glycocyamine. (2025, November 10). Cayman Chemical.
- Electrostatic Charging of Fine Powders and Assessment of Charge Polarity Using an Inductive Charge Sensor. MDPI.
- This compound. GSRS.
- Common weighing problems. (2017, January 6). YouTube.
- Glycocyamine (Guanidinoacetic acid). MedchemExpress.com.
- Glycocyamine. Wikipedia.
- Tips on weighing hygroscopic substance on a microbalance. (2021, July 6). Reddit.
- Glycocyamine. Solubility of Things.
- Efflorescent, Hygroscopic, and Deliquescent powders. Pharmacy Infoline.
- Weight Measurement, the Accur
- Guanidinoacetic Acid Material Safety D
- Ingredient: Glycocyamine. Caring Sunshine.
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley.
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. Glycocyamine - Wikipedia [en.wikipedia.org]
- 3. This compound | C3H8ClN3O2 | CID 12205329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. labsup.net [labsup.net]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Neutralizing Electrostatic Charges for Accurate Weighing | Lab Manager [labmanager.com]
- 12. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Electrostatic Charging of Fine Powders and Assessment of Charge Polarity Using an Inductive Charge Sensor [mdpi.com]
- 16. mt.com [mt.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. mt.com [mt.com]
- 19. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 20. scienceready.com.au [scienceready.com.au]
- 21. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Glycocyamine Hydrochloride and Creatine Supplementation for Muscle Tissue Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Creatine Monohydrate
Creatine is a cornerstone of sports nutrition and clinical research, renowned for its role in cellular energy metabolism and its proven efficacy in enhancing muscle mass and high-intensity exercise performance.[1][2] Its primary function within the phosphagen system is to rapidly regenerate adenosine triphosphate (ATP), the fundamental energy currency of the cell, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1] While creatine monohydrate is the most studied and validated form, scientific inquiry has turned towards its direct biosynthetic precursor, glycocyamine or guanidinoacetic acid (GAA), as a potential alternative for modulating muscle creatine levels.[3][4][5]
Glycocyamine hydrochloride, a salt form of GAA, presents a different physiological pathway to increase intramuscular creatine stores.[3][6] Understanding the distinct mechanisms, comparative efficacy, and particularly the divergent safety profiles of direct creatine supplementation versus precursor-loading is critical for informed experimental design and drug development. This guide provides an in-depth, objective comparison of these two compounds, grounded in experimental data, to elucidate the nuanced trade-offs for researchers in the field.
Part 1: Divergent Paths to a Common Goal: Mechanism of Action
The fundamental difference between creatine and glycocyamine supplementation lies in their journey to becoming intramuscular phosphocreatine. Creatine supplementation offers a direct route, whereas glycocyamine utilizes the body's endogenous synthesis machinery, introducing additional metabolic steps and considerations.
Creatine Supplementation: The Direct Route
When creatine is ingested, it is absorbed into the bloodstream and taken up by target tissues, primarily skeletal muscle, via the Na+/Cl--dependent creatine transporter, SLC6A8.[7][8][9] This process directly increases the intramuscular pool of free creatine, which is then phosphorylated by creatine kinase to form phosphocreatine (PCr), the high-energy phosphate donor for ATP regeneration.[1] A key regulatory aspect of this pathway is feedback inhibition; dietary creatine supplementation downregulates the body's natural production of creatine by suppressing the activity of L-arginine:glycine amidinotransferase (AGAT), the enzyme responsible for the first step of creatine synthesis.[10][11]
Glycocyamine (GAA) Supplementation: The Endogenous Pathway
Glycocyamine is the immediate metabolic precursor to creatine.[3][4][12] The endogenous synthesis of creatine is a two-step process primarily involving the kidneys and liver:
-
Step 1 (Kidney): The enzyme AGAT catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine.[13][14]
-
Step 2 (Liver): GAA is transported to the liver, where the enzyme guanidinoacetate N-methyltransferase (GAMT) methylates it to form creatine.[13][14][15] This crucial step requires a methyl group donated by S-adenosylmethionine (SAM).[16]
Supplementing with GAA bypasses the first, rate-limiting step controlled by AGAT. However, it places a significant demand on the second step, requiring the body to provide methyl groups to convert GAA into creatine. This increased methylation demand is the most significant differentiator from direct creatine supplementation and carries important safety implications.[16][17]
Caption: Fig 1. Creatine Synthesis & Supplementation Pathways
Part 2: Comparative Efficacy in Muscle Tissue
The ultimate goal of both supplements is to increase intramuscular creatine stores, thereby enhancing performance. While both can achieve this, the extent and quality of evidence differ significantly.
Impact on Muscle Creatine Content
Creatine monohydrate is unequivocally effective. A typical loading phase of ~20 g/day for 5-7 days, followed by a maintenance dose of 3-5 g/day , has been consistently shown to increase muscle creatine and phosphocreatine stores by 20-40%.[1] Lower, consistent daily doses of 3 grams for 28 days can achieve similar saturation levels, albeit over a longer period.[1]
Glycocyamine supplementation has also been demonstrated to increase muscle creatine content.[3] Some studies suggest that a combination of GAA and creatine may be superior to creatine alone for augmenting tissue creatine levels, possibly due to GAA utilizing different cellular transporters (like SLC6A6 and SLC6A13) in addition to creatine's reliance on SLC6A8.[5][6][18] However, the body of evidence is smaller and less consistent than that for creatine monohydrate.
Effects on Muscle Performance: Strength and Endurance
The ergogenic effects of creatine are well-documented. Meta-analyses confirm that creatine supplementation can increase maximum power and performance in high-intensity, repetitive work by 5% to 15%.[1] It consistently enhances performance in resistance exercise and training programs.[2]
For glycocyamine, the evidence for direct performance enhancement in healthy, athletic populations is more limited and less robust.[4] While the biochemical rationale is strong—increased muscle creatine should lead to improved performance—fewer large-scale clinical trials have directly compared GAA to creatine for athletic outcomes. The existing studies are often smaller or conducted in specific populations, such as those with creatine synthesis deficiencies.[4]
Quantitative Data Summary
| Parameter | Creatine Monohydrate Supplementation | Glycocyamine (GAA) Supplementation |
| Increase in Muscle Creatine | 20-40% increase from baseline.[1] | Shown to increase muscle creatine content, with some studies suggesting comparable or superior effects when combined with creatine.[3][5][18] |
| High-Intensity Performance | 5-15% improvement in maximal power and repetitive work.[1] | Evidence is less robust and direct clinical data in healthy athletes is limited.[4] |
| Body Composition | Often associated with an initial weight gain due to water retention, leading to increased lean body mass.[5] | May result in less initial weight gain from water retention compared to creatine alone.[5] |
Part 3: Safety and Metabolic Consequences
The safety profile is where the two compounds diverge most significantly. While creatine is one of the most-studied supplements with an excellent safety record, GAA introduces a metabolic burden that requires careful consideration.
Creatine Monohydrate Safety
After decades of research, creatine monohydrate, when taken at recommended doses by healthy individuals, has not been shown to cause adverse effects.[2] Concerns about renal damage have been consistently refuted in numerous clinical trials.[1] The most common side effect is a slight increase in body mass, primarily due to water retention within the muscles.[5]
Glycocyamine and the Homocysteine Issue
The primary safety concern with GAA supplementation is its impact on the methylation cycle. The conversion of one molecule of GAA to creatine consumes one molecule of SAM, producing one molecule of S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine.[16][17] Therefore, supplementing with GAA significantly increases the body's methylation demand, which can lead to a substantial elevation in plasma homocysteine levels.[16][17][19]
Elevated homocysteine (hyperhomocysteinemia) is an established independent risk factor for cardiovascular and neurovascular diseases. Studies in rats have shown that a GAA-supplemented diet can increase plasma homocysteine by approximately 50%, whereas a creatine-supplemented diet (which reduces endogenous synthesis and thus methylation demand) can lower it by 25%.[16][17] This metabolic consequence is a critical liability for GAA as a standalone supplement and may necessitate co-supplementation with methyl donors like betaine, folate, or vitamin B12 to mitigate the rise in homocysteine.
Caption: Fig 2. Metabolic Impact of GAA on Homocysteine
Part 4: Standardized Experimental Protocols
To ensure reproducible and comparable data when evaluating these supplements, standardized methodologies are essential.
Protocol 1: Quantification of Muscle Creatine via HPLC
This protocol outlines a standard procedure for analyzing creatine content in muscle biopsy samples using High-Performance Liquid Chromatography (HPLC).
-
Sample Collection: Obtain a muscle biopsy sample (e.g., from the vastus lateralis) under local anesthesia using a Bergström needle. Immediately freeze the sample in liquid nitrogen and store at -80°C.
-
Sample Preparation:
-
Freeze-dry the muscle tissue and dissect it free of blood and connective tissue.
-
Accurately weigh 2-3 mg of dried muscle tissue.
-
Homogenize the tissue in a perchloric acid solution (e.g., 0.5 M PCA) to extract metabolites and precipitate proteins.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the resulting supernatant with a potassium hydroxide solution (e.g., 2.1 M KOH) to precipitate potassium perchlorate.
-
Centrifuge again to remove the precipitate. The supernatant is now ready for analysis.
-
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[20]
-
Mobile Phase: An isocratic mobile phase, such as a potassium phosphate buffer with an organic modifier like acetonitrile, is commonly used.[20][21][22] For example, a mobile phase of 96.95:3:0.05 (v/v) H2O/Acetonitrile/Trifluoroacetic acid can be effective.[21]
-
Detection: Use a UV detector set to a wavelength between 210-220 nm.[23]
-
Quantification: Prepare a standard curve using analytical standards of creatine.[21] Run the prepared samples and quantify creatine concentration by comparing peak areas to the standard curve. Express results as mmol per kg of dry muscle mass.
-
Protocol 2: Assessment of Muscular Strength and Endurance
-
Muscular Strength (One-Repetition Maximum - 1-RM):
-
Exercise Selection: Use compound exercises like the bench press (upper body) and leg press (lower body).[24][25]
-
Warm-up: Begin with a light warm-up of 5-10 repetitions at 40-60% of the estimated 1-RM.[24]
-
Progression: After a 1-minute rest, perform 3-5 repetitions at 60-80% of the estimated 1-RM.
-
1-RM Attempt: Gradually increase the load and attempt a single repetition. Allow 3-5 minutes of rest between maximal attempts.[26] The 1-RM is the maximum weight that can be lifted for one complete repetition with proper form.
-
Safety: Ensure spotters are present for all free-weight maximal attempts.[26]
-
-
Muscular Endurance (Repetitions-to-Failure Test):
-
Exercise Selection: Use bodyweight exercises like push-ups (upper body) or squats.[27][28]
-
Procedure: The subject performs as many repetitions as possible with correct form without stopping.[24][28]
-
Termination: The test is terminated when the subject can no longer maintain proper form or stops.[28] The total number of correct repetitions is recorded.
-
Experimental Workflow for a Comparative Clinical Trial
Sources
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. The Impact of Short-Term Supplementation With Guanidinoacetic Acid and Creatine Versus Creatine Alone on Body Composition Indices in Healthy Men and Women: Creatine-Guanidinoacetic Acid Affects Body Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative regulation of the creatine transporter SLC6A8 by SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SLC6A8 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-Dose Creatine Supplementation Lowers Plasma Guanidinoacetate, but Not Plasma Homocysteine, in a Double-Blind, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Creatinine - Wikipedia [en.wikipedia.org]
- 13. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Guanidinoacetate Methyltransferase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 16. peirsoncenter.com [peirsoncenter.com]
- 17. Methylation demand and homocysteine metabolism: effects of dietary provision of creatine and guanidinoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Methylation demand and homocysteine metabolism: effects of dietary provision of creatine and guanidinoacetate. | Semantic Scholar [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lcms.cz [lcms.cz]
- 22. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. Muscular Assessment [unm.edu]
- 25. he.kendallhunt.com [he.kendallhunt.com]
- 26. fiveable.me [fiveable.me]
- 27. Muscle Endurance Testing - [exercise.trekeducation.org]
- 28. med.libretexts.org [med.libretexts.org]
Comparative analysis of Glycocyamine hydrochloride and creatine monohydrate
An In-Depth Comparative Analysis for Drug Development and Research Professionals: Glycocyamine Hydrochloride vs. Creatine Monohydrate
Introduction: Beyond the Gold Standard
For decades, creatine monohydrate has been the undisputed gold standard in sports nutrition and clinical research for enhancing muscle bioenergetics, strength, and cognitive function. Its efficacy and safety are supported by a vast body of scientific literature[1][[“]]. However, the exploration of alternative or complementary compounds continues, driven by the quest for superior bioavailability, enhanced tissue uptake, and novel therapeutic applications. At the forefront of this exploration is Glycocyamine, also known as guanidinoacetic acid (GAA).
Glycocyamine is the direct and immediate biochemical precursor to creatine, a fact that positions it as a compelling alternative for creatine supplementation[3][4]. This guide provides a comprehensive, evidence-based comparison of this compound (GAA-HCl) and creatine monohydrate. We will dissect their biochemical pathways, compare their pharmacokinetic and performance data, critically evaluate their safety profiles, and outline rigorous experimental protocols for their comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of these two compounds.
The Biochemical Foundation: The Endogenous Creatine Synthesis Pathway
Creatine is not an essential nutrient; the human body can synthesize it de novo from three amino acids: arginine, glycine, and methionine.[1] This two-step enzymatic process is central to understanding the relationship between glycocyamine and creatine.
-
Step 1: Formation of Glycocyamine (GAA). The process begins primarily in the kidneys, where the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine. The products of this reaction are ornithine and glycocyamine (guanidinoacetate).[5][6][7]
-
Step 2: Conversion to Creatine. Glycocyamine is then transported to the liver. Here, the enzyme guanidinoacetate N-methyltransferase (GAMT) methylates glycocyamine to form creatine.[5][8] This crucial step requires a methyl group donor, S-adenosyl methionine (SAM).
Supplementing with glycocyamine bypasses the first regulatory step (AGAT), directly providing the substrate for the final synthesis of creatine by GAMT.
Caption: Endogenous creatine biosynthesis pathway.
Pharmacokinetics and Efficacy: A Comparative Look
The ultimate goal of supplementation is to increase intramuscular and cerebral creatine stores. The efficiency of absorption, transport, and tissue uptake are therefore critical parameters.
Creatine Monohydrate
Creatine monohydrate is well-absorbed, with a single 5-gram oral dose resulting in peak plasma levels approximately 1-2 hours post-ingestion.[1] Its uptake into muscle is an active process, and saturation is typically achieved via a "loading phase" (e.g., 20 g/day for 5-7 days) followed by a "maintenance phase" (3-5 g/day ).[1] The ergogenic benefits are directly correlated with this increase in muscle creatine stores.[1][[“]]
This compound
Glycocyamine (GAA) is also readily absorbed. Some research suggests it may utilize different membrane transporters than creatine, potentially offering a more efficient route into certain tissues.[9] The primary claim for GAA is its potential to more effectively raise tissue creatine levels.
A key randomized, double-blind crossover trial directly compared a creatine-GAA mixture (3g creatine, 1g GAA) to an equimolar dose of creatine alone (4g) in healthy men for four weeks. The results were compelling: the creatine-GAA mixture was superior in increasing mean creatine levels in both skeletal muscle (a 16.9% increase vs. 2.0% for creatine alone) and brain grey matter (a 5.8% increase vs. 1.5%).[10]
Performance Data Summary
The same study that demonstrated superior tissue uptake also found a significant improvement in upper body strength (bench press performance) for the creatine-GAA group compared to the creatine-only group.[10] Another study noted that a combined GAA and creatine supplement resulted in less weight gain compared to creatine alone, which could be advantageous in weight-sensitive sports.[10][11]
| Parameter | Creatine Monohydrate (4g/day)[10] | Creatine + GAA (3g+1g/day)[10] | Outcome |
| Change in Muscle Creatine | +2.0% ± 6.0% | +16.9% ± 20.2% | Superiority for GAA mixture (P=0.02) |
| Change in Grey Matter Creatine | +1.5% ± 3.2% | +5.8% ± 5.3% | Superiority for GAA mixture (P=0.02) |
| Change in Bench Press | +5.1% | +6.0% | Superiority for GAA mixture (P<0.01) |
| Change in Body Weight | +1.6 ± 0.2 kg | +0.7 ± 0.2 kg | Less weight gain with GAA mixture (P<0.01) |
The Critical Issue: Safety Profile and Homocysteine Metabolism
While efficacy is paramount, the safety profile is a non-negotiable aspect of drug and supplement development. This is where the two compounds diverge significantly.
Creatine Monohydrate
Creatine monohydrate is one of the most studied supplements in history and has an outstanding safety profile. Short- and long-term supplementation in recommended doses is considered safe for healthy individuals.[[“]] The most common side effect is minor weight gain, primarily due to an increase in intracellular water retention.[[“]]
This compound
The methylation of GAA to creatine by the GAMT enzyme is a metabolically demanding process. It consumes S-adenosyl methionine (SAM), the universal methyl donor. The byproduct of this reaction is S-adenosylhomocysteine, which is subsequently hydrolyzed to homocysteine.[9]
The primary safety concern with GAA supplementation is the potential to significantly increase circulating levels of homocysteine. [3][9][12] Elevated homocysteine is a well-established risk factor for cardiovascular disease. This metabolic burden necessitates a mitigation strategy. To counteract the rise in homocysteine, co-supplementation with methyl donors such as betaine (trimethylglycine), vitamin B12, vitamin B6, and folate is often recommended to support the remethylation of homocysteine back to methionine.[4][13][14]
| Feature | Creatine Monohydrate | This compound |
| Primary Safety Profile | Excellent, well-established.[[“]] | Requires careful management. |
| Key Safety Concern | Minimal; potential for minor GI issues or water retention. | Elevated homocysteine levels. [9][12] |
| Metabolic Demand | Low. | High demand on the methylation cycle. |
| Required Co-factors | None required for safety. | Methyl donors (Betaine, B-Vitamins) are recommended to manage homocysteine.[4][13] |
Experimental Protocols for Comparative Analysis
A robust comparative analysis requires a well-designed experimental protocol that can accurately measure both efficacy and safety endpoints.
Workflow for a Comparative Efficacy and Safety Trial
Sources
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. One moment, please... [caringsunshine.com]
- 4. gigasnutrition.com [gigasnutrition.com]
- 5. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanidinoacetate Methyltransferase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 9. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance: A randomized, double-blind superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caringsunshine.com [caringsunshine.com]
- 13. foodforthebrain.org [foodforthebrain.org]
- 14. Effect of Nutritional Supplements for Reducing Homocysteine Levels in Healthy Adults: A Systematic Review and Network Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Glycocyamine (Guanidinoacetic Acid) vs. Other Creatine Precursors
An In-Depth Technical Comparison for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of glycocyamine hydrochloride, also known as guanidinoacetic acid (GAA), against other creatine precursors, with a primary focus on the industry benchmark, creatine monohydrate. We will delve into the biochemical pathways, comparative efficacy data from human trials, safety profiles, and the experimental methodologies used to validate these findings.
Introduction: The Central Role of Creatine and Its Precursors
Creatine is a pivotal molecule in cellular bioenergetics, functioning as a temporal and spatial buffer for intracellular adenosine triphosphate (ATP).[1] Its phosphorylated form, phosphocreatine (PCr), provides a rapidly available source of high-energy phosphate for ATP regeneration, which is critical in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[2] While direct supplementation with creatine monohydrate is a well-established and heavily researched method for increasing intramuscular creatine stores, scientific interest in its direct precursor, glycocyamine or Guanidinoacetic Acid (GAA), has been revitalized.[3][4]
GAA is the immediate and direct endogenous precursor to creatine.[5][6] This guide will objectively analyze the rationale and evidence supporting the use of GAA as a supplement, comparing its performance, mechanisms, and safety considerations with creatine monohydrate and other forms.
Biochemical Pathway: Bypassing the Rate-Limiting Step
The endogenous synthesis of creatine is a two-step process primarily involving the kidneys and liver.[7][8]
-
Step 1 (Kidney/Pancreas): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine, forming GAA and ornithine.[8][9] This step is widely considered the rate-limiting step in creatine biosynthesis and is subject to feedback inhibition by creatine itself.[10]
-
Step 2 (Liver): GAA is transported to the liver, where it is methylated by S-adenosyl-L-methionine (SAM), a reaction catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT), to yield creatine.[9][11]
Supplementing with GAA bypasses the first, rate-limiting AGAT-controlled step. This is a key mechanistic distinction from supplementing with creatine monohydrate, which bypasses the entire endogenous synthesis pathway. The intake of exogenous creatine is known to downregulate AGAT activity, thereby inhibiting the body's own production.[9]
Caption: Endogenous creatine synthesis pathway.
Comparative Efficacy Analysis
The central question for researchers is whether bypassing the AGAT step with GAA supplementation translates into superior tissue creatine accumulation and functional outcomes compared to direct creatine supplementation.
Bioavailability and Tissue Uptake
While creatine monohydrate is well-absorbed, GAA may possess advantages in transportability to target tissues.[12] GAA utilizes different membrane transporters, including SLC6A6 and SLC6A13, which could lead to more favorable delivery compared to creatine in certain contexts.[13]
Recent human trials employing magnetic resonance spectroscopy (MRS), a non-invasive technique for quantifying tissue metabolites, have provided compelling evidence. A randomized, double-blind crossover trial directly compared a GAA-creatine mixture (1g GAA, 3g creatine daily) with an equimolar dose of creatine monohydrate (4g daily) for 4 weeks.[14]
The results demonstrated the superiority of the combined formulation:
-
Skeletal Muscle: The GAA-creatine group showed a 16.9% increase in mean creatine levels, compared to just 2.0% in the creatine-only group (P = 0.02).[14][15]
-
Brain (Grey Matter): The GAA-creatine group experienced a 5.8% increase, versus 1.5% for the creatine-only group (P = 0.02).[14][15]
This suggests that GAA, particularly when co-administered with creatine, may be more effective at saturating both muscle and brain creatine stores.[14]
Performance and Functional Outcomes
The same study also reported superior functional gains. The GAA-creatine group exhibited a greater improvement in bench press performance (6.0% vs. 5.1%; P < 0.01).[14][15] Interestingly, the combined supplementation also resulted in significantly less weight gain compared to creatine alone (0.7 kg vs. 1.6 kg; P < 0.01), an important consideration for weight-sensitive athletic applications.[14][15]
Data Summary: GAA vs. Creatine Monohydrate (CrM)
| Parameter | Glycocyamine (GAA) / GAA-CrM Mixture | Creatine Monohydrate (CrM) | Key Findings & Citations |
| Mechanism | Bypasses AGAT rate-limiting step; direct precursor | Bypasses entire endogenous synthesis | GAA may avoid the feedback inhibition that CrM causes on endogenous production.[9][10] |
| Muscle Creatine ↑ | ~16.9% (with CrM) | ~2.0% | GAA-CrM mixture was superior to an equimolar dose of CrM alone in raising muscle creatine.[14][15] |
| Brain Creatine ↑ | ~5.8% (Grey Matter, with CrM) | ~1.5% (Grey Matter) | The GAA-CrM mixture demonstrated significantly better uptake into brain tissue.[14][15] |
| Strength ↑ | ~6.0% (Bench Press, with CrM) | ~5.1% (Bench Press) | The GAA-CrM group showed superior improvement in upper body strength.[14][15] |
| Primary Safety Concern | Elevated Homocysteine | Generally recognized as safe; potential for GI upset. | GAA's methylation demands can deplete methyl donors, raising homocysteine.[5][13] |
Safety Profile: The Critical Homocysteine Consideration
The primary and most significant safety concern associated with GAA supplementation is its potential to increase plasma homocysteine levels.[5]
The Methylation Burden
The conversion of one molecule of GAA to creatine consumes one methyl group from SAM, converting it to S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed to homocysteine. Supplementing with several grams of GAA daily places a substantial demand on the body's methyl donor pool.[8] This metabolic burden can disrupt the SAM/SAH ratio and lead to hyperhomocysteinemia, a well-established risk factor for cardiovascular and neurological diseases.[13]
Caption: Impact of GAA supplementation on the methylation cycle.
Mitigation Strategies
The risk of hyperhomocysteinemia can be effectively managed. Co-administration of GAA with methyl donors such as betaine (trimethylglycine), vitamin B12, vitamin B6, and folic acid can support the remethylation of homocysteine back to methionine, thus preventing its accumulation.[12] Indeed, studies have shown that combining GAA with creatine or other methyl donors largely prevents a significant rise in homocysteine.[12] This underscores the critical importance of formulation for any GAA-based product.
Experimental Protocol: Quantification of Muscle Creatine via ¹H-MRS
To ensure the trustworthiness of efficacy claims, robust and validated analytical methods are essential. Proton Magnetic Resonance Spectroscopy (¹H-MRS) is the gold standard for non-invasively measuring intramuscular creatine.
Detailed Methodology
-
Objective: To quantify the absolute concentration of total creatine (Cr + PCr) in a specific muscle (e.g., vastus medialis) before and after a supplementation period.
-
Principle: ¹H-MRS detects the signal from protons on specific molecules. The N-methyl proton signal of the creatine/phosphocreatine group resonates at a characteristic frequency (~3.03 ppm), allowing for its quantification relative to an internal water signal reference.
-
Equipment: 1.5T or 3.0T clinical MRI scanner equipped with a suitable surface coil (e.g., a transmit/receive extremity coil) and MRS acquisition software.
-
Subject Preparation:
-
Subjects must fast for at least 4 hours prior to the scan to ensure a stable metabolic state.
-
Subjects are positioned supine within the scanner bore. The muscle of interest (e.g., quadriceps) is positioned at the isocenter of the magnet.
-
The surface coil is placed directly over the vastus medialis and secured to prevent motion artifacts.
-
-
Data Acquisition:
-
Scout Imaging: A series of T1-weighted anatomical images (axial, sagittal, coronal) are acquired to precisely locate the voxel (volume of interest).
-
Voxel Placement: A single voxel (e.g., 20x20x20 mm) is carefully placed within the vastus medialis, avoiding lipid layers, bone, and major blood vessels.
-
Shimming: Magnetic field homogeneity is optimized over the voxel to ensure high spectral resolution.
-
MRS Sequence: A validated MRS sequence (e.g., PRESS - Point RESolved Spectroscopy) is run with parameters optimized for creatine detection (e.g., TE=30ms, TR=2000ms, 128 averages). A second acquisition is performed without water suppression to obtain the internal reference signal.
-
-
Data Processing and Quantification:
-
The raw spectral data is processed using specialized software (e.g., LCModel, jMRUI).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The area under the total creatine peak at ~3.03 ppm is integrated.
-
The absolute concentration is calculated by referencing the creatine peak area to the unsuppressed water signal from the same voxel, correcting for tissue-specific water content and T1/T2 relaxation effects.
-
-
Validation: Reproducibility is assessed by performing repeated scans on a subset of subjects. The coefficient of variation for repeated measurements should be below 5%.
Caption: Experimental workflow for ¹H-MRS muscle creatine quantification.
Conclusion and Future Directions
This compound (GAA) presents a scientifically compelling alternative and adjunct to creatine monohydrate. Experimental data strongly suggest that GAA, particularly in combination with creatine, can produce superior increases in both muscle and brain creatine content compared to creatine monohydrate alone.[14][15] This enhanced efficacy is likely attributable to its distinct transport mechanisms and its ability to bypass the feedback-regulated AGAT enzyme.[9][13]
However, the significant metabolic cost—namely the risk of inducing hyperhomocysteinemia—cannot be overlooked.[5][13] This makes proper formulation with supporting methyl donors an absolute requirement for any product containing GAA. For researchers and drug development professionals, GAA is not simply a replacement for creatine but a distinct compound with a different risk-benefit profile.
Creatine monohydrate remains the gold standard due to its decades of proven safety and efficacy.[16][17] GAA, however, represents a next-generation approach for applications where maximizing tissue saturation, particularly in the brain, is the primary objective. Future research should focus on long-term safety of properly formulated GAA products, its efficacy in clinical populations (e.g., those with metabolic or neurological disorders), and the optimization of methyl donor co-supplementation.
References
-
Glycocyamine - Wikipedia. Wikipedia. [Link]
-
Guanidinoacetic Acid (GAA): A Guide to Creatine's Precursor - Benefits, Risks, and Strategies with CreGAAtine. The PricePlow Blog. [Link]
-
Guanidinoacetic acid (GAA) - Ingredients Family. A&A Pharmachem. [Link]
-
CreGAAtine – What it is, how it works and the correct dosage. CreGAAtine. [Link]
-
Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. National Center for Biotechnology Information (PMC). [Link]
-
Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? National Center for Biotechnology Information (PMC). [Link]
-
Relationship: Muscles and Glycocyamine. Caring Sunshine. [Link]
-
Glycocyamine. Gigas Nutrition. [Link]
-
Definition of glycocyamine - NCI Drug Dictionary. National Cancer Institute. [Link]
-
THE METABOLISM OF CREATINE. III. THE ROLE OF GLYCOCYAMINE. IN CREATINE SYNTHESIS. SciSpace. [Link]
-
Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? PubMed. [Link]
-
Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance: A randomized, double-blind superiority trial. PubMed. [Link]
-
Relationship: Athletic and Exercise Aids and Glycocyamine. Caring Sunshine. [Link]
-
Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance: A randomized, double-blind superiority trial | Request PDF. ResearchGate. [Link]
-
Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans. National Center for Biotechnology Information (PMC). [Link]
-
GAA Literally Works Better than Creatine - and it's not popular yet. YouTube. [Link]
-
Glycocyamine – Knowledge and References. Taylor & Francis. [Link]
-
Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? MDPI. [Link]
-
Guanidinoacetic Acid (GAA) Administration in Physically Active Men and Women. ClinicalTrials.gov. [Link]
-
Glucosamine: Uses, evidence, and side effects. Medical News Today. [Link]
-
Glucosamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
Glucosamine Supplement: Uses & Side Effects. Cleveland Clinic. [Link]
-
Guanidinoacetic acid as a performance-enhancing agent. PubMed. [Link]
-
Glucosamine. Mayo Clinic. [Link]
-
Creatine. Wikipedia. [Link]
-
Creatine HCl vs Monohydrate: The Science-Backed Comparison. Jinfiniti. [Link]
-
Supplementing With Which Form of Creatine (Hydrochloride or Monohydrate) Alongside Resistance Training Can Have More Impacts on Anabolic/Catabolic Hormones, Strength and Body Composition? National Center for Biotechnology Information (PMC). [Link]
-
Creatine Monohydrate vs HCl: What the Science Says. BOLDE Bottle. [Link]
-
Creatine HCL vs Monohydrate: Which Is Better for Muscle Growth and Gut Health? Verywell Fit. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Creatine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Guanidinoacetic acid as a performance-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [caringsunshine.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Guanidinoacetic acid (GAA) [ingredientsfamily.com]
- 8. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CreGAAtine – What it is, how it works and the correct dosage [cregaatine.com]
- 10. Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycocyamine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance: A randomized, double-blind superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jinfiniti.com [jinfiniti.com]
- 17. Creatine HCL vs Monohydrate: Which Is Better for Muscle Growth and Gut Health? [health.com]
Validating Glycocyamine as a Definitive Biomarker for Arginine:Glycine Amidinotransferase (AGAT) Deficiency: A Comparative Guide
For researchers and clinicians in the field of inborn errors of metabolism, the accurate and timely diagnosis of creatine deficiency syndromes is paramount to improving patient outcomes. Among these, Arginine:Glycine Amidinotransferase (AGAT) deficiency, an autosomal recessive disorder, disrupts the first crucial step of creatine biosynthesis.[1][2] This guide provides an in-depth validation of glycocyamine (guanidinoacetate or GAA) as the primary biomarker for AGAT deficiency, offering a technical comparison with alternative diagnostic methodologies and furnishing the experimental framework for its robust quantification in a clinical research setting. While commercially available as Glycocyamine hydrochloride for supplementation and research purposes, the focus of this guide is the endogenous glycocyamine molecule as the definitive biomarker.[3][4]
The Biochemical Rationale: Why Glycocyamine is a Direct Readout of AGAT Function
Creatine, essential for cellular energy metabolism, especially in muscle and brain tissue, is synthesized in a two-step process.[5] The initial and rate-limiting step is catalyzed by AGAT, which transfers an amidino group from L-arginine to glycine, producing glycocyamine (GAA) and L-ornithine.[1][6][7] Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine.[6][7]
A defect in the GATM gene leads to a non-functional or severely impaired AGAT enzyme.[1][2] Consequently, the production of glycocyamine is significantly diminished or completely halted. This makes the concentration of glycocyamine in biological fluids a direct and sensitive indicator of AGAT enzyme activity. In contrast to Guanidinoacetate Methyltransferase (GAMT) deficiency, where GAA accumulates to toxic levels, AGAT deficiency is uniquely characterized by a profound lack of GAA.[1][8][9]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. rjp.com.ro [rjp.com.ro]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 620170: Creatine and Guanidinoacetate (Urine) | MNG [mnglabs.labcorp.com]
- 9. metabolicsupportuk.org [metabolicsupportuk.org]
Glycocyamine hydrochloride vs. creatine ethyl ester on muscle creatine levels
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals: Glycocyamine Hydrochloride vs. Creatine Ethyl Ester on Muscle Creatine Levels
Introduction: The Quest for Enhanced Muscle Bioenergetics
Creatine, a cornerstone of cellular energy metabolism, is pivotal for tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1] Its phosphorylated form, phosphocreatine (PCr), serves as a rapid reservoir for regenerating adenosine triphosphate (ATP) during intense, short-duration activities.[1][2] The efficacy of exogenous creatine monohydrate in augmenting intramuscular creatine stores and enhancing performance is well-established.[3][4][5] However, the pursuit of superior pharmacokinetic profiles and enhanced bioavailability has led to the development of various creatine derivatives and precursors.
This guide provides a comprehensive, evidence-based comparison of two such alternatives: this compound (GAA HCl), the direct endogenous precursor to creatine, and Creatine Ethyl Ester (CEE), a synthetic creatine derivative. We will dissect their mechanisms of action, metabolic fates, and, most critically, their empirically demonstrated effects on muscle creatine concentrations.
Glycocyamine (Guanidinoacetic Acid): The Natural Precursor
Glycocyamine, or guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that occupies a central role in the endogenous biosynthesis of creatine.[6][7] Supplementation with GAA aims to leverage and enhance this natural pathway to increase the body's creatine pool.
Mechanism of Action and Metabolic Pathway
GAA is the immediate precursor in the two-step process of creatine synthesis. The pathway is as follows:
-
Formation of GAA: Primarily in the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from arginine to glycine, forming GAA and ornithine.
-
Methylation to Creatine: GAA is then transported to the liver, where the enzyme guanidinoacetate N-methyltransferase (GAMT) methylates it to form creatine.[6] This step requires a methyl group, typically donated by S-adenosyl methionine (SAM).
Supplementing with GAA directly provides the substrate for the final, rate-limiting step in creatine synthesis, potentially increasing the overall production rate. Several studies have shown that GAA supplementation can effectively elevate both plasma and tissue creatine levels.[8][9]
Biochemical Pathway of Glycocyamine to Creatine
Caption: Endogenous synthesis of creatine from glycocyamine.
Safety and Efficacy Considerations
While effective as a creatine precursor, GAA supplementation carries a significant metabolic consideration: the methylation process consumes SAM.[7] This high demand for methyl groups can lead to an elevation in plasma homocysteine, a potential risk factor for cardiovascular issues if not properly managed.[8] Therefore, it is often recommended to co-administer GAA with methyl donors like betaine or folic acid to mitigate this effect.[9][10]
Creatine Ethyl Ester (CEE): A Prodrug Approach Gone Awry
Creatine ethyl ester was developed as a prodrug of creatine. The esterification of the carboxylic acid group was theorized to increase the molecule's lipophilicity, thereby enhancing its absorption and allowing it to bypass the saturable creatine transporter (CreaT1) by passively diffusing across cell membranes.[2] This was purported to lead to superior bioavailability and reduced side effects like water retention.[11]
Mechanism of Action and Metabolic Fate
The intended mechanism was for CEE to be absorbed intact, enter muscle cells, and then be hydrolyzed by intracellular esterases to release free creatine. However, extensive research has demonstrated a critical flaw in this design: chemical instability.
CEE is highly unstable in both the acidic environment of the stomach and at neutral physiological pH.[12][13] Instead of being converted to creatine, it rapidly and efficiently undergoes an intramolecular cyclization to form creatinine , a biologically inert waste product.[12][14]
-
In Acidic Conditions (Stomach): While CEE is relatively stable at a very low pH (e.g., pH 1.0), as the pH increases towards neutral, its degradation to creatinine accelerates significantly.[12][13]
-
In Neutral/Alkaline Conditions (Intestines/Plasma): At neutral pH (around 7.4), the conversion of CEE to creatinine is extremely rapid, with a half-life of less than one minute observed in some studies.[12]
This rapid degradation means that the majority of an oral CEE dose is converted to creatinine before it has the opportunity to be absorbed and converted to creatine in muscle tissue.[15]
Metabolic Fate of Creatine Ethyl Ester
Caption: The primary metabolic fate of CEE is degradation to creatinine.
Comparative Efficacy: Experimental Evidence
Direct clinical comparisons have been crucial in elucidating the true effects of these compounds on muscle creatine levels.
A key study directly compared creatine ethyl ester, creatine monohydrate, and a placebo in non-resistance-trained males over a seven-week period of supplementation and resistance training.[16] The results were definitive:
-
Serum Creatine: The creatine monohydrate group showed significantly higher serum creatine levels compared to the CEE group.[16]
-
Serum Creatinine: Conversely, the CEE group exhibited substantially elevated serum creatinine levels, confirming its rapid degradation.[16]
-
Muscle Creatine: While both the CEE and creatine monohydrate groups showed higher total muscle creatine compared to placebo, there was no significant difference between the two creatine forms.[16] However, the authors concluded that the improvements in the CEE group were more likely attributable to the training protocol itself rather than effective creatine delivery from the supplement.[16]
Ultimately, the study concluded that CEE was not as effective as creatine monohydrate at increasing serum and muscle creatine levels and that it did not offer any additional benefit in improving body composition, muscle mass, or strength.[16] Other research corroborates that CEE is less effective than monohydrate and is not a recommended form.[5][17]
Data Summary: Glycocyamine vs. Creatine Ethyl Ester
| Feature | This compound (GAA HCl) | Creatine Ethyl Ester (CEE) |
| Primary Mechanism | Acts as a direct precursor, methylated in the liver to form creatine.[6] | Designed as a prodrug to enhance absorption and be hydrolyzed to creatine in muscle.[2] |
| Metabolic Fate | Converted to creatine.[8] | Rapidly degrades to creatinine in the GI tract and plasma.[12][14] |
| Bioavailability | Effectively absorbed and converted, leading to increased creatine stores.[9] | Poor; most of the ingested dose is converted to creatinine, not creatine.[15][18] |
| Effect on Muscle Creatine | Increases muscle creatine content.[8] | Not superior to creatine monohydrate; observed increases are likely due to training.[16] |
| Effect on Serum Creatinine | No direct increase; normal metabolic turnover. | Significantly increases serum creatinine levels.[15][16] |
| Key Consideration | Increases demand for methyl groups, potentially raising homocysteine levels.[7] | Chemical instability renders it largely ineffective as a creatine source.[12] |
Experimental Protocol: Quantifying Muscle Creatine Levels
To rigorously assess the efficacy of compounds like GAA and CEE, precise measurement of muscle creatine concentration is essential. The D3-creatine dilution method has emerged as a robust, minimally invasive technique.
Protocol: D3-Creatine Dilution for Muscle Mass and Creatine Pool Estimation
Objective: To determine the total body creatine pool size, from which skeletal muscle mass can be estimated, following supplementation with a test article (e.g., GAA or CEE).
Methodology:
-
Baseline Sample Collection:
-
Collect a baseline (Day 0) urine sample from subjects after an overnight fast. This is used to measure baseline creatinine levels and check for any interfering substances.
-
-
Tracer Administration:
-
Administer a single, precisely measured oral dose of deuterated creatine (D3-creatine). A typical dose for human studies is 30-60 mg.[19]
-
-
Equilibration Period:
-
Allow for an equilibration period during which the D3-creatine is absorbed and distributed throughout the body's creatine pool. Isotopic steady-state of D3-creatinine enrichment in the urine is typically achieved within 30-48 hours.[19]
-
-
Urine Sample Collection:
-
Collect spot urine samples at timed intervals post-dose (e.g., 24, 36, 48, 72 hours). A single sample taken during the established steady-state period (e.g., at 48 or 72 hours) is sufficient for the calculation.[20]
-
-
Sample Analysis:
-
Calculation of Creatine Pool Size:
-
The total creatine pool size (in grams) is calculated based on the dilution of the D3-creatine dose into the endogenous creatine pool, as reflected by the steady-state urinary D3-creatinine enrichment.[19]
-
Formula: Creatine Pool Size (g) = (Dose of D3-creatine / Molar Enrichment of Urine D3-creatinine) * (MW of Creatine / MW of D3-creatine)
-
-
Estimation of Muscle Mass:
Workflow for Comparative Clinical Trial
Caption: A randomized, placebo-controlled trial workflow.
Conclusion for Drug Development Professionals
The comparative analysis of glycocyamine and creatine ethyl ester provides critical insights for the development of creatine-related therapeutics and supplements.
Glycocyamine (GAA) stands as a biochemically logical and effective precursor for augmenting the body's creatine stores. Its utility is grounded in its natural role in creatine biosynthesis.[6][23] For development purposes, the primary challenge is not its efficacy as a precursor but managing the metabolic sequela of increased methylation demand and consequent hyperhomocysteinemia.[7] Future formulations or co-therapies should focus on including methyl donors to create a safer and more balanced product.
Creatine Ethyl Ester (CEE) , in stark contrast, serves as a cautionary tale in prodrug design. While the hypothesis of enhancing lipophilicity to improve absorption was sound in principle, it failed to account for the molecule's inherent chemical instability under physiological conditions. The overwhelming evidence demonstrates that CEE supplementation leads primarily to increased systemic creatinine levels, not creatine, rendering it an ineffective and ill-advised strategy for elevating muscle creatine.[15][16][17]
For researchers and developers, the key takeaway is that the stability and metabolic fate of a compound are paramount. The failure of CEE underscores the necessity of rigorous in vitro and in vivo pharmacokinetic studies to validate a prodrug's intended mechanism before proceeding to efficacy trials. Glycocyamine remains a compound of interest, provided its metabolic footprint is appropriately addressed.
References
-
Drink Harlo. Creatine Showdown: Monohydrate Versus Ethyl Ester, Which One Prevails? Available from: [Link]
-
WebMD. (2023, December 11). Creatine Supplements: Benefits and Side Effects. Available from: [Link]
-
Mr Supplement. (2025, June 8). Creatine Ethyl Ester: Your Comprehensive Review. Available from: [Link]
-
Katseres, N., Reading, D. W., Shayya, L., DiCesare, J. C., & Purser, G. H. (n.d.). Qualitative In vitro NMR Analysis of Creatine Ethyl Ester Pronutrient in Human Plasma. Available from: [Link]
-
Wikipedia. (n.d.). Creatine. Available from: [Link]
-
Kreider, R. B., Jäger, R., & Purpura, M. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1035. Available from: [Link]
-
Giese, M. W., & Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of the International Society of Sports Nutrition, 6, 2. Available from: [Link]
-
Caring Sunshine. (n.d.). Relationship: Muscles and Glycocyamine. Available from: [Link]
-
Giese, M. W., & Miller, D. W. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Pharmaceutical Research, 26(8), 1975–1982. Available from: [Link]
-
Evans, W. J., & Hughes, V. A. (2022). D3-creatine dilution for skeletal muscle mass measurement: historical development and current status. Journal of Cachexia, Sarcopenia and Muscle, 13(5), 2267–2277. Available from: [Link]
-
Spillane, M. (2009). The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass. Available from: [Link]
-
Caring Sunshine. (n.d.). Ingredient: Glycocyamine. Available from: [Link]
-
HSN Blog. (n.d.). ▷ Creatine Ethyl Ester: Find out all the INFO【HSN Blog 】. Available from: [Link]
-
Jäger, R., Harris, R. C., Purpura, M., & Francaux, M. (2008). Comparison of new forms of creatine in raising plasma creatine levels. Journal of the International Society of Sports Nutrition, 5, P17. Available from: [Link]
-
National Cancer Institute. (n.d.). Definition of glycocyamine - NCI Drug Dictionary. Available from: [Link]
-
Stimpson, S. A., Leonard, M. S., & Turner, S. M. (2014). Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans. Journal of Applied Physiology, 116(12), 1547–1555. Available from: [Link]
-
Stimpson, S. A., Turner, S. M., & Leonard, M. S. (2012). Total-body creatine pool size and skeletal muscle mass determination by creatine-(methyl-d3) dilution in rats. Journal of Applied Physiology, 112(11), 1940–1948. Available from: [Link]
-
Wikipedia. (n.d.). Glycocyamine. Available from: [Link]
-
Davenport, H. W., Fisher, R. B., & Wilhelmi, A. E. (1938). THE METABOLISM OF CREATINE. III. THE ROLE OF GLYCOCYAMINE. IN CREATINE SYNTHESIS. The Biochemical Journal, 32(2), 262–270. Available from: [Link]
-
Fazio, C., Elder, C. L., & Harris, M. M. (2022). Efficacy of Alternative Forms of Creatine Supplementation on Improving Performance and Body Composition in Healthy Subjects: A Systematic Review. Journal of Strength and Conditioning Research, 36(9), 2663–2670. Available from: [Link]
-
Stimpson, S. A., Turner, S. M., & Clifton, L. G. (2012). Total-body creatine pool size and skeletal muscle mass determination by creatine-(methyl-D3) dilution in rats. Request PDF. Available from: [Link]
-
Taylor & Francis. (n.d.). Glycocyamine – Knowledge and References. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Comparison Between Creatine Monohydrate and Creatine. Available from: [Link]
-
Cruz-Jentoft, A. J., & Landi, F. (2022). Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods. The Journals of Gerontology: Series A, 77(9), 1745–1753. Available from: [Link]
-
Davenport, H. W., Fisher, R. B., & Wilhelmi, A. E. (1938). The role of glycocyamine in creatine synthesis. The Biochemical Journal, 32(2), 262–270. Available from: [Link]
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients, 14(1), 62. Available from: [Link]
-
UNSW Sydney. (2025, March 19). Sports supplement creatine makes no difference to muscle gains, trial finds. Available from: [Link]
-
Candow, D. G., Vogt, E., & Johannsmeyer, S. (2023). Comparison of Creatine Supplementation Before Versus After Supervised Resistance Training in Healthy Older Adults. ResearchGate. Available from: [Link]
-
MRI Performance. (2025, January 21). A True Breakdown of the Best Creatine Types. Available from: [Link]
-
Borsook, H., & Dubnoff, J. W. (1940). THE SYNTHESIS OF GLYCOCYAMINE IN RAT KIDNEY AND A MECHANISM OF CREATINE SYNTHESIS IN VIVO. Science, 91(2371), 551–552. Available from: [Link]
-
Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. Available from: [Link]
-
Love Life Supplements. (2025, October 31). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference? Available from: [Link]
-
Healthline. (2023, July 17). 6 Types of Creatine: Benefits, Research, and How to Choose. Available from: [Link]
Sources
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. drinkharlo.com [drinkharlo.com]
- 4. Efficacy of Alternative Forms of Creatine Supplementation on Improving Performance and Body Composition in Healthy Subjects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lovelifesupplements.co.uk [lovelifesupplements.co.uk]
- 6. Facebook [cancer.gov]
- 7. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Glycocyamine - Wikipedia [en.wikipedia.org]
- 11. mrsupplement.com.au [mrsupplement.com.au]
- 12. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - International Journal of Sports Medicine / Abstract [thieme-connect.com]
- 15. hsnstore.eu [hsnstore.eu]
- 16. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mri-performance.com [mri-performance.com]
- 18. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
An In Vitro Comparison of the Antioxidant Capabilities of Glycocyamine Hydrochloride and N-Acetylcysteine
A Guide for Researchers and Drug Development Professionals
In the landscape of cellular health and therapeutic development, the mitigation of oxidative stress is a cornerstone of significant research. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. This guide provides an in-depth, objective comparison of the in vitro antioxidant potential of two compounds: the well-established N-acetylcysteine (NAC) and the creatine precursor, Glycocyamine hydrochloride.
While N-acetylcysteine is a widely recognized antioxidant with a clearly defined mechanism of action, the direct antioxidant properties of this compound are less characterized in publicly available literature. This guide will therefore present the known antioxidant profile of NAC, detail the standard experimental protocols for evaluating antioxidant capacity, and discuss the theoretical and indirect roles this compound may play in cellular redox modulation.
Understanding the Antioxidant Mechanisms
A compound's efficacy as an antioxidant can be attributed to various mechanisms, from direct neutralization of free radicals to the upregulation of endogenous antioxidant systems. N-acetylcysteine and this compound appear to influence cellular redox status through fundamentally different pathways.
N-Acetylcysteine (NAC): A Precursor to a Master Antioxidant
N-acetylcysteine is a derivative of the amino acid L-cysteine and is a well-documented antioxidant.[1][2] Its primary antioxidant function is indirect, serving as a precursor for the synthesis of glutathione (GSH), one of the most important and abundant intracellular antioxidants.[1][3] The antioxidant activity of NAC is multifaceted and includes:
-
Replenishing Glutathione Stores: NAC is readily deacetylated in cells to form L-cysteine, which is the rate-limiting substrate for the synthesis of GSH.[1][3] GSH directly neutralizes a variety of ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase.[4]
-
Direct Radical Scavenging: While not its primary role, the thiol group (-SH) in NAC can directly scavenge certain reactive oxygen species.[5]
-
Disulfide Bond Reduction: NAC can break disulfide bonds in proteins, which can restore the function of proteins that have been oxidized and can also have a mucolytic effect by reducing the viscosity of mucus.[3][5]
Recent research has also suggested that NAC can trigger the production of intracellular hydrogen sulfide (H₂S) and sulfane sulfur species, which may be the actual mediators of its immediate antioxidative effects.[6]
Caption: Antioxidant mechanisms of N-acetylcysteine (NAC).
This compound: An Indirect Modulator?
Glycocyamine, or guanidinoacetic acid, is a metabolic precursor to creatine.[7] While its role in energy metabolism via creatine synthesis is well-established, there is a notable lack of direct in vitro studies characterizing its antioxidant properties in a manner comparable to NAC. Its potential influence on cellular redox status is likely indirect and linked to its metabolic functions:
-
Bioenergetic Support: By serving as a precursor to creatine, Glycocyamine supports cellular energy buffering, which is crucial for maintaining cellular integrity and function, particularly under stress. Healthy cellular metabolism is intrinsically linked to controlled ROS production.
-
Methyl Group Consumption: The conversion of glycocyamine to creatine requires a methyl group, typically from S-adenosylmethionine (SAM). This process can influence the methionine cycle, which is linked to the production of homocysteine and the transsulfuration pathway that generates cysteine for glutathione synthesis.[7] The net effect on the cellular redox state is complex and likely context-dependent.
Given the current literature, a direct comparison of the radical scavenging and antioxidant capacity of this compound with NAC is speculative. To definitively characterize its antioxidant potential, it would need to be subjected to the standardized in vitro assays detailed below.
Standardized In Vitro Antioxidant Assays
To objectively evaluate and compare the antioxidant capacity of compounds like this compound and N-acetylcysteine, a panel of standardized in vitro assays is essential. Each assay targets a different aspect of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[8][9]
-
Principle: DPPH is a stable free radical with a deep purple color and a strong absorbance at approximately 517 nm.[8][10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[8][10] The degree of discoloration is proportional to the antioxidant's radical scavenging activity.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 mM DPPH stock solution by dissolving 7.89 mg of DPPH in 100 mL of methanol or ethanol.[8] This solution should be freshly prepared and protected from light.[8]
-
Prepare a series of concentrations of the test compounds (NAC and this compound) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compounds and positive control to triplicate wells.
-
Add 100 µL of the solvent to triplicate wells to serve as the negative control.
-
Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells except for a blank (which receives solvent instead).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.
-
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is another widely used method for measuring the total antioxidant capacity of various substances.[11][12]
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a stable and intensely blue-green colored compound with a maximum absorbance at 734 nm.[12][13] The addition of an antioxidant reduces the ABTS•+, leading to a proportional decrease in the solution's color and absorbance.[13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[14]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[14]
-
Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a range of concentrations for the test compounds and a standard, such as Trolox.
-
Add a small volume of the test compound or standard (e.g., 10 µL) to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) and mix thoroughly.
-
-
Incubation and Measurement:
-
Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox.[12]
-
Caption: Experimental workflow for the ABTS assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[15][16]
-
Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[15][16] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[17][18] In the presence of intracellular ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[17][18] Antioxidant compounds that can penetrate the cell membrane will reduce the concentration of ROS, thereby decreasing the fluorescence intensity.[15]
Experimental Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until they reach confluence.
-
-
Loading and Treatment:
-
Wash the cells with a buffer (e.g., PBS).
-
Incubate the cells with a solution containing both the DCFH-DA probe and the test compound (or control) for a period such as 60 minutes at 37°C.[15]
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the probe and compound from the medium.
-
Add a ROS generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to the cells to induce oxidative stress.[16]
-
-
Measurement:
-
Data Analysis:
-
The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time. A smaller area under the curve for a treated sample compared to the control indicates cellular antioxidant activity.
-
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Comparative Performance Analysis
A direct, data-driven comparison is challenging due to the lack of published in vitro antioxidant studies for this compound. However, we can synthesize available data for NAC and present a hypothetical framework for evaluating this compound.
| Assay | N-Acetylcysteine (NAC) Performance | This compound (Hypothetical) | Interpretation of Results |
| DPPH Radical Scavenging | Moderate direct scavenging activity. Its IC₅₀ is generally higher (less potent) than dedicated radical scavengers like ascorbic acid, as its primary mechanism is not direct scavenging.[19][20] | Data not available. Activity would depend on its ability to donate a hydrogen atom or electron. | A low IC₅₀ value indicates high direct radical scavenging capacity. |
| ABTS Radical Scavenging | Shows activity in the ABTS assay, reflecting its ability to reduce the ABTS radical cation. Performance is concentration-dependent. | Data not available. Performance would reflect its ability to reduce the pre-formed radical. | High TEAC value indicates strong total antioxidant capacity compared to Trolox. |
| Cellular Antioxidant Activity (CAA) | Expected to show significant activity, as it enters cells and boosts the synthesis of glutathione, the primary intracellular antioxidant.[1][3] | Data not available. Any activity would likely be indirect, possibly by supporting cellular energy and metabolic health, rather than by direct ROS scavenging. | A reduction in ROS-induced fluorescence indicates the compound is active within a cellular context. |
Discussion and Conclusion
This guide provides a framework for the in vitro comparison of this compound and N-acetylcysteine as antioxidants. The available scientific literature robustly supports the role of N-acetylcysteine as a potent antioxidant, primarily through its function as a precursor to intracellular glutathione.[1][3] Its efficacy is particularly notable in cellular-based assays that can capture its role in bolstering endogenous antioxidant defenses.
For This compound , a clear gap in the literature exists regarding its direct antioxidant properties. While it plays a crucial role in cellular bioenergetics as a creatine precursor,[7] its capacity for direct radical scavenging or its influence on cellular redox enzymes remains to be experimentally determined.
-
N-acetylcysteine remains a benchmark compound for antioxidant research, valued for its well-understood mechanism of replenishing the glutathione pool.
-
The direct antioxidant potential of This compound is an open area for investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate its performance in DPPH, ABTS, and cellular antioxidant assays.
-
Future research should focus on conducting head-to-head in vitro studies to generate the empirical data needed for a definitive comparison. Such studies will be invaluable for drug development professionals seeking to understand the full therapeutic potential of these compounds in mitigating oxidative stress.
References
-
G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]
-
MDPI. (2023-01-06). ABTS/TAC Methodology: Main Milestones and Recent Applications. Available from: [Link]
-
Elabscience. ABTS Antioxidant Assay Kit: A Comprehensive Guide. Available from: [Link]
-
Ezeriņa, D., et al. (NIH). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Available from: [Link]
-
Protocols.io. (2019-07-26). ABTS decolorization assay – in vitro antioxidant capacity. Available from: [Link]
-
Aldini, G., et al. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Available from: [Link]
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. Available from: [Link]
-
G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]
-
PMC. (2021-06-11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Available from: [Link]
-
ResearchGate. Mechanisms of action of N-acetylcysteine (NAC). NAC acts as a... Available from: [Link]
-
ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]
-
PubMed. (2006-03-15). The antioxidant activity of glucosamine hydrochloride in vitro. Available from: [Link]
-
ACS Publications. (2019-05-02). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. Available from: [Link]
-
NIH. (2020-06-23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Available from: [Link]
-
PubMed Central. Genesis and development of DPPH method of antioxidant assay. Available from: [Link]
-
MDPI. DPPH Radical Scavenging Assay. Available from: [Link]
-
AIR Unimi. (2018-05-09). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Available from: [Link]
-
ResearchGate. The antioxidant activity of glucosamine hydrochloride in vitro | Request PDF. Available from: [Link]
-
ResearchGate. Schematic presentation of cellular antioxidant activity assay. DCFH-DA,... Available from: [Link]
-
ResearchGate. Protective effects of glucosamine hydrochloride against free radical-induced erythrocytes damage | Request PDF. Available from: [Link]
-
Wikipedia. Glycocyamine. Available from: [Link]
-
SciSpace. (2008-04-01). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Available from: [Link]
-
ResearchGate. (PDF) Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) [J]. Available from: [Link]
-
ResearchGate. Effects of N-acetylcysteine supplementation on cellular damage and oxidative stress indicators in volleyball athletes. Available from: [Link]
-
Semantic Scholar. The antioxidant activity of glucosamine hydrochloride in vitro. Available from: [Link]
-
PMC - NIH. Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells. Available from: [Link]
-
Frontiers. (2022-03-06). A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage. Available from: [Link]
-
springermedizin.de. (2023-11-17). The Effect of Glycine and N-Acetylcysteine on Oxidative Stress in the Spinal Cord and Skeletal Muscle After Spinal Cord Injury. Available from: [Link]
-
Examine.com. (2022-10-04). Can glycine and N-acetylcysteine supplementation improve antioxidant capacity? - Study Summary. Available from: [Link]
-
Dietary Supplement Contract Manufacturer. N-Acetyl-L-Cysteine vs. N-Acetyl-D-Glucosamine. Available from: [Link]
-
PubMed Central. Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats. Available from: [Link]
-
PubMed Central. In vitro evaluation of antioxidant activities of aqueous extracts from natural and cultured mycelia of Cordyceps sinensis. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Frontiers | A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycocyamine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. doc.abcam.com [doc.abcam.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Glycocyamine Hydrochloride and Betaine on Homocysteine Metabolism: A Comparative Guide for Researchers
Introduction: The Central Role of Homocysteine in Cellular Metabolism
Homocysteine, a sulfur-containing amino acid, sits at a critical junction of the methionine cycle. It is not incorporated into proteins but serves as a key intermediate in the transfer of methyl groups, a fundamental biochemical process known as methylation. Elevated plasma levels of total homocysteine (tHcy), or hyperhomocysteinemia, are recognized as an independent risk factor for a host of pathologies, including cardiovascular and cerebrovascular diseases.[1][2][3] Consequently, the modulation of homocysteine levels is a significant area of research in drug development and nutritional science.
This guide provides a detailed, head-to-head comparison of two compounds that profoundly influence homocysteine metabolism, albeit through opposing mechanisms: Glycocyamine hydrochloride and Betaine (trimethylglycine). While betaine is a well-established agent for lowering homocysteine, glycocyamine, a direct precursor to creatine, increases the metabolic demand for methylation, thereby elevating homocysteine levels.[4][5] Understanding their distinct and interactive roles is crucial for researchers designing supplementation strategies or developing therapeutic interventions targeting cellular bioenergetics and methylation pathways. We will dissect their mechanisms of action, present supporting experimental data, and provide a validated protocol for the accurate quantification of homocysteine.
Chapter 1: The Methionine Cycle: A Hub of Methylation and Homocysteine Metabolism
To comprehend the effects of glycocyamine and betaine, one must first understand the methionine cycle. This cycle is central to cellular function, governing the supply of S-adenosylmethionine (SAM), the universal methyl donor for countless reactions, including the methylation of DNA, RNA, proteins, and lipids.[6][7]
The cycle begins with the essential amino acid methionine, which is adenosylated to form SAM. When SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine. The cell must then clear homocysteine to prevent its accumulation and to regenerate methionine. This occurs via two primary pathways:
-
Remethylation: Homocysteine is converted back to methionine. This is predominantly achieved by methionine synthase (MS), an enzyme that requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (the active form of folate) as the methyl donor.[8] In the liver and kidneys, a second, folate-independent pathway exists, catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine as the methyl donor.[9][10]
-
Transsulfuration: Excess homocysteine is irreversibly converted to cysteine in a two-step process requiring vitamin B6. Cysteine can then be used for the synthesis of proteins and the critical antioxidant glutathione.[8]
The balance between these pathways is tightly regulated. A disruption, whether through genetic factors (e.g., MTHFR gene polymorphisms) or nutritional deficiencies (e.g., folate, B6, B12), can lead to hyperhomocysteinemia.[11][12]
Chapter 2: Betaine as a Homocysteine-Lowering Agent
Mechanism of Action
Betaine's primary role in homocysteine metabolism is that of a direct methyl donor in the folate-independent remethylation pathway.[13][[“]] In the liver and kidneys, the enzyme betaine-homocysteine methyltransferase (BHMT) catalyzes the transfer of one of betaine's methyl groups to homocysteine, converting it directly back into methionine.[9][10] This action effectively lowers the circulating pool of homocysteine. The BHMT pathway is particularly crucial under conditions of impaired folate metabolism, where the primary remethylation pathway is compromised.[1][15]
Supporting Experimental Data
The efficacy of betaine in reducing plasma homocysteine is well-documented in human clinical trials. A meta-analysis of five randomized controlled trials concluded that supplementation with at least 4 g/day of betaine for a minimum of 6 weeks significantly lowers plasma homocysteine in healthy adults.[1] Studies have shown that betaine supplementation can lower fasting plasma homocysteine in a dose-dependent manner, with a dose of 6 g/day reducing levels by up to 20%.[16][17] Notably, betaine is also highly effective at blunting the acute rise in homocysteine that occurs after a methionine-rich meal (post-methionine loading), a challenge that folate supplementation does not address.[16]
| Study Summary: Betaine Supplementation on Plasma Homocysteine | | :--- | :--- | :--- | :--- | :--- | | Reference | Dosage | Duration | Population | Key Finding (Homocysteine Reduction) | | Olthof MR, et al. (2003)[17] | 1.5, 3.0, 6.0 g/day | 6 weeks | Healthy Adults | 12%, 15%, and 20% reduction in fasting tHcy, respectively. | | McRae MP. (2013)[1] | ≥4 g/day | 6-24 weeks | Healthy Adults | Pooled reduction of 1.23 µmol/L (11.8% of baseline). | | Alfthan G, et al. (2004) | 6 g/day | 2 weeks | Healthy Men | ~10% reduction in fasting tHcy. | | Atkinson W, et al. (2008) | 4 g/day | 12 weeks | Healthy Adults | Significant reduction of 1.3 µmol/L vs. placebo. |
Note: While effective at lowering homocysteine, some studies have noted that high doses of betaine (>4 g/day ) may lead to small increases in LDL cholesterol.[1][18]
Chapter 3: this compound as a Homocysteine-Elevating Agent
Mechanism of Action
Glycocyamine, also known as guanidinoacetic acid (GAA), is the immediate endogenous precursor to creatine.[5][19] The conversion of glycocyamine to creatine is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT).[20] This reaction is a major consumer of SAM, the universal methyl donor.[21] For every molecule of glycocyamine methylated to creatine, one molecule of SAM is converted to SAH. As previously described, SAH is then hydrolyzed to homocysteine.
Therefore, supplementation with this compound creates a significant metabolic burden on the methylation cycle. By driving the high-flux pathway of creatine synthesis, it increases the turnover of SAM to SAH, leading directly to an elevation in circulating homocysteine levels.[5][21]
Supporting Experimental Data
Studies investigating glycocyamine as a creatine-boosting supplement have consistently reported hyperhomocysteinemia as a significant side effect. One clinical trial involving healthy human subjects found that supplementation with 2.4 g/day of glycocyamine for 6 weeks resulted in a significant increase in total plasma homocysteine of 2.6 µmol/L.[22] Another study reported that hyperhomocysteinemia (defined as tHcy > 15 µmol/L) was observed in 58.3% of participants receiving glycocyamine alone.[22] This effect is a direct and predictable consequence of its mechanism of action.
| Study Summary: Glycocyamine (GAA) Supplementation on Plasma Homocysteine | | :--- | :--- | :--- | :--- | :--- | | Reference | Dosage | Duration | Population | Key Finding (Homocysteine Increase) | | Semeredi S, et al. (2013)[22] | 2.4 g/day | 6 weeks | Healthy Adults | Significant increase of 2.6 µmol/L from baseline. | | Ostojic SM, et al. (2013)[23] | 2.4 g/day | 8 weeks | Healthy Adults | Hyperhomocysteinemia observed in 55.6% of participants. |
Chapter 4: Head-to-Head Perspective: A Synergistic Counteraction
A direct comparison of glycocyamine and betaine for the purpose of lowering homocysteine is scientifically inappropriate, as they exert opposing effects. Glycocyamine is a homocysteine elevator, while betaine is a homocysteine reducer. The true head-to-head analysis lies in understanding their interaction, specifically, the potential for betaine to mitigate the undesirable hyperhomocysteinemia induced by glycocyamine.
The metabolic logic is clear: glycocyamine increases the demand for methyl groups, leading to homocysteine production, while betaine provides a source of methyl groups to remethylate that homocysteine back to methionine.
This hypothesis was tested directly in a randomized, double-blind clinical trial.[23] The study compared two groups: one receiving 2.4 g/day of glycocyamine alone, and another receiving 2.4 g/day of glycocyamine co-administered with a blend of methyl donors, including 1.6 g/day of betaine HCl, folic acid, vitamin B12, and vitamin B6.
The results were striking. While both groups showed a significant increase in serum creatine, demonstrating the efficacy of glycocyamine as a creatine precursor, their homocysteine profiles were vastly different. In the group receiving only glycocyamine, 55.6% of participants developed hyperhomocysteinemia. In stark contrast, zero participants in the group receiving glycocyamine plus methyl donors (including betaine) experienced hyperhomocysteinemia.[23]
This pivotal study demonstrates that betaine does not merely compete with glycocyamine; it effectively counteracts its primary metabolic side effect. For researchers exploring glycocyamine as a bioenergetic agent, co-supplementation with betaine and other B vitamins is not just advisable but essential for maintaining homocysteine homeostasis.
Chapter 5: Experimental Protocol for Quantification of Total Plasma Homocysteine
Accurate measurement of total homocysteine (tHcy) is fundamental to any study investigating these compounds. The following protocol describes a robust, self-validating method for quantifying tHcy in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely accepted standard in the field.[24][25][26]
Principle of Measurement
Over 98% of homocysteine in plasma is in oxidized forms, either bound to proteins or as disulfide dimers.[24] To measure total homocysteine, a reductive step is required to cleave these disulfide bonds, liberating free homocysteine. The free thiol is then derivatized with a fluorogenic reagent to enable highly sensitive detection by HPLC.[25]
Materials & Reagents
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution. Causality: TCEP is a potent, stable, and odorless reducing agent that efficiently cleaves disulfide bonds to liberate free homocysteine.
-
Protein Precipitant: Trichloroacetic acid (TCA) solution. Causality: TCA denatures and precipitates plasma proteins, which would otherwise interfere with the chromatographic analysis.
-
Derivatizing Agent: Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F). Causality: SBD-F reacts specifically with thiol groups (like that on free homocysteine) to form a highly stable and fluorescent adduct, enabling sensitive detection.[24]
-
Internal Standard (IS): N-acetylcysteine (NAC). Causality: The IS is added at the beginning and co-processed with the sample. It accounts for variability in sample preparation and injection volume, making the assay self-validating.
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
Step-by-Step Methodology
-
Sample Collection: Collect whole blood into EDTA-containing vacutainer tubes. Immediately place on ice.
-
Plasma Separation: Within 1 hour of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (plasma) into a new microcentrifuge tube. Samples can be stored at -80°C.
-
Reduction: In a microcentrifuge tube, combine 100 µL of plasma, 10 µL of internal standard (NAC), and 10 µL of TCEP solution. Vortex briefly and incubate at room temperature for 30 minutes.
-
Protein Precipitation: Add 100 µL of cold TCA solution to the mixture. Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Derivatization: Transfer 50 µL of the clear supernatant to a new tube. Add 125 µL of borate buffer and 50 µL of SBD-F solution. Vortex and incubate in a 60°C water bath for 60 minutes in the dark.
-
HPLC Analysis: Transfer the derivatized sample to an autosampler vial. Inject 20 µL onto the HPLC system.
-
Quantification: Prepare a standard curve using known concentrations of homocysteine processed in the same manner as the plasma samples. Quantify the homocysteine concentration in the samples by comparing the peak area ratio (homocysteine/internal standard) to the standard curve.[25]
Conclusion
The relationship between this compound, betaine, and homocysteine is a compelling example of targeted metabolic engineering. They are not competitors but represent two sides of the methylation coin.
-
Betaine is an effective homocysteine-lowering agent . It serves as a methyl donor for the BHMT-catalyzed remethylation of homocysteine to methionine, providing a crucial, folate-independent pathway for homocysteine clearance.[9][13]
-
This compound is an effective creatine precursor that invariably elevates homocysteine levels . Its conversion to creatine consumes SAM at a high rate, generating a surplus of SAH and, subsequently, homocysteine.[5][21]
A head-to-head comparison reveals that the negative metabolic consequence of glycocyamine supplementation (hyperhomocysteinemia) can be completely abrogated by the co-administration of methyl donors, chief among them betaine.[23] For researchers in drug development and nutritional science, this synergistic interaction is paramount. When investigating the ergogenic or therapeutic potential of glycocyamine, the inclusion of betaine and supportive B vitamins should be considered a mandatory component of the formulation to ensure metabolic safety and homeostasis.
References
-
McRae, M. P. (2013). Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis. Journal of Chiropractic Medicine, 12(1), 20–25. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Betaine? Patsnap Synapse. [Link]
-
Caring Sunshine. (n.d.). Relationship: Muscles and Glycocyamine. Caring Sunshine. [Link]
-
MTHFR Doctors. (n.d.). Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis. MTHFR Doctors. [Link]
-
Ueland, P. M. (2005). Effects of betaine intake on plasma homocysteine concentrations and consequences for health. Current Drug Metabolism, 6(1), 31-37. [Link]
-
Consensus. (n.d.). What is betaine hydrochloride mechanism of action? Consensus. [Link]
-
Schwahn, B. C., & Rozen, R. (2006). The use of betaine in the treatment of elevated homocysteine. Molecular Genetics and Metabolism, 88(3), 201-207. [Link]
-
Perna, A. F., Ingrosso, D., & De Santo, N. G. (2018). Health Functionalities of Betaine in Patients With Homocystinuria. Frontiers in Bioscience-Scholar, 10(2), 209-218. [Link]
-
Olthof, M. R., van Vliet, T., Boelsma, E., & Verhoef, P. (2003). Low dose betaine supplementation leads to immediate and long term lowering of plasma homocysteine in healthy men and women. The Journal of Nutrition, 133(12), 4135–4138. [Link]
-
Ganesan, K., & Bar-Sela, G. (2021). The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation. Nutrients, 13(9), 3093. [Link]
-
Obeid, R. (2013). The Metabolic Burden of Methyl Donor Deficiency with Focus on the Betaine Homocysteine Methyltransferase Pathway. Nutrients, 5(9), 3481–3495. [Link]
-
ResearchGate. (n.d.). Role of betaine in the methionine cycle in liver. ResearchGate. [Link]
-
Examine.com. (n.d.). Betaine's effects on cardiovascular disease markers. Examine.com. [Link]
-
Rajan, K. S., & Mielcarz, D. W. (2021). The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte maturation. PLOS ONE, 16(5), e0251694. [Link]
-
ResearchGate. (n.d.). The methionine cycle. ResearchGate. [Link]
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients, 14(1), 75. [Link]
-
Bańecki, B., et al. (2007). Improved HPLC method for total plasma homocysteine detection and quantification. Acta Biochimica Polonica, 54(4), 841-845. [Link]
-
Ghoshal, K., & Manna, S. (2016). Measurement of homocysteine: a historical perspective. Journal of Clinical & Diagnostic Research, 10(11), BE01-BE04. [Link]
-
Stabler, S. P., et al. (1996). Recommended Approaches for the Laboratory Measurement of Homocysteine in the Diagnosis and Monitoring of Patients With Hyperhomocysteinaemia. Annals of Clinical Biochemistry, 33(Pt 6), 499-511. [Link]
-
Bańecki, B., et al. (2007). Improved HPLC method for total plasma homocysteine detection and quantification. Acta Biochimica Polonica, 54(4), 841-845. [Link]
-
da Silva, R. P., et al. (2009). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. British Journal of Nutrition, 102(9), 1331-1338. [Link]
-
Wikipedia. (n.d.). Creatinine. Wikipedia. [Link]
-
Ostojic, S. M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(1), 13-20. [Link]
-
Ostojic, S. M., et al. (2013). Co-administration of methyl donors along with guanidinoacetic acid reduces the incidence of hyperhomocysteinaemia compared with guanidinoacetic acid administration alone. British Journal of Nutrition, 110(5), 878-883. [Link]
-
Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients, 14(1), 75. [Link]
-
Li, Y., et al. (2023). Effects of low-dose B vitamins plus betaine supplementation on lowering homocysteine concentrations among Chinese adults with hyperhomocysteinemia: a randomized, double-blind, controlled preliminary clinical trial. European Journal of Nutrition, 62, 1751–1761. [Link]
-
Schroecksnadel, K., et al. (2010). The Treatment of Hyperhomocysteinemia. Expert Opinion on Pharmacotherapy, 11(1), 59-71. [Link]
-
Semeredi, S., et al. (2013). Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans. International Journal of Food Sciences and Nutrition, 64(1), 87-93. [Link]
-
Miler, A. L., & Kelly, G. S. (2016). New Evidence for Homocysteine Lowering for Management of Treatment-Resistant Hypertension. Integrative Medicine (Encinitas), 15(4), 16-26. [Link]
-
Life Extension. (n.d.). Homocysteine Reduction. Life Extension. [Link]
-
Lever, M., & Sizeland, P. C. (2000). Betaine analogues alter homocysteine metabolism in rats. Journal of Inherited Metabolic Disease, 23(3), 241-245. [Link]
-
Bae, E., et al. (2021). Causal Effects of Homocysteine, Folate, and Cobalamin on Kidney Function: A Mendelian Randomization Study. Journal of Clinical Medicine, 10(6), 1143. [Link]
-
Food for the Brain. (n.d.). Lowering Homocysteine with Supplements. Food for the Brain. [Link]
-
van Guldener, C., & Stehouwer, C. D. (2001). Homocysteine-lowering treatment: an overview. Expert Opinion on Pharmacotherapy, 2(9), 1449-1460. [Link]
-
Smith, A. D., & Refsum, H. (2023). Homocysteine—a retrospective and prospective appraisal. Frontiers in Nutrition, 10, 1197724. [Link]
Sources
- 1. Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Treatment of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine-lowering treatment: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of betaine in the treatment of elevated homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]
- 9. Frontiers | Health Functionalities of Betaine in Patients With Homocystinuria [frontiersin.org]
- 10. The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homocysteine Reduction: Causes & Treatments - Life Extension [lifeextension.com]
- 12. foodforthebrain.org [foodforthebrain.org]
- 13. What is the mechanism of Betaine? [synapse.patsnap.com]
- 14. consensus.app [consensus.app]
- 15. mdpi.com [mdpi.com]
- 16. research.vu.nl [research.vu.nl]
- 17. Low dose betaine supplementation leads to immediate and long term lowering of plasma homocysteine in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. examine.com [examine.com]
- 19. caringsunshine.com [caringsunshine.com]
- 20. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Co-administration of methyl donors along with guanidinoacetic acid reduces the incidence of hyperhomocysteinaemia compared with guanidinoacetic acid administration alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. frontierspartnerships.org [frontierspartnerships.org]
- 26. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Glycocyamine Hydrochloride's Effect on GAMT Enzyme Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused framework for validating the biochemical interaction between Glycocyamine hydrochloride and the enzyme Guanidinoacetate N-methyltransferase (GAMT). Moving beyond a simple recitation of protocols, we will explore the causal biochemistry, establish self-validating experimental designs, and ground our methods in authoritative scientific principles. Our objective is to equip researchers with the necessary tools to rigorously assess how this compound functions as a primary substrate for a critical enzyme in cellular bioenergetics.
Section 1: The Biochemical Context: Creatine Synthesis and the Role of GAMT
Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] Its synthesis is a two-step enzymatic process.[1][3]
-
Step 1: AGAT Activity: The process begins with the enzyme L-arginine:glycine amidinotransferase (AGAT), which catalyzes the transfer of an amidino group from arginine to glycine. This reaction produces ornithine and guanidinoacetate (GAA), also known as glycocyamine.[1][3][4][5] This initial step is considered the rate-limiting reaction in creatine biosynthesis.[3][4]
-
Step 2: GAMT Activity: The newly synthesized glycocyamine is then released into circulation and taken up primarily by the liver.[6] There, Guanidinoacetate N-methyltransferase (GAMT) catalyzes the final step: the methylation of glycocyamine to form creatine.[1][5][7] This reaction utilizes S-adenosyl-L-methionine (SAM) as the essential methyl group donor, which is converted to S-adenosylhomocysteine (SAH) in the process.[1][3]
Deficiencies in the GAMT enzyme, caused by mutations in the GAMT gene, lead to a severe inherited metabolic disorder.[8][9][10] This condition is characterized by a build-up of the neurotoxic metabolite glycocyamine (GAA) and a profound depletion of cerebral creatine, resulting in severe neurological symptoms such as intellectual disability, seizures, and movement disorders.[9][11][12] Therefore, understanding the interaction of substrates like glycocyamine with GAMT is of paramount importance for both basic research and the development of therapeutic strategies.[11][13]
Caption: The two-step enzymatic pathway of creatine biosynthesis.
Section 2: this compound as a Pro-Substrate for GAMT
Glycocyamine (Guanidinoacetic acid) is the direct, endogenous substrate for the GAMT enzyme.[5][7] The term "this compound" (C₃H₈ClN₃O₂) refers to the hydrochloride salt form of glycocyamine.[14] In research and pharmaceutical applications, compounds are often prepared as salts to enhance stability and solubility in aqueous solutions.[15]
When dissolved in a buffered aqueous solution, such as in an enzyme assay buffer, this compound dissociates into the active glycocyamine molecule and a chloride ion. Therefore, for the purposes of validating GAMT activity, this compound serves as a stable and soluble pro-substrate that readily provides the active glycocyamine molecule for the enzymatic reaction. It is crucial to note that commercially available glycocyamine is often supplied as a solid that is slightly soluble in DMSO but has good solubility in aqueous buffers like PBS (approx. 10 mg/mL).[16] For experimental consistency, aqueous solutions should typically be prepared fresh.[16]
Section 3: Experimental Validation: In Vitro GAMT Enzyme Activity Assay
To quantitatively assess the effect of this compound, a robust in vitro enzyme assay is essential. The principle of this assay is to incubate a source of the GAMT enzyme (e.g., purified recombinant enzyme or cell/tissue lysate) with its two substrates—glycocyamine and the methyl donor SAM—and then measure the rate of product formation (creatine or SAH).
Causality Behind Experimental Choices
-
Enzyme Source: Recombinant human GAMT provides the cleanest system, free from confounding enzymes. However, obtaining a soluble and stable form can be challenging.[17] Cell lysates (e.g., from lymphocytes, fibroblasts, or liver tissue) are a more accessible alternative but require careful controls to account for other metabolic activities.[18]
-
Detection Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[18][19] It offers high sensitivity and specificity, allowing for the direct measurement of the product (creatine) even in complex biological matrices. Stable-isotope labeled substrates (e.g., ¹³C₂-guanidinoacetate) are often used to generate a product that can be distinguished from any endogenous creatine, enhancing accuracy.[18]
-
Controls: A self-validating protocol requires multiple controls:
-
Negative Control (No Enzyme): Substrates in buffer without the enzyme source to measure non-enzymatic product formation.
-
Negative Control (No Glycocyamine): Enzyme and SAM without glycocyamine to measure any background signal or creatine production from other sources.
-
Positive Control: A known batch of active enzyme or a reference cell lysate to ensure the assay is performing correctly.
-
Detailed Step-by-Step Protocol (LC-MS/MS Method)
This protocol is adapted from established methods for measuring GAMT activity in cell lysates.[18][19]
-
Preparation of Reagents:
-
Lysis Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors) to homogenize cells or tissues.
-
Substrate Stock Solutions:
-
Prepare a 10 mM stock of this compound in water.
-
Prepare a 10 mM stock of S-adenosylmethionine (SAM) in water.
-
Optional (for enhanced specificity): Use stable-isotope labeled ¹³C₂-guanidinoacetate.
-
-
Internal Standard (IS): Prepare a stock solution of a stable-isotope labeled creatine (e.g., d₃-creatine) for quantitation.
-
Reaction Stop Solution: Prepare a solution of 10% trichloroacetic acid (TCA) or ice-cold methanol to terminate the reaction and precipitate proteins.
-
-
Enzyme Preparation (Example: Lymphocytes):
-
Isolate lymphocytes from whole blood using a density gradient (e.g., Ficoll-Paque).
-
Wash the cell pellet with PBS and determine the cell count.
-
Resuspend the pellet in a known volume of ice-cold Lysis Buffer.
-
Lyse the cells using sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction containing GAMT).
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). The stability of GAMT in blood samples decreases over time, so processing should be prompt.[18]
-
-
Enzymatic Reaction:
-
Set up microcentrifuge tubes for each reaction (including controls).
-
To each tube, add 50-100 µg of lysate protein.
-
Add reaction buffer to bring the volume to 80 µL.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Glycocyamine stock and 10 µL of SAM stock (final concentration typically 1 mM each).
-
Incubate at 37°C for a predetermined time (e.g., 60-120 minutes). The reaction should be within the linear range of product formation.[18]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 200 µL of ice-cold methanol containing the internal standard (d₃-creatine).
-
Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS system, monitoring the specific mass transitions for the product (creatine) and the internal standard (d₃-creatine).
-
Quantify the amount of creatine produced by comparing its peak area to that of the internal standard, using a standard curve for absolute quantification.
-
Express GAMT activity as pmol of creatine formed per hour per mg of protein (pmol/h/mg).
-
Caption: Workflow for the in vitro GAMT enzyme activity assay.
Data Presentation and Interpretation
Results should be summarized in a clear tabular format. The specific activity of GAMT is calculated and compared across different conditions.
| Sample ID | Protein (mg) | Incubation Time (h) | Creatine Produced (pmol) | Specific Activity (pmol/h/mg) |
| Control Lysate | 0.1 | 2 | 125 | 625 |
| GAMT-deficient Lysate | 0.1 | 2 | <3 (Below L.O.D.) | Not Detected |
| No Glycocyamine | 0.1 | 2 | <3 (Below L.O.D.) | Not Detected |
| No Enzyme | N/A | 2 | <3 (Below L.O.D.) | Not Detected |
L.O.D. = Limit of Detection
A successful validation will show significant, substrate-dependent creatine production in the control lysate, with negligible activity in the negative controls and the GAMT-deficient sample.
Section 4: Comparative Analysis: Glycocyamine vs. Other GAMT Modulators
While Glycocyamine is the primary substrate, other molecules can modulate GAMT activity, primarily through inhibition. Understanding these provides context for Glycocyamine's role.
-
S-adenosylhomocysteine (SAH): As a product of the methylation reaction, SAH can act as a direct competitive inhibitor by competing with the methyl donor, SAM.[20] This is a classic example of product feedback inhibition.
-
Guanidinopropionic Acid: This compound acts as a substrate analog, directly competing with glycocyamine for the active site of the GAMT enzyme, thereby reducing its efficacy.[20]
-
Excess Glycocyamine: High concentrations of the substrate itself can exert feedback control on the enzyme, leading to indirect inhibition.[20]
-
AGAT Inhibitors: While they don't affect GAMT directly, inhibitors of the first enzyme in the pathway (AGAT) are being investigated as a therapeutic strategy for GAMT deficiency.[11] By blocking the production of glycocyamine, they aim to reduce the accumulation of this toxic metabolite.
| Compound | Class | Mechanism of Action on GAMT Pathway |
| Glycocyamine | Substrate | Directly binds to GAMT and is methylated to form creatine. [1][5] |
| S-adenosylhomocysteine (SAH) | Product Inhibitor | Competes with the co-substrate SAM, inhibiting the methyl transfer.[20] |
| Guanidinopropionic Acid | Substrate Analog | Competes with Glycocyamine for the enzyme's active site.[20] |
| Ornithine | Indirect Modulator | High levels can inhibit AGAT, reducing the synthesis of Glycocyamine.[21] |
Section 5: Troubleshooting and Logical Validation
Experimental science is rarely flawless. A logical framework for troubleshooting is a hallmark of a trustworthy protocol.
Caption: A logical decision tree for troubleshooting the GAMT assay.
Conclusion
This guide establishes a comprehensive framework for the validation of this compound's effect on GAMT enzyme activity. By understanding the underlying biochemistry, employing robust, self-validating protocols with appropriate controls, and interpreting data within the context of other known modulators, researchers can generate high-fidelity, trustworthy results. This compound serves as an effective and stable pro-substrate, enabling the precise study of GAMT—an enzyme central to cellular energy metabolism and a critical target in the study and potential treatment of creatine deficiency syndromes.
References
- Cre
- Scheme of the pathway for creatine synthesis, and its conversion to...
- GAMT Inhibitors | SCBT - Santa Cruz Biotechnology.
- Biosynthesis of creatine and disorders of creatine metabolism.
- Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC - PubMed Central.
- Biosynthesis of Cre
- Glycocyamine - Wikipedia.
- Guanidinoacetate Methyltransferase (GAMT) Deficiency - Wadsworth Center.
- Guanidinoacet
- Guanidinoacetate N-methyltransferase deficiency: Case report and brief review of the liter
- Guanidinoacetate methyltransferase deficiency: MedlinePlus Genetics.
- Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities - PubMed Central.
- GAMT, a p53-Inducible Modulator of Apoptosis, Is Critical for the Adaptive Response to Nutrient Stress - PubMed Central.
- PRODUCT INFORM
- A.
- Enzyme Assay for Diagnosis of Guanidinoacet
- Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC - NIH.
- Glycocyamine (Guanidinoacetic acid) | Endogenous Metabolite | MedChemExpress.
- Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC.
- Guanidinoacetate Methyltransferase (GAMT) Deficiency Diagnosed by Proton NMR Spectroscopy of Body Fluids - PubMed.
- Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives - MDPI.
- Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of cre
- Table 6. [Treatment of Manifestations in Individuals with GAMT Deficiency]. - GeneReviews.
- Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis.
- This compound | C3H8ClN3O2 | CID 12205329 - PubChem.
- GAMT gene - MedlinePlus.
- GAMT Toolkit - Association of Public Health Labor
- Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC - PubMed Central.
- Mild guanidinoacetate increase under partial guanidinoacetate methyltransferase deficiency strongly affects brain cell development - PubMed.
- Strategies in the treatment of GAMT deficiency - ResearchG
- (PDF)
Sources
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycocyamine - Wikipedia [en.wikipedia.org]
- 6. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. wadsworth.org [wadsworth.org]
- 9. Guanidinoacetate methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. creatineinfo.org [creatineinfo.org]
- 12. aphl.org [aphl.org]
- 13. Table 6. [Treatment of Manifestations in Individuals with GAMT Deficiency]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound | C3H8ClN3O2 | CID 12205329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives [mdpi.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]
- 20. scbt.com [scbt.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Glycocyamine Hydrochloride Quantification
Abstract
Accurate quantification of Glycocyamine hydrochloride, a key precursor in creatine biosynthesis, is paramount in pharmaceutical development, clinical diagnostics, and animal feed industries. The selection of an appropriate analytical method is a critical decision, balancing the need for sensitivity, specificity, throughput, and cost. This guide provides an in-depth comparative analysis of three distinct and widely applicable analytical techniques for the measurement of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and an Enzymatic Assay. This document is intended for researchers, scientists, and drug development professionals, offering a framework for methodological selection and cross-validation to ensure data integrity and comparability across different analytical platforms.
Introduction: The Analytical Imperative for Glycocyamine
Glycocyamine, or guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the immediate endogenous precursor to creatine.[1] Its role in cellular energy metabolism has led to its investigation as a therapeutic agent and its use as a nutritional supplement.[2] The accurate measurement of this compound in various matrices, from bulk drug substances to biological fluids, is crucial for quality control, pharmacokinetic studies, and clinical monitoring.
The choice of an analytical method is often dictated by the specific requirements of the study. A high-throughput quality control environment may prioritize speed and cost-effectiveness, while a bioanalytical study in a complex matrix like plasma demands the utmost sensitivity and specificity. Consequently, data generated using different methodologies may need to be compared or combined, necessitating a rigorous cross-validation process to ensure the equivalency of the results.[3] This guide delves into the principles, protocols, and performance characteristics of three common analytical approaches, providing a basis for informed decision-making and robust inter-method comparison.
The Methodological Trinity: HPLC-UV, LC-MS/MS, and Enzymatic Assays
The quantification of this compound can be approached through various analytical lenses, each with its inherent advantages and limitations. We will explore a chromatographic method with conventional detection, a more sophisticated chromatographic method with mass spectrometric detection, and a biochemical approach.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering a balance of performance and accessibility. Since Glycocyamine lacks a strong native chromophore for UV detection, a pre-column derivatization step is typically required to attach a UV-active moiety to the molecule. This enhances its detectability and allows for quantification using a standard UV detector.
Causality of Experimental Choices:
The selection of a derivatizing agent is critical. Phenyl isothiocyanate (PITC) is a common choice as it reacts efficiently with the primary amino group of Glycocyamine, forming a derivative with a strong UV absorbance, typically around 230-254 nm.[4] The choice of a reversed-phase C18 column is based on its versatility and ability to retain the relatively polar derivatized analyte when used with an appropriate aqueous-organic mobile phase. The mobile phase composition is optimized to achieve a suitable retention time and resolution from potential interferences.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[5][6] This technique couples the separation power of liquid chromatography with the precise detection capabilities of a tandem mass spectrometer. For Glycocyamine, LC-MS/MS can often be performed without derivatization, simplifying sample preparation.
Causality of Experimental Choices:
The high selectivity of LC-MS/MS arises from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of Glycocyamine) is selected and fragmented, and a specific product ion is monitored.[7] This precursor-to-product ion transition is unique to the analyte, minimizing the likelihood of interference from other compounds in the matrix.[8] Electrospray ionization (ESI) in positive mode is typically used for Glycocyamine as it readily forms a protonated molecule [M+H]+. The choice of a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column depends on the desired retention and separation from matrix components.
Enzymatic Assay
Enzymatic assays offer a different paradigm for quantification, relying on the high specificity of enzyme-substrate interactions. For Glycocyamine (GAA), a coupled enzymatic reaction can be used to produce a detectable signal, such as the change in absorbance of NADH at 340 nm.[9]
Causality of Experimental Choices:
This method leverages the enzyme guanidinoacetate kinase, which specifically phosphorylates GAA in the presence of ATP to produce ADP. The generated ADP is then used in a series of coupled reactions involving pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH to NAD+.[9] The decrease in NADH concentration is directly proportional to the initial amount of GAA and can be measured spectrophotometrically. A preliminary step is often included to eliminate endogenous ADP and pyruvate from the sample, enhancing the assay's specificity.[9]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating system suitability tests and quality controls to ensure the reliability of the generated data. These protocols are based on established methodologies and should be fully validated according to ICH Q2(R2) or equivalent guidelines before routine use.[9][10][11]
Protocol for HPLC-UV Method
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in water.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the sample to a similar theoretical concentration.
-
-
Derivatization Procedure:
-
To an aliquot of standard or sample solution, add a solution of Phenyl isothiocyanate (PITC) in acetonitrile and a coupling buffer (e.g., triethylamine solution).
-
Vortex and allow the reaction to proceed at room temperature for a defined period (e.g., 20 minutes).
-
Quench the reaction if necessary and dilute with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
System Suitability:
-
Inject the mid-point calibration standard five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Protocol for LC-MS/MS Method
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) and a suitable internal standard (IS), such as a stable isotope-labeled Glycocyamine, in an appropriate solvent.
-
Prepare calibration standards and quality control (QC) samples by spiking the standards into the matrix of interest (e.g., plasma, urine).
-
For sample analysis, add the IS solution to an aliquot of the sample.
-
-
Sample Extraction (for biological matrices):
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: HILIC or C18, 2.1 x 50 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure retention and elution of the analyte.
-
Flow Rate: 0.4 mL/min
-
Ionization: ESI, Positive mode
-
MRM Transition: Monitor a specific precursor-to-product ion transition for Glycocyamine (e.g., m/z 118 -> 76) and the IS.
-
Protocol for Enzymatic Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl) containing ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Prepare a separate solution of guanidinoacetate kinase.
-
Prepare Glycocyamine standards in the assay buffer.
-
-
Assay Procedure:
-
Pipette samples and standards into a 96-well plate.
-
Add the reaction buffer to all wells and incubate to allow for the removal of endogenous ADP and pyruvate.
-
Initiate the specific reaction by adding the guanidinoacetate kinase solution.
-
Monitor the decrease in absorbance at 340 nm over time at a controlled temperature (e.g., 37°C).[9]
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (change in absorbance per minute).
-
Plot the rate of reaction against the Glycocyamine concentration for the standards to generate a calibration curve.
-
Determine the concentration of Glycocyamine in the samples from the calibration curve.
-
Performance Comparison and Cross-Validation
A direct comparison of these methods reveals distinct performance profiles. The following table summarizes typical validation parameters, synthesized from the literature on Glycocyamine and structurally similar compounds.
Table 1: Comparative Performance of Analytical Methods for this compound
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Specificity | Moderate; dependent on derivatization and chromatography. | High; based on specific mass transitions. | High; based on enzyme-substrate specificity.[9] |
| Linearity (r²) | > 0.999[4] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103%[9] |
| Precision (% RSD) | < 2.0% | < 15% (in biological matrix) | < 5.0%[9] |
| Limit of Quantification (LOQ) | ~0.2 µg/mL[4] | ~1-10 ng/mL | ~1-5 µg/mL |
| Throughput | Moderate | High (with automation) | High (plate-based) |
| Cost per Sample | Low | High | Moderate |
| Expertise Required | Moderate | High | Moderate |
Cross-Validation Strategy
When data from different methods must be compared, a formal cross-validation study is essential. This typically involves analyzing a set of the same samples (at least 20) using both methods and comparing the results.
The acceptance criteria for cross-validation should be pre-defined. A common approach is to require that for a significant portion of the samples (e.g., at least 67%), the percentage difference between the results from the two methods is within a certain limit (e.g., ±20%).
Conclusion: Selecting the Fit-for-Purpose Method
There is no single "best" method for the quantification of this compound. The optimal choice is contingent on the specific application.
-
HPLC-UV is a robust and cost-effective choice for routine quality control of bulk materials and pharmaceutical formulations where concentration levels are high and the matrix is relatively simple.
-
LC-MS/MS is the unequivocal choice for bioanalytical applications, such as pharmacokinetic studies in plasma or urine, where high sensitivity and specificity are required to measure low concentrations in a complex biological matrix.
-
Enzymatic assays can provide a high-throughput, automatable alternative for screening purposes or for use in diagnostic kits, offering good specificity without the need for extensive chromatographic instrumentation.
Ultimately, a thorough understanding of the principles and performance characteristics of each method, coupled with a rigorous validation and, where necessary, cross-validation strategy, will ensure the generation of reliable and defensible data in any research, development, or clinical setting.
References
-
Shirokane, Y., Nakajima, M., & Mizusawa, K. (1991). A new enzymatic assay of urinary guanidinoacetic acid. Clinica Chimica Acta, 202(3), 227-236. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Palamarchuk, I., et al. (2025). Development and validation of an HPLC method for the determination of glucosamine hydrochloride in a medicinal product in the form of a cream. ScienceRise: Pharmaceutical Science. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Verhoeven, N. M., et al. (2004). Enzyme Assay for Diagnosis of Guanidinoacetate Methyltransferase Deficiency. Clinical Chemistry, 50(2), 433-436. [Link]
-
Cansever, M. S., & Aydoğan, C. (2024). Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Ito, T., et al. (1995). A new enzymic determination of guanidinoacetic acid in urine. Clinica Chimica Acta, 239(2), 187-196. [Link]
-
Narendra, T., & Sreenivasulu, R. (2011). A NOVEL RP -HPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN GLUCOSAMINE HYDROCHLORIDE. Semantic Scholar. [Link]
-
Wahyuningsih, E., Primaharinastiti, R., & Yuwono, M. (2019). Development and validation of a HILIC-HPLC- ELSD method for simultaneous determination of glucosamine hydrochloride and chondroi. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Carducci, C., et al. (2000). Automated high-performance liquid chromatographic method for the determination of guanidinoacetic acid in dried blood spots: A tool for early diagnosis of guanidinoacetate methyltransferase deficiency. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 329-335. [Link]
-
Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical Chemistry, 47(4), 759-760. [Link]
-
la Marca, G., et al. (2008). Quantitative determination of guanidinoacetate and creatine in dried blood spot by flow injection analysis-electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 43(1), 88-94. [Link]
-
Li, Y., et al. (2025). An indirect competitive ELISA for determination of guanidine acetic acid in animal feed. BMC Veterinary Research, 21(1). [Link]
-
Moore, H. M., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942. [Link]
-
Grant, R. P. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
-
Roškar, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Zhu, X., et al. (2014). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Journal of Chromatography B, 944, 137-145. [Link]
-
Yang, Y., et al. (2015). Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT. Analytical Chemistry, 87(12), 6210-6218. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of glycocyamine. [Link]
-
Wikipedia. (2023). Glycocyamine. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of an HPLC method for the determination of glucosamine hydrochloride in a medicinal product in the form of a cream | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. clinicalpub.com [clinicalpub.com]
- 5. rsc.org [rsc.org]
- 6. Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new enzymatic assay of urinary guanidinoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A NOVEL RP -HPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN GLUCOSAMINE HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 11. A new enzymic determination of guanidinoacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Glycocyamine hydrochloride proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of Glycocyamine Hydrochloride
Introduction: Beyond the Benchtop
Glycocyamine, or guanidinoacetic acid (GAA), serves as a critical metabolite and a precursor to creatine, making it a compound of significant interest in metabolic, neurological, and sports science research.[1][2] As drug development professionals and researchers, our focus is often on the application and results derived from such chemicals. However, the life cycle of a laboratory chemical extends beyond the experiment; its safe and compliant disposal is a non-negotiable aspect of responsible research. Mishandling chemical waste not only poses immediate safety risks but also carries significant environmental and regulatory consequences.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that every protocol is a self-validating system rooted in established safety standards.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This assessment forms the basis for all handling and disposal decisions. This compound, while not explosive or acutely toxic, is classified as a hazardous substance requiring careful management.[3]
According to Safety Data Sheets (SDS) and regulatory classifications, the primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[3]
The hydrochloride salt form suggests that in aqueous solution, it will be mildly acidic. Furthermore, upon combustion, it may produce toxic and corrosive gases, including nitrogen oxides and hydrogen chloride gas.[4][5]
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Irritation | GHS07 | H315: Causes skin irritation[6] |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity | GHS07 | H335: May cause respiratory irritation[6] |
Part 2: The Regulatory Landscape: EPA and OSHA Mandates
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[7][8] this compound waste falls under these regulations due to its irritant characteristics.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Laboratory Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP).[9][10][11] This plan must include procedures for safe handling and disposal of hazardous chemicals.
Compliance requires that all chemical waste, including this compound, be correctly identified, segregated, stored, and disposed of through licensed channels.[12][13]
Part 3: Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the safe disposal of this compound. The causality behind each step is explained to reinforce best practices.
Step 1: Don Personal Protective Equipment (PPE)
Rationale: The first line of defense is always personal protection.[14] Given the irritant nature of this compound, appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and irritation.[15] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Required only if handling large quantities or if dust is generated. | Use a NIOSH-approved respirator if ventilation is inadequate. |
Step 2: Waste Segregation
Rationale: Improper segregation is a primary cause of laboratory accidents and significantly increases disposal costs. Mixing waste streams can lead to dangerous chemical reactions.[16][17] Flammable liquid waste, for example, is often sent for fuel blending, a disposal route that is inappropriate and more expensive for solid, non-flammable materials.[18]
-
Unused or Expired this compound: Keep in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container and label it fully.[17]
-
Contaminated Labware: Items such as weigh boats, contaminated gloves, and paper towels should be collected as solid hazardous waste.
-
Aqueous Solutions: Do not dispose of solutions containing this compound down the drain. Collect them in a designated, compatible liquid waste container clearly labeled for "Aqueous Hazardous Waste."
Step 3: Container Management and Labeling
Rationale: Proper containment and labeling are mandated by the EPA to ensure safe handling, storage, and transport, and to provide critical information to emergency responders.[7][10] The container must be kept closed to prevent spills and the release of dust.[12][17]
-
Select a Container: Use a wide-mouth, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition with no leaks.
-
Apply a Hazardous Waste Label: Affix a completed hazardous waste tag to the container before adding the first waste.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "Waste this compound." Do not use abbreviations.
-
Hazard Characteristics: Check the box for "Irritant" or "Toxic."
-
Step 4: Accumulation and Storage
Rationale: Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) to minimize the risk of spills and unnecessary transport through the laboratory.[12]
-
Store the sealed waste container in a designated secondary container (such as a tub or tray) to contain any potential leaks.
-
Keep the SAA away from incompatible materials, heat sources, and high-traffic areas.
-
Follow your institution's limits on the volume of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[19]
Step 5: Final Disposal
Rationale: Final disposal of hazardous waste is a highly regulated process that must be performed by trained professionals to ensure environmental protection and legal compliance.[8]
-
Schedule a Pickup: Once the waste container is full or you are approaching the accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Ensure all paperwork, such as a manifest, is completed as required by your EHS office and the waste transporter.[13]
-
Never Use Alternative Methods: It is strictly prohibited to dispose of this compound by:
Part 4: Emergency Procedures for Spills and Exposures
Rationale: Despite careful planning, accidents can occur. A clear, pre-defined emergency plan is critical to minimizing harm.[14]
Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill to prevent further spread.
-
Assess the Spill: For a small spill of solid this compound that you are trained to handle:
-
Don appropriate PPE (see Table 2).
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[4][20]
-
Clean the spill area with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[19]
-
-
Large Spills: For large spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's EHS or emergency response team immediately.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Properly Managing Chemical Waste in Laboratories. Stericycle. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Glycocyamine - Wikipedia. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Material Safety Data Sheet - D-Glucosamine HCl. ScienceLab.com. [Link]
-
Safety Data Sheet - Glucosamine HCl. Redox. [Link]
-
Guanidinoacetic Acid | C3H7N3O2 | CID 763. PubChem. [Link]
-
Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? PubMed. [Link]
Sources
- 1. Guanidinoacetic Acid | C3H7N3O2 | CID 763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. Glycocyamine - Wikipedia [en.wikipedia.org]
- 7. crystal-clean.com [crystal-clean.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. osha.gov [osha.gov]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. osha.gov [osha.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. ipgsf.com [ipgsf.com]
- 15. lighthouselabservices.com [lighthouselabservices.com]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 19. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 20. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Navigating the Safe Handling of Glycocyamine Hydrochloride: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
Glycocyamine hydrochloride, a key compound in various research and development applications, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe management of this chemical. As Senior Application Scientists, our goal is to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning behind each recommendation, fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound, while not classified as a highly hazardous substance, presents potential risks that necessitate careful handling. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and discomfort.[1][2]
-
Eye Irritation: The powder form of the compound can cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][2]
A thorough risk assessment is the foundational step in any safe laboratory practice. Before handling this compound, consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is a critical document that details the specific hazards, handling precautions, and emergency procedures for the chemical.[2]
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is paramount to creating a safe working environment. The following table outlines the minimum PPE requirements for handling this compound in a powder form.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile gloves are the standard recommendation for handling most non-highly hazardous chemical powders. They offer excellent protection against incidental contact and are resistant to a wide range of chemicals. Causality: The primary risk with this compound is skin irritation upon direct contact. Nitrile gloves provide a robust physical barrier, preventing the chemical from coming into contact with the skin. Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated. |
| Eye Protection | Safety glasses with side shields are the minimum requirement to protect against accidental splashes or airborne particles. For procedures with a higher risk of splashing, chemical splash goggles should be worn. Causality: The fine powder of this compound can easily become airborne and cause serious eye irritation. Safety glasses with side shields or goggles create a seal around the eyes, preventing entry of the chemical. |
| Body Protection | A laboratory coat is essential to protect street clothes and skin from contamination. Causality: A lab coat provides a removable barrier that can be quickly taken off in the event of a spill, minimizing the duration of skin contact with the chemical. |
| Respiratory Protection | For most routine weighing and handling of small quantities in a well-ventilated area, a surgical mask may be sufficient to prevent inhalation of dust. However, for tasks that may generate significant dust or when working with larger quantities, a NIOSH-approved N95 respirator is recommended. Causality: The primary inhalation hazard is the fine dust of the compound. An N95 respirator is designed to filter out at least 95% of airborne particles, providing a higher level of protection for the respiratory system. |
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to standardized procedures is crucial for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling this compound powder.
Pre-Handling Preparations
-
Consult the SDS: Always review the Safety Data Sheet for this compound before beginning any work.
-
Designate a Work Area: Whenever possible, handle the powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Assemble all Necessary Equipment: Have all required PPE, weighing papers, spatulas, and waste containers readily available before you begin.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is critical to prevent cross-contamination.
Handling this compound Powder
-
Minimize Dust Generation: Handle the powder gently. Avoid scooping or pouring from a height to minimize the creation of airborne dust.
-
Use Appropriate Tools: Use clean spatulas and weighing papers for transferring the powder.
-
Immediate Cleanup: In case of a small spill, carefully wipe it up with a damp paper towel and dispose of it in the designated chemical waste container. For larger spills, follow your laboratory's specific spill response protocol.
Doffing PPE: Preventing Contamination
The process of removing PPE is as important as putting it on correctly to avoid contaminating yourself.
Crucial Final Step: Always wash your hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plans: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the powder (e.g., weighing papers, paper towels from spills) should be placed in a clearly labeled, sealed container for chemical waste.[4]
-
Contaminated PPE: Used gloves, masks, and disposable lab coats should be disposed of in the designated laboratory waste containers.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as chemical waste. Once decontaminated, the empty container can often be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Never dispose of solid this compound down the drain or in the regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[1][4]
By integrating these scientifically grounded safety practices into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.
References
-
Chemscape. (2023). Selecting and Using PPE: Best Practices for Chemical Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2020). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]
-
Westlab. (2021). PPE – The Correct Procedures. Retrieved from [Link]
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
-
GZ Industrial Supplies. (2023). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
